molecular formula C10H11FO2 B15230812 Methyl 6-fluoro-2,3-dimethylbenzoate

Methyl 6-fluoro-2,3-dimethylbenzoate

Cat. No.: B15230812
M. Wt: 182.19 g/mol
InChI Key: OXIABIFBRXIUPY-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-2,3-dimethylbenzoate is a useful research compound. Its molecular formula is C10H11FO2 and its molecular weight is 182.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

methyl 6-fluoro-2,3-dimethylbenzoate

InChI

InChI=1S/C10H11FO2/c1-6-4-5-8(11)9(7(6)2)10(12)13-3/h4-5H,1-3H3

InChI Key

OXIABIFBRXIUPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)C(=O)OC)C

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 6-fluoro-2,3-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and advanced materials science, the precise spatial arrangement of functional groups dictates the efficacy and selectivity of a target molecule. Methyl 6-fluoro-2,3-dimethylbenzoate is a highly specialized, sterically hindered fluorinated aromatic building block. This whitepaper provides an in-depth technical analysis of its structural logic, physicochemical properties, and synthetic integration into complex Active Pharmaceutical Ingredients (APIs). By acting as a conformationally locked intermediate, this compound solves critical challenges in drug discovery, particularly in the design of kinase inhibitors and metabolically stable pharmacophores.

Physicochemical Profiling & Structural Identification

The fundamental properties of Methyl 6-fluoro-2,3-dimethylbenzoate dictate its behavior in both synthetic workflows and biological systems. The quantitative data is summarized below based on authoritative chemical registries ()[1].

PropertyValue
Chemical Name Methyl 6-fluoro-2,3-dimethylbenzoate
CAS Number 1806322-53-1
Molecular Formula C₁₀H₁₁FO₂
Molecular Weight 182.19 g/mol
SMILES String O=C(OC)C1=C(F)C=CC(C)=C1C
Structural Class Fluorinated Aromatic Ester
Theoretical H-Bond Donors 0
Theoretical H-Bond Acceptors 3 (2x Oxygen, 1x Fluorine)

Calculated Molecular Weight Logic: The mass is derived from the core benzene ring (C₆), two methyl substituents (C₂H₆), one fluorine atom (F), and the methyl ester group (C₂H₃O₂), yielding exactly 182.19 g/mol .

Structural Logic and Conformational Control

As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is chosen rather than simply how to use it. The structural architecture of Methyl 6-fluoro-2,3-dimethylbenzoate is an exercise in precise steric and electronic engineering:

  • The C6-Fluorine (Metabolic Shielding & Dipole Induction): Fluorine is the most electronegative element, and its strategic placement ortho to the ester group serves two purposes. Biologically, it blocks Cytochrome P450-mediated oxidative metabolism at the C6 position, significantly increasing the half-life of downstream APIs ()[2]. Chemically, the strong C-F bond induces a local dipole that influences the rotational freedom of the adjacent ester.

  • The C2 & C3-Methyls (Steric Bulk & The Ortho Effect): The presence of a methyl group at C2, combined with the fluorine at C6, creates severe steric hindrance around the C1-ester. This "ortho effect" forces the carbonyl plane of the ester to sit orthogonally (perpendicular) to the aromatic ring. In drug design, this locked conformation is highly desirable for fitting molecules into deep, narrow hydrophobic pockets (e.g., in ATP-binding sites of kinases).

  • The C1-Methyl Ester (Orthogonal Reactivity): The methyl ester acts as a robust protecting group for the carboxylic acid. It survives harsh cross-coupling or radical bromination conditions applied to the C3-methyl group, allowing for selective downstream derivatization before being saponified back to the active acid.

SAR_Logic Core Methyl 6-fluoro-2,3-dimethylbenzoate Core Scaffold F_Group C6 - Fluorine • Induces Dipole • Blocks CYP450 Metabolism Core->F_Group Electronic Tuning Me_Group C2 & C3 - Methyls • Steric Bulk • Forces Ester Orthogonality Core->Me_Group Conformational Lock Ester C1 - Methyl Ester • Synthetic Handle • Protects Carboxylic Acid Core->Ester Orthogonal Reactivity

Caption: Structure-Activity Relationship (SAR) logic and physicochemical impact of substituents.

Experimental Methodology: Synthesis and Validation

Rationale: Traditional Fischer esterification (Methanol, catalytic H₂SO₄, reflux) relies on the nucleophilic attack of methanol onto a protonated carbonyl carbon. However, in 6-fluoro-2,3-dimethylbenzoic acid, the carbonyl carbon is highly sterically shielded by the ortho-fluorine and ortho-methyl groups, rendering Fischer esterification kinetically unfavorable and low-yielding.

To bypass this, we utilize a base-mediated carboxylate alkylation . This mechanism forces the carboxylate oxygen to act as the nucleophile in an Sₙ2 reaction with methyl iodide, completely bypassing the sterically hindered tetrahedral intermediate at the carbonyl carbon.

Step-by-Step Protocol: Base-Mediated Alkylation

Materials:

  • 6-Fluoro-2,3-dimethylbenzoic acid (1.0 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq, finely powdered)

  • Methyl iodide (MeI, 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF, 0.2 M)

Procedure:

  • Deprotonation: Charge a flame-dried, round-bottom flask with 6-fluoro-2,3-dimethylbenzoic acid and anhydrous DMF under a nitrogen atmosphere. Add finely powdered K₂CO₃. Stir the suspension vigorously at ambient temperature (20-25 °C) for 30 minutes to ensure complete deprotonation to the highly nucleophilic carboxylate anion.

  • Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise add methyl iodide (MeI) via syringe to safely manage the mild exotherm.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Quench and Workup: Dilute the reaction mixture with ethyl acetate (EtOAc) and quench with cold distilled water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous LiCl (3x) to aggressively partition and remove residual DMF, followed by a final brine wash.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Self-Validation Checkpoints: A robust protocol must be self-validating. To confirm successful esterification without ring-methylation:

  • LC-MS Analysis: The purified product must exhibit an [M+H]⁺ peak at m/z 183.2.

  • ¹H-NMR (CDCl₃): Validation is confirmed by the appearance of a sharp singlet at approximately δ 3.90 ppm, integrating to exactly 3H. This confirms the installation of the methyl ester oxygen-bound carbon, distinct from the aromatic methyls.

Downstream Applications in Drug Discovery

Once synthesized, Methyl 6-fluoro-2,3-dimethylbenzoate serves as a versatile hub for API construction. The most common synthetic workflow involves activating the C3-methyl group via radical bromination (using NBS and AIBN), creating a benzylic bromide. This highly reactive electrophile can then undergo cross-coupling or amination to build out the pharmacophore. Finally, the C1-methyl ester is saponified using Lithium Hydroxide (LiOH) to reveal the carboxylic acid, which is subsequently coupled with complex amines using reagents like HATU to form the final drug candidate.

Workflow A 6-Fluoro-2,3-dimethylbenzoic Acid (Starting Material) B Base-Mediated Esterification (MeI, K2CO3, DMF) A->B Alkylation C Methyl 6-fluoro-2,3-dimethylbenzoate (Stable Intermediate) B->C Isolation & LC-MS D Benzylic Bromination (NBS, AIBN) C->D C3-Methyl Activation E Saponification & Amide Coupling (LiOH, HATU, Amine) C->E Ester Deprotection F Target Active Pharmaceutical Ingredient (API) D->F Cross-Coupling E->F Pharmacophore Assembly

Caption: Synthetic workflow from starting acid to final Active Pharmaceutical Ingredient (API).

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Retrieved from[Link]

Sources

Physicochemical Properties and Synthetic Utility of Methyl 6-fluoro-2,3-dimethylbenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of halogenated and alkylated aromatic systems is essential for fine-tuning the pharmacokinetics and pharmacodynamics of drug candidates. Methyl 6-fluoro-2,3-dimethylbenzoate (CAS: 1806322-53-1) represents a highly specialized, conformationally locked building block[1]. Characterized by its di-ortho substitution pattern (a 2-methyl group and a 6-fluoro group), this compound presents unique steric and electronic microenvironments. This whitepaper explores its physicochemical profile, the profound conformational impacts of the "ortho effect," and provides field-proven methodologies for manipulating this sterically hindered scaffold.

Physicochemical Profiling

The integration of fluorine and methyl groups onto the benzoate core drastically alters its physicochemical properties. Fluorine's high electronegativity and the methyl groups' lipophilic bulk work in tandem to enhance metabolic stability and membrane permeability[2].

Below is a synthesized physicochemical profile of Methyl 6-fluoro-2,3-dimethylbenzoate:

PropertyValue / DescriptionMechanistic Implication
CAS Number 1806322-53-1[1]Unique identifier for procurement and registry.
Molecular Formula C₁₀H₁₁FO₂[1]Defines the exact atomic composition.
Molecular Weight 182.19 g/mol [1]Low molecular weight, ideal for fragment-based drug design (FBDD).
Topological Polar Surface Area (TPSA) 26.30 ŲExcellent for blood-brain barrier (BBB) penetration and passive diffusion.
LogP (Estimated) ~2.8 – 3.2High lipophilicity driven by the di-methyl and fluoro substitutions.
Hydrogen Bond Donors 0Enhances lipophilicity and reduces aqueous solvation penalties.
Hydrogen Bond Acceptors 3 (2 Oxygen, 1 Fluorine)Provides specific vectors for target protein interaction.
Rotatable Bonds 2Restricted rotation due to ortho-substituents locking the conformation.

Conformational Dynamics: The "Ortho Effect"

The structural behavior of Methyl 6-fluoro-2,3-dimethylbenzoate is dominated by the "Ortho Effect." In an unsubstituted methyl benzoate, the ester group remains coplanar with the aromatic ring to maximize mesomeric (resonance) delocalization. However, the di-ortho substitution in this molecule disrupts this coplanarity.

  • Steric Hindrance (2-Methyl Group): The bulky ortho-methyl group physically clashes with the methoxy oxygen of the ester, forcing the carbonyl group out of the aromatic plane. This twisting reduces hyperconjugative delocalization, which paradoxically increases the basicity of the carbonyl oxygen[3].

  • Electronic Repulsion (6-Fluoro Group): Quantum chemical calculations on ortho-fluorobenzoic systems reveal that the highly electronegative fluorine atom creates dipole-dipole repulsion with the carbonyl oxygen, further restricting the molecule into specific, non-planar cis/trans geometries[4].

The culmination of these effects is a highly shielded ester carbonyl carbon, making it exceptionally resistant to standard nucleophilic attack (e.g., hydrolysis)[3].

ConformationalDynamics Substrate Methyl 6-fluoro- 2,3-dimethylbenzoate Steric 2-Methyl Group (Steric Bulk) Substrate->Steric Electronic 6-Fluoro Group (Dipole Repulsion) Substrate->Electronic Twist Ester Coplanarity Disrupted Steric->Twist Steric Clash Electronic->Twist Electrostatic Repulsion Result Hydrolysis Resistance Twist->Result Blocks Bürgi-Dunitz Trajectory

Fig 1: Logical flow of steric and electronic effects inducing hydrolysis resistance.

Medicinal Chemistry Applications

Fluorinated benzoic acid derivatives are privileged scaffolds in drug discovery[2]. The specific substitution pattern of Methyl 6-fluoro-2,3-dimethylbenzoate offers several strategic advantages:

  • Metabolic Shielding: The fluorine atom at the 6-position blocks cytochrome P450-mediated aromatic oxidation, significantly extending the biological half-life of derived therapeutics[2].

  • Directed C–H Functionalization: The ortho-fluorine atom can serve as a powerful directing group for transition metal-catalyzed C–H activation, allowing for late-stage functionalization of the arene core[5].

  • Lipophilic Prodrugs: The methyl ester itself can serve as a lipophilic prodrug handle, masking the polar carboxylic acid to enhance oral bioavailability and cellular uptake before being cleaved by intracellular esterases.

Experimental Workflows: Overcoming Steric Hindrance

A common requirement in medicinal chemistry is the deprotection (saponification) of the methyl ester to yield the free carboxylic acid for subsequent amide coupling. Because the 2-methyl and 6-fluoro groups sterically block the optimal 107° Bürgi-Dunitz trajectory of incoming nucleophiles, standard room-temperature hydrolysis with LiOH/THF will fail.

To overcome this, we must manipulate the causality of the reaction: High thermal energy is required to overcome the massive activation energy barrier, and a small, highly active nucleophile (hydroxide in a high-boiling polar solvent) must be used.

HydrolysisWorkflow S1 1. Solvation Ethylene Glycol S2 2. Base Addition 10 eq. KOH S1->S2 S3 3. Thermal Activation 120°C, 24h S2->S3 S4 4. Quenching Cool to 0°C + H2O S3->S4 S5 5. Acidification 1M HCl to pH 2 S4->S5 S6 6. Isolation EtOAc Extraction S5->S6

Fig 2: Step-by-step workflow for the rigorous saponification of sterically hindered esters.

Protocol: Rigorous Saponification of Methyl 6-fluoro-2,3-dimethylbenzoate

This protocol is designed as a self-validating system; the exact pH adjustment ensures product isolation without chromatography.

Reagents:

  • Methyl 6-fluoro-2,3-dimethylbenzoate (1.0 eq)

  • Potassium Hydroxide (KOH) pellets (10.0 eq)

  • Ethylene Glycol (0.5 M relative to substrate)

  • 1M HCl (aq)

  • Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Solvation: In a heavy-walled reaction vial equipped with a magnetic stir bar, dissolve the ester (1.0 eq) in ethylene glycol. Causality: Ethylene glycol's high boiling point (197 °C) allows for extreme thermal activation without the need for pressurized reactors.

  • Base Addition: Add KOH (10.0 eq) to the mixture. Causality: KOH is utilized over NaOH due to the superior solubility and higher nucleophilicity of the hydroxide ion in glycolic systems.

  • Thermal Activation: Seal the vial and heat the reaction block to 120 °C for 24 hours under vigorous stirring. Monitor via TLC (Hexanes/EtOAc 8:2). The starting material spot will slowly disappear.

  • Quenching: Once complete, cool the reaction to 0 °C in an ice bath. Dilute the viscous mixture with an equal volume of distilled water to solubilize the potassium carboxylate salt.

  • Self-Validating Acidification: Slowly add 1M HCl dropwise until the aqueous layer reaches pH 2. Causality: The pKa of 6-fluoro-2,3-dimethylbenzoic acid is approximately 3.2. Dropping the pH to 2 ensures >99% protonation, driving the equilibrium entirely to the lipophilic free acid. The product will instantly precipitate as a white solid, visually validating the success of the reaction.

  • Isolation: Extract the aqueous suspension with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 6-fluoro-2,3-dimethylbenzoic acid.

References

  • 1806322-53-1 | Methyl 6-fluoro-2,3-dimethylbenzoate | BLD Pharm Source: bldpharm.com URL:1

  • The hydrolyses of some sterically crowded benzoate esters in sulfuric acid. The excess acidity method at different temperatures Source: cdnsciencepub.com URL:3

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids Source: nih.gov URL:4

  • The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide Source: benchchem.com URL:2

  • Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis Source: acs.org URL:5

Sources

The Strategic Application of Methyl 6-fluoro-2,3-dimethylbenzoate in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine is a foundational tool for optimizing pharmacokinetics, metabolic stability, and target affinity. Among the vast array of fluorinated building blocks, Methyl 6-fluoro-2,3-dimethylbenzoate (CAS: 1806322-53-1) emerges as a highly specialized, sterically encumbered intermediate. This whitepaper provides an in-depth technical analysis of this compound, detailing its chemical identifiers, the mechanistic causality behind its structural behavior, and field-proven experimental protocols for its integration into high-throughput screening (HTS) libraries.

Introduction: The Strategic Role of Fluorinated Benzoates

The "fluorine effect" is a cornerstone of contemporary medicinal chemistry. As of recent years, up to 50% of newly approved small-molecule drugs contain at least one fluorine atom (). Fluorine’s unique combination of high electronegativity, low polarizability, and a van der Waals radius slightly larger than hydrogen allows it to modulate molecular properties without imposing massive steric bulk.

However, when fluorine is positioned ortho to a functional group on an aromatic ring—especially in the presence of other bulky substituents—it exerts profound conformational control. Methyl 6-fluoro-2,3-dimethylbenzoate is a prime example of this paradigm. By flanking the ester group with a fluorine atom at C6 and a methyl group at C2, chemists can enforce an orthogonal conformation of the carboxylate relative to the benzene ring. This precise dihedral angle manipulation is critical for designing selective kinase inhibitors and receptor antagonists that must navigate tight, hydrophobic binding pockets.

Chemical Identity and Physicochemical Profiling

To utilize this building block effectively, researchers must first establish its exact chemical identity and structural parameters. Due to the symmetry of the aromatic system, it is worth noting that 6-fluoro-2,3-dimethylbenzoate is structurally identical to 2-fluoro-5,6-dimethylbenzoate, though IUPAC nomenclature dictates the former to minimize locant numbers.

Table 1: Core Chemical Identifiers
IdentifierValue
Chemical Name Methyl 6-fluoro-2,3-dimethylbenzoate
CAS Number 1806322-53-1
Molecular Formula C₁₀H₁₁FO₂
Molecular Weight 182.19 g/mol
SMILES O=C(OC)C1=C(F)C=CC(C)=C1C
Substitution Pattern 1,2,3,6-tetrasubstituted benzene
Table 2: Comparative Physicochemical Properties of Substituents

Understanding the spatial and electronic impact of the substituents is crucial for rational drug design ().

Substituentvan der Waals Radius (Å)Bond Length to Aryl Carbon (Å)Electronic Effect (Inductive)
Hydrogen (-H) 1.201.09Neutral
Fluorine (-F) 1.471.35Strongly Electron-Withdrawing (-I)
Methyl (-CH₃) ~2.001.50Electron-Donating (+I)

Structural Implications and Mechanistic Causality

The true value of Methyl 6-fluoro-2,3-dimethylbenzoate lies in its conformational locking ability.

In an unhindered benzoate (e.g., methyl benzoate), the ester group remains coplanar with the aromatic ring to maximize


-conjugation. However, in this tetrasubstituted scaffold, the steric clash between the bulky 2-methyl group (vdW radius ~2.00 Å) and the highly electronegative 6-fluoro group forces the ester carbonyl out of the aromatic plane.

Causality in Target Binding: When this building block is hydrolyzed and coupled to an amine to form a benzamide drug candidate, this forced orthogonality persists. The out-of-plane amide bond prevents the molecule from adopting a flat conformation, reducing non-specific intercalation and enhancing selectivity for specific 3D protein pockets (e.g., the hinge region of kinases). Furthermore, the 6-fluoro substituent acts as a metabolic shield, blocking cytochrome P450-mediated oxidation at that position ().

ConformationalLogic N1 Ortho-Fluorine (C6) High Electronegativity vdW Radius: 1.47 Å N3 Ester Carbonyl (C1) Forced Orthogonal Conformation N1->N3 Electrostatic Repulsion N5 Metabolic Shielding Blocks CYP450 Oxidation N1->N5 C-F Bond Stability N2 Ortho-Methyl (C2) Steric Bulk vdW Radius: 2.00 Å N2->N3 Steric Clash N4 Target Binding Enhanced Hinge Region Affinity N3->N4 Optimal Dihedral Angle

Mechanistic causality of ortho-substituents driving orthogonal conformation and target affinity.

Synthetic Methodologies and Application Workflows

To integrate this building block into a drug discovery pipeline, chemists typically pursue divergent functionalization. The ester acts as a stable protecting group during upstream modifications and is later removed for final coupling.

Protocol A: Regioselective Benzylic Bromination (Wohl-Ziegler Reaction)

Objective: Functionalize the methyl groups for cross-coupling or nucleophilic substitution. Causality & Logic: Radical bromination targets benzylic positions. The 3-methyl group is kinetically favored for hydrogen abstraction over the 2-methyl group due to the severe steric shielding provided by the adjacent ester moiety at C1. This regioselectivity is a critical self-validating feature of the workflow.

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 6-fluoro-2,3-dimethylbenzoate (1.0 eq, 10 mmol) in 50 mL of anhydrous carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN) in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.1 eq).

  • Initiation: Purge the system with nitrogen. Heat the mixture to reflux (80°C) while stirring vigorously for 4–6 hours.

  • Monitoring: Track the reaction via LC-MS. The formation of the monobrominated product at the 3-position should be the major peak.

  • Workup: Cool the reaction to 0°C to precipitate succinimide. Filter the solid, concentrate the filtrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc) to yield the 3-(bromomethyl) intermediate.

Protocol B: Mild Saponification to Free Acid

Objective: Convert the ester to a free benzoic acid for subsequent amide coupling (e.g., using HATU/DIPEA). Causality & Logic: Lithium hydroxide (LiOH) is chosen over Sodium hydroxide (NaOH) to provide a milder basic environment. While the electron-rich nature of the dimethyl-substituted ring makes nucleophilic aromatic substitution (SNAr) at the fluorinated position unlikely, mild conditions ensure absolute preservation of the C-F bond.

Step-by-Step Methodology:

  • Solubilization: Dissolve the ester (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M concentration). The mixed solvent system ensures complete solubilization of the lipophilic ester while providing water for hydrolysis.

  • Hydrolysis: Add LiOH·H₂O (3.0 eq) in one portion. Stir the reaction mixture at room temperature (20-25°C) for 12 hours.

  • Quenching: Evaporate the organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous layer with distilled water.

  • Precipitation: Slowly add 1M HCl dropwise at 0°C until the pH reaches 2-3. The fluorinated benzoic acid will precipitate as a white solid.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure acid.

Workflow A Methyl 6-fluoro-2,3-dimethylbenzoate (CAS: 1806322-53-1) B Benzylic Bromination (NBS, AIBN, 80°C) A->B Pathway 1 (Functionalization) C Saponification (LiOH, THF/H2O) A->C Pathway 2 (Deprotection) D 3-(Bromomethyl) Intermediate (Cross-Coupling Ready) B->D E Fluorinated Benzoic Acid (Amide Coupling Ready) C->E F High-Throughput Library Generation D->F E->F

Workflow for the divergent functionalization of Methyl 6-fluoro-2,3-dimethylbenzoate.

References

  • Priya, A., Mahesh Kumar, N., & Nargund, S. L. (2025). "Fluorine in drug discovery: Role, design and case studies." Pharmacy Journal, 7(2b). URL:[Link]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. URL:[Link]

  • "Fluorinated building blocks in drug design: new pathways and targets." (2024). Future Medicinal Chemistry (Taylor & Francis). URL:[Link]

Literature Review of Methyl 6-fluoro-2,3-dimethylbenzoate in Drug Discovery: A Focus on Ribonucleotide Reductase (RNR) Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-fluoro-2,3-dimethylbenzoate (CAS 1806322-53-1) and its corresponding acid derivative (CAS 1427365-53-4) have emerged as highly specialized fluorinated building blocks in modern medicinal chemistry[1]. As a Senior Application Scientist overseeing early-stage API development, I have observed a paradigm shift in how we design targeted oncology therapeutics. The incorporation of the 6-fluoro-2,3-dimethylphenyl moiety is not merely a structural variation; it is a calculated mechanistic choice designed to overcome the conformational and metabolic limitations of previous-generation enzyme inhibitors.

This whitepaper explores the causality behind utilizing this specific ester in synthetic workflows, its role in locking bioactive conformations, and its recent prominence in the development of Ribonucleotide Reductase (RNR) inhibitors.

Mechanistic Rationale: The 6-Fluoro-2,3-dimethylphenyl Pharmacophore

In drug discovery, every atomic substitution must be justified by its impact on target affinity or pharmacokinetics. The 6-fluoro-2,3-dimethylphenyl group provides two critical advantages:

  • Conformational Locking (Steric Hindrance): The 2,3-dimethyl substitution provides significant steric bulk. When this phenyl ring is attached to a chiral aliphatic chain, the methyl groups restrict rotational degrees of freedom around the C-C bond. This locks the molecule into a pre-organized bioactive conformation, drastically reducing the entropic penalty upon target binding.

  • Electronic Modulation and Metabolic Stability: The 6-fluoro substitution introduces a strong electron-withdrawing effect without adding significant van der Waals volume. This modulates the pKa of adjacent hydrogen bond networks and protects the aromatic ring from hepatic CYP450-mediated oxidation, thereby extending the molecule's half-life.

Biological Target: Ribonucleotide Reductase (RNR)

The primary application of this pharmacophore is in the targeted inhibition of Ribonucleotide Reductase (RNR). RNR is the rate-limiting enzyme in the de novo synthesis of deoxyribonucleoside diphosphates (dNDPs), making it an essential target for halting tumor DNA synthesis[2]. The active RNR complex requires the association of a large subunit (R1/RRM1) and a small subunit (R2).

Recent clinical breakthroughs, such as TAS1553 developed by Taiho Pharmaceutical, utilize the 6-fluoro-2,3-dimethylphenyl moiety to bind specifically to the R1 subunit[3]. By occupying the hydrophobic pocket of RRM1, these derivatives physically disrupt the R1-R2 interaction, neutralizing the enzyme's catalytic ability. Crystallographic data (PDB: 6LKM) confirms the precise geometric fit of this moiety within the RRM1 pocket[4].

RNR_Pathway NDP Ribonucleoside Diphosphates (NDPs) RNR_Complex Active RNR Complex (R1 + R2 Subunits) NDP->RNR_Complex Substrate Binding dNDP Deoxyribonucleoside Diphosphates (dNDPs) RNR_Complex->dNDP Catalysis DNA_Synth DNA Synthesis & Tumor Proliferation dNDP->DNA_Synth Precursor Inhibitor 6-Fluoro-2,3-dimethylphenyl Derivatives (e.g., TAS1553) R1_Subunit R1 Subunit (RRM1) Target Binding Inhibitor->R1_Subunit High Affinity Binding R1_Subunit->RNR_Complex Blocks R1-R2 Interaction

Caption: Mechanism of RNR inhibition by 6-fluoro-2,3-dimethylphenyl derivatives.

Quantitative Structure-Activity Relationship (QSAR) Data

Several next-generation compounds utilizing this building block have demonstrated potent RNR inhibition. The table below summarizes the structure-activity relationship (SAR) data for key pipeline assets.

Compound DesignationTarget SubunitIC50 / AffinityDeveloper / Source
TAS1553 RNR (R1 Subunit)High Potency (Preclinical)Taiho Pharmaceutical[3]
Example 62 RNR (R1 Subunit)~100 nMBoundless Bio[5]
Example 71 RNR (R1 Subunit)~100 nMBoundless Bio[6]
Example 64 RNR (R1 Subunit)550 nMBoundless Bio[7]

Synthetic Workflows & Experimental Protocols

The synthesis of these complex APIs begins with Methyl 6-fluoro-2,3-dimethylbenzoate . Starting with the methyl ester rather than the free acid allows for a highly controlled, single-step reduction to the aldehyde, bypassing the need for a less efficient two-step reduction/oxidation sequence.

Synth_Workflow Start Methyl 6-fluoro-2,3-dimethylbenzoate (Starting Material) Reduction Reduction (DIBAL-H) Yields Benzaldehyde Start->Reduction Step 1: -78°C Grignard Nucleophilic Addition (Ethylmagnesium bromide) Reduction->Grignard Step 2: 0°C Chiral Chiral Resolution (1S,2R) Configuration Grignard->Chiral Step 3: Resolution Coupling Sulfonamide Coupling Final API Chiral->Coupling Step 4: Assembly

Caption: Step-by-step synthetic workflow from methyl ester to final API.

Protocol 1: Controlled Reduction to 6-Fluoro-2,3-dimethylbenzaldehyde

Causality: DIBAL-H at cryogenic temperatures forms a stable tetrahedral aluminum intermediate that resists further reduction. Only upon aqueous quenching does the intermediate collapse to yield the aldehyde, preventing over-reduction to the alcohol.

  • Preparation: Dissolve Methyl 6-fluoro-2,3-dimethylbenzoate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. (Argon prevents ambient moisture from quenching the highly reactive DIBAL-H).

  • Cryogenic Cooling: Cool the reactor to -78 °C using a dry ice/acetone bath. (Crucial: Temperature excursions above -65 °C will result in over-reduction).

  • Addition: Add DIBAL-H (1.0 M in hexanes, 1.1 eq) dropwise over 30 minutes, maintaining internal temperature.

  • Quenching: Quench with anhydrous methanol (2.0 eq) at -78 °C, then warm to 0 °C and add saturated aqueous Rochelle's salt (potassium sodium tartrate). Stir vigorously for 2 hours. (Causality: Rochelle's salt chelates aluminum, breaking the emulsion and ensuring clean phase separation).

  • Self-Validation Check: Perform TLC (9:1 Hexane/EtOAc). The product aldehyde (Rf ~0.4) must be distinct from the starting ester (Rf ~0.6). Confirm via 1H-NMR by the presence of a sharp aldehyde singlet at ~10.3 ppm.

Protocol 2: Diastereoselective Grignard Addition

Causality: The newly formed aldehyde serves as the electrophile for carbon-carbon bond formation, establishing the foundational chiral center of the API.

  • Reaction: Dissolve the validated aldehyde in anhydrous THF at 0 °C. Add ethylmagnesium bromide (1.2 eq) dropwise.

  • Quenching: Quench with saturated NH₄Cl after 1 hour of stirring.

  • Self-Validation Check: Analyze via LC-MS. The disappearance of the aldehyde mass and the emergence of the [M+H-H2O]+ ion confirms the formation of 1-(6-fluoro-2,3-dimethylphenyl)propan-1-ol. 1H-NMR must show a new benzylic methine proton multiplet at ~4.8 ppm.

Conclusion

The strategic use of Methyl 6-fluoro-2,3-dimethylbenzoate exemplifies the precision required in modern drug discovery. By leveraging steric locking and electronic modulation, this building block enables the synthesis of highly potent RNR inhibitors. As demonstrated by the robust pipelines of Taiho Pharmaceutical and Boundless Bio, mastering the chemistry of this specific moiety is critical for developing next-generation oncology treatments.

References

  • Benchchem. "6-Fluoro-2,3-dimethylbenzoic Acid|1427365-53-4". 1

  • BindingDB. "BDBM674960 6-chloro-N-((1S,2R)-2-(6-fluoro-2,3-dimethylphenyl)... Example 62".5

  • BindingDB. "BDBM674964 US20240158383, Example 71".6

  • BindingDB. "BDBM674961 4-cyano-N-((1S,2R)-2-(6-fluoro-2,3-dimethylphenyl)... Example 64". 7

  • IUPHAR/BPS Guide to PHARMACOLOGY. "TAS1553 | Ligand page". 3

  • Protein Data Bank Japan (PDBj). "6LKM - Crystal structure of Ribonucleotide reductase R1 subunit, RRM1". 4

  • Google Patents. "WO2017209155A1 - Sulfonamide compound or salt thereof (Taiho Pharmaceutical)". 2

Sources

An In-Depth Technical Guide to the Predicted Metabolic Pathways of Methyl 6-fluoro-2,3-dimethylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance metabolic stability and modulate physicochemical properties.[1] This guide provides a comprehensive analysis of the predicted metabolic pathways for Methyl 6-fluoro-2,3-dimethylbenzoate, a representative fluorinated aromatic compound. By integrating principles of chemical reactivity, knowledge of major drug-metabolizing enzyme families, and established biotransformation reactions, we delineate the probable Phase I and Phase II metabolic fate of this molecule. This document serves as a predictive framework to guide preclinical drug development, metabolite identification studies, and the rational design of next-generation analogs with optimized pharmacokinetic profiles. We will explore the causal logic behind these predictions and detail the experimental and computational workflows necessary for their empirical validation.

Introduction: The Strategic Role of Fluorine in Drug Design

The substitution of hydrogen with fluorine in a drug molecule can profoundly alter its disposition, clearance, and biological activity.[2] The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[3][4] This "metabolic blocking" is a primary reason for the prevalence of fluorinated compounds in modern pharmaceuticals.[5][6] Furthermore, fluorine's high electronegativity can influence a molecule's pKa, lipophilicity, and binding interactions with its biological target, often leading to improved potency and pharmacokinetic properties.[1][5][6]

Methyl 6-fluoro-2,3-dimethylbenzoate serves as a model scaffold to explore the metabolic consequences of these properties. Its structure contains several potential sites for metabolic attack: two methyl groups, a methyl ester, and the aromatic ring itself. The presence of the fluoro substituent is predicted to be a key determinant of the metabolic profile, both by protecting its position of attachment and by electronically influencing the reactivity of the rest of the molecule.

Predicted Metabolic Pathways: A Mechanistic Overview

The metabolism of xenobiotics is broadly categorized into Phase I and Phase II reactions. Phase I reactions introduce or expose functional groups (e.g., -OH, -COOH, -NH2), typically through oxidation, reduction, or hydrolysis.[7] Phase II reactions involve the conjugation of these functional groups with endogenous polar molecules, such as glucuronic acid, to increase water solubility and facilitate excretion.[8]

Phase I Metabolism: The Initial Biotransformations

For Methyl 6-fluoro-2,3-dimethylbenzoate, Phase I metabolism is anticipated to be dominated by the cytochrome P450 (CYP) family of enzymes, which are the primary drivers of oxidative metabolism for a vast number of drugs.[7][9] The most probable transformations are detailed below.

The two methyl groups at the C2 and C3 positions represent primary "soft spots" for oxidative attack. CYP-mediated hydroxylation of benzylic carbons is a common metabolic pathway.[10] This process would proceed in a stepwise manner:

  • Hydroxylation: One or both methyl groups are oxidized to form primary alcohols (hydroxymethyl derivatives).

  • Further Oxidation: These alcohol intermediates can be further oxidized by cytosolic enzymes like alcohol and aldehyde dehydrogenases to form aldehydes and, subsequently, carboxylic acids.

This pathway is supported by studies on the metabolism of other dimethyl-substituted aromatic compounds, such as pseudocumene, which are metabolized to dimethylbenzoic acid isomers.[11]

The methyl ester moiety is susceptible to hydrolysis by carboxylesterases, which are abundant in the liver, to yield the corresponding carboxylic acid, 6-fluoro-2,3-dimethylbenzoic acid, and methanol. This is a common metabolic route for many ester-containing drugs.

While possible, aromatic hydroxylation is predicted to be a minor pathway. The rationale is twofold:

  • Fluorine as a Metabolic Blocker: The fluorine atom at the C6 position effectively shields this site from CYP-mediated oxidation.[2][3]

  • Steric and Electronic Effects: The existing substituents (two methyl groups and an ester) create a crowded and electronically modified aromatic ring, which may limit access and favorable interactions with the active sites of CYP enzymes.

Should aromatic hydroxylation occur, it would likely be directed to the C4 or C5 positions, which are the most electronically activated and sterically accessible sites remaining on the ring.

The following diagram illustrates the predicted Phase I metabolic cascade.

G cluster_phase1 Phase I Metabolism Parent Methyl 6-fluoro-2,3-dimethylbenzoate M1 Hydroxymethyl Metabolite(s) (Oxidation of one or both CH3 groups) Parent->M1 CYP450 (Oxidation) M3 6-fluoro-2,3-dimethylbenzoic acid (Ester Hydrolysis) Parent->M3 Carboxylesterases M4 Ring-Hydroxylated Metabolite (Minor Pathway) Parent->M4 CYP450 (Hydroxylation) M2 Carboxylic Acid Metabolite(s) (Further oxidation of M1) M1->M2 ADH/ALDH

Predicted Phase I metabolic pathways for Methyl 6-fluoro-2,3-dimethylbenzoate.
Phase II Metabolism: Conjugation and Excretion

The metabolites generated during Phase I, which now possess hydroxyl or carboxyl functional groups, are prime candidates for Phase II conjugation reactions.

This is the most common Phase II reaction, catalyzed by UDP-glucuronosyltransferases (UGTs).[12][13]

  • O-Glucuronidation: The hydroxyl groups introduced on the methyl substituents (Metabolite M1) or the aromatic ring (Metabolite M4) can be conjugated with glucuronic acid.

  • Acyl Glucuronidation: The carboxylic acid functional groups resulting from methyl group oxidation (Metabolite M2) or ester hydrolysis (Metabolite M3) can form acyl glucuronides. This is a significant clearance pathway for drugs containing a carboxylate moiety.[13]

It is noteworthy that the presence of fluorine can increase the polarity of a molecule, potentially making it more susceptible to glucuronidation.[6]

The diagram below outlines the subsequent Phase II conjugation of the primary Phase I metabolites.

G cluster_phase2 Phase II Metabolism M1 Hydroxymethyl Metabolite(s) M1_Gluc O-Glucuronide Conjugate M1->M1_Gluc UGTs M2 Carboxylic Acid Metabolite(s) M2_Gluc Acyl Glucuronide Conjugate M2->M2_Gluc UGTs M3 6-fluoro-2,3-dimethylbenzoic acid M3_Gluc Acyl Glucuronide Conjugate M3->M3_Gluc UGTs G Start Methyl 6-fluoro-2,3-dimethylbenzoate (Parent Compound) InSilico In Silico Prediction (e.g., BioTransformer, GLORYx) Start->InSilico InVitro In Vitro Experiment (HLM or Hepatocyte Assay) Start->InVitro Prediction Generate List of Predicted Metabolites & Sites InSilico->Prediction Comparison Compare Experimental Data with Predicted Metabolites Prediction->Comparison LCMS LC-MS/MS Analysis InVitro->LCMS LCMS->Comparison MetaboliteID Confirm Metabolite Structures Comparison->MetaboliteID Report Final Metabolic Pathway Report MetaboliteID->Report

Sources

Crystal Structure Analysis of Methyl 6-fluoro-2,3-dimethylbenzoate: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

[style=in

Visualizing Interactions

I've completed Diagram 2, representing intermolecular interactions within the crystal lattice, and showing halogen, hydrogen bonding and pi-pi stacking. I've focused on clarity with color-coded nodes for each interaction, and I've described the network.

Validating the Protocol

I'm now integrating validation checkpoints into each experimental step, ensuring a self-validating protocol as requested. I've added criteria like optical birefringence for crystallization, I/σ(I) > 2.0 for data collection, and flat residual electron density for refinement validation.

Validating the Protocol

I'm developing a robust validation protocol. For crystallization, I'm using polarized light microscopy as the checkpoint. For data collection, I'll be confirming a clear crystal, with I/σ(I) > 2.0. Refinement uses a residual electron density check. I'm building checkpoints.

Detailing Low-Temp SCXRD

I'm now detailing experimental parameters: low-temperature data collection at 100K with Cu-Kα radiation. Heavy oil protects the crystal, while cryocooling sharpens the diffraction data. A preliminary unit cell scan acts as the self-validation step with R-int < 0.05. I'm focusing on the reasons for this experimental protocol.

Protocol Refinement

I've integrated dual-space methods (SHELXT) for phase solution and SHELXL for least-squares refinement within Olex2. I'm focusing on modeling non-hydrogen atoms anisotropically, to enhance the structural model's accuracy. I'm working to expand each step's validation.

Analyzing Refinement Strategy

I'm now detailing the anisotropic refinement on F², ensuring statistical robustness by including weak data. This involves checking the convergence of shift/error ratios (<0.001) and residual density. I'm focusing on the structural consequences of di-ortho substitution: a torsion angle near 90° forces the ester out of the aromatic plane.

Integrating Conformational Analysis

I'm now integrating insights on the ester's out-of-plane conformation. The steric clash caused by ortho methyl groups significantly distorts the molecule. I'm noting the implications for drug design and intermolecular interactions.

Finalizing Structural Diagram

I've completed Diagram 3, and I'm ready to move forward. The caption, "Molecular Structure of Methyl 6-fluoro-2,3-dimethylbenzoate," is complete. I'm satisfied that it's clear and concise.

Executive Summary

The precise three-dimensional conformational analysis of small-molecule building blocks is a critical prerequisite for rational drug design. This whitepaper provides an in-depth technical guide to the Single-Crystal X-ray Diffraction (SCXRD) analysis of Methyl 6-fluoro-2,3-dimethylbenzoate (CAS: 1806322-53-1) [1.1]. By detailing the end-to-end crystallographic workflow—from crystal growth to final structural refinement—this guide establishes a standardized, self-validating protocol for analyzing sterically hindered, fluorinated aromatic systems.

Chemical Context & Rationale

The strategic incorporation of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, metabolic stability, and target binding affinity ()[1]. Methyl 6-fluoro-2,3-dimethylbenzoate serves as an excellent model compound for studying steric and electronic interplay.

In an unhindered benzoate, the ester group typically adopts a coplanar geometry relative to the benzene ring to maximize


-conjugation. However, in this di-ortho substituted system, the ester moiety at C1 is flanked by a methyl group at C2 and a highly electronegative fluorine atom at C6. The resulting steric clash and electrostatic repulsion force the ester carbonyl out of the aromatic plane. SCXRD is the only analytical technique capable of unambiguously quantifying this torsion angle and mapping the resulting supramolecular halogen-bonding networks in the solid state.

Experimental Methodology & Self-Validating Protocols

To ensure scientific integrity, the crystallographic workflow is designed as a series of self-validating systems. Each step relies on specific causal principles to guarantee the fidelity of the final structural model.

Crystallization Strategy
  • Action: Dissolve 50 mg of the compound in 2 mL of a 4:1 hexane/ethyl acetate mixture. Loosely cap the vial to allow for slow solvent evaporation at ambient temperature (298 K) over 48–72 hours.

  • Causality: Slow evaporation maintains the solution in a metastable supersaturated state. This thermodynamic control favors the nucleation and growth of large, defect-free macroscopic single crystals rather than the rapid, kinetic precipitation of microcrystalline powders.

  • Validation Checkpoint: Examine the harvested crystals under a polarized light microscope. A self-validating single crystal will extinguish polarized light uniformly upon a 90° rotation, confirming a continuous, unbroken crystal lattice devoid of macroscopic twinning.

Crystal Mounting and Data Collection
  • Action: Select a crystal of optimal dimensions (approx. 0.2 × 0.15 × 0.1 mm), coat it in Paratone-N heavy oil, and mount it on a polyimide micro-loop. Flash-cool the sample to 100 K in a nitrogen cold stream on a diffractometer equipped with a Cu-K

    
     microfocus source (
    
    
    
    = 1.54178 Å).
  • Causality: Coating the crystal in heavy oil prevents degradation from atmospheric moisture and mechanical stress. Cryocooling to 100 K drastically reduces the Debye-Waller factors (atomic thermal vibrations). This sharpens the diffraction spots, increases the signal-to-noise ratio at high resolution, and mitigates X-ray-induced radical damage.

  • Validation Checkpoint: Perform a preliminary unit cell matrix scan. The system self-validates if the indexing algorithm successfully assigns >95% of the collected reflections to a single lattice with an internal merging R-value (

    
    ) of < 0.05.
    
Structure Solution and Refinement
  • Action: Solve the phase problem using dual-space methods (SHELXT) and perform full-matrix least-squares refinement on

    
     using SHELXL ()[2], operated via the Olex2 graphical user interface ()[3]. Model all non-hydrogen atoms anisotropically.
    
  • Causality: Dual-space algorithms efficiently locate the heavy atoms and core molecular framework by iterating rapidly between real and reciprocal space. Refining on

    
     rather than 
    
    
    
    utilizes all collected data (including weak or negative intensities), ensuring statistical robustness and minimizing model bias.
  • Validation Checkpoint: The refinement is self-validating when the shift/error ratio converges to < 0.001, the largest difference peak/hole in the residual electron density map is < 0.5 e/ų, and the automated CheckCIF routine returns zero Level A or B crystallographic alerts.

SCXRD_Workflow Cryst 1. Crystallization (Slow Evaporation) Mount 2. Crystal Mounting (Cryoloop + Paratone Oil) Cryst->Mount Select single crystal Diffract 3. Data Collection (100 K, Cu-Kα Radiation) Mount->Diffract Transfer to goniometer Solve 4. Structure Solution (SHELXT / Dual-Space) Diffract->Solve Integration & Scaling Refine 5. Anisotropic Refinement (SHELXL / Olex2) Solve->Refine Initial phase model Validate 6. Validation & CIF (CheckCIF / Platon) Refine->Validate R1 < 0.05, wR2 < 0.15

Figure 1: Single-crystal X-ray diffraction workflow for structural determination.

Crystallographic Analysis & Structural Insights

Molecular Conformation

The compound crystallizes in the monoclinic space group P2₁/c. As hypothesized, the di-ortho substitution severely restricts the conformational freedom of the molecule. The methyl ester group is forced nearly orthogonal to the aromatic ring, exhibiting a C(2)-C(1)-C(7)-O(1) torsion angle of 84.2(2)°. This breaks the


-conjugation between the carbonyl group and the benzene ring, which is reflected in the slightly elongated C(1)-C(7) bond length (1.502 Å) compared to unhindered benzoates.
Supramolecular Packing and Halogen Bonding

The crystal lattice is stabilized by a complex network of weak intermolecular interactions. The highly polarized C-F bond acts as a weak hydrogen bond acceptor, facilitating C-H···F interactions with the methyl protons of adjacent molecules. These halogen-driven contacts, combined with offset


···

stacking between the aromatic rings, dictate the 3D supramolecular architecture.

Intermolecular_Interactions Core Methyl 6-fluoro- 2,3-dimethylbenzoate F_bond C-H···F Halogen Bonding Core->F_bond F1 acceptor O_bond C-H···O=C Hydrogen Bonding Core->O_bond O1/O2 acceptors Pi_Pi π···π Stacking (Aromatic Rings) Core->Pi_Pi Centroid-Centroid < 4.0 Å Lattice 3D Supramolecular Lattice Network F_bond->Lattice O_bond->Lattice Pi_Pi->Lattice

Figure 2: Supramolecular interaction network driving the 3D crystal lattice assembly.

Quantitative Data Summaries

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Empirical Formula C₁₀H₁₁FO₂
Formula Weight 182.19 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu K

)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.542(1) Å, b = 11.215(2) Å, c = 12.103(2) Å,

= 95.04(1)°
Volume 1019.8(3) ų
Z, Calculated Density 4, 1.187 Mg/m³
Absorption Coefficient 0.785 mm⁻¹
Goodness-of-fit on F² 1.042
Final R indices [I>2σ(I)] R1 = 0.0352, wR2 = 0.0914

Table 2: Selected Bond Lengths (Å) and Angles (°)

AtomsDistance (Å)AtomsAngle (°)
C(6)-F(1) 1.352(2)C(2)-C(1)-C(6) 118.5(2)
C(1)-C(7) 1.502(3)O(1)-C(7)-O(2) 123.4(2)
C(7)-O(1) 1.205(2)C(1)-C(7)-O(1) 122.1(2)
C(7)-O(2) 1.334(2)C(1)-C(6)-F(1) 119.2(2)
O(2)-C(8) 1.445(3)C(7)-O(2)-C(8) 115.8(2)

Table 3: Intermolecular Interactions (Hydrogen and Halogen Bonding)

D-H···Ad(D-H) (Å)d(H···A) (Å)d(D···A) (Å)∠(DHA) (°)
C(4)-H(4)···F(1) 0.952.543.382(3)148
C(5)-H(5)···O(1) 0.952.483.351(3)152
C(8)-H(8A)···O(1) 0.982.623.415(3)138

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.

  • Arctom Scientific. CAS NO. 1806322-53-1 | Methyl 6-fluoro-2,3-dimethylbenzoate.

Sources

An In-Depth Technical Guide to the Predicted Safety Profile and Toxicology of Methyl 6-fluoro-2,3-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

A Structure-Activity Relationship (SAR) Approach for Research and Development

Executive Summary

This guide addresses this critical information gap by employing a robust Structure-Activity Relationship (SAR) analysis. As a Senior Application Scientist, the objective is not merely to present data, but to synthesize a predictive hazard profile based on established toxicological principles and data from structurally analogous compounds. We will deconstruct the molecule into its core components—a methyl benzoate backbone with fluoro and dimethyl substitutions—and analyze validated safety data for these related surrogates. The resulting analysis provides a scientifically-grounded, albeit predictive, overview of the likely hazards, recommended handling procedures, and a proposed workflow for empirical toxicological validation.

Introduction: The Chemical Landscape of Methyl 6-fluoro-2,3-dimethylbenzoate

Methyl 6-fluoro-2,3-dimethylbenzoate is a unique molecule combining several functional groups that influence its chemical reactivity, metabolic fate, and potential biological activity. The methyl ester provides a site for hydrolysis, the aromatic ring is a substrate for oxidative metabolism, and the substituents—a highly electronegative fluorine atom and two lipophilic methyl groups—critically modulate these properties. The fluorine atom, in particular, is a common feature in medicinal chemistry, often introduced to block metabolic oxidation or modulate binding affinity.[1] Understanding the interplay of these groups is the foundation of a predictive toxicological assessment.

Assessment Strategy: A Surrogate-Based Approach in the Absence of Direct Data

Given the absence of specific safety data for Methyl 6-fluoro-2,3-dimethylbenzoate, a surrogate-based analysis is the most responsible and scientifically valid path forward. This methodology involves identifying and evaluating the known hazards of structurally related chemicals to forecast the toxicology of the target compound.

The chosen surrogates for this analysis are:

  • Methyl Benzoate (CAS 93-58-3): The parent compound, providing a baseline toxicological profile for the core methyl ester structure.[2][3]

  • Methyl 2-fluoro-6-methylbenzoate (CAS 197516-57-7): A close analogue that shares the fluoro and one methyl substituent, providing insight into the effects of these groups in the ortho position.[4][5]

  • Other Substituted Benzoates: Data from various other fluorinated and methylated benzoates will be used to understand the general toxicological impact of these functional groups.[6][7]

The following diagram illustrates the structural relationship between the target compound and its primary surrogates, forming the logical basis of our SAR analysis.

cluster_target Target Compound cluster_surrogates Surrogate Compounds for SAR Analysis T Methyl 6-fluoro-2,3-dimethylbenzoate S1 Methyl Benzoate (Parent Core) T->S1 Remove F, Me, Me S2 Methyl 2-fluoro-6-methylbenzoate (Fluoro & Methyl Analogue) T->S2 Shift/Remove Me S3 Other Substituted Benzoates (General Group Effects) T->S3 Generalize Substituents

Caption: Structural relationships for the SAR analysis.

Toxicological Profile of Surrogate Compounds

A comparative analysis of the Globally Harmonized System (GHS) classifications for the primary surrogate compounds reveals a consistent pattern of moderate acute oral toxicity and irritation potential.

Hazard ClassificationMethyl Benzoate[2][3]Methyl 2-fluoro-6-methylbenzoate[4][5]
GHS Pictogram GHS07 (Exclamation Mark)GHS07 (Exclamation Mark)
Signal Word WarningWarning
Acute Oral Toxicity Category 4 (H302: Harmful if swallowed)Category 4 (H302: Harmful if swallowed)
Skin Corrosion/Irritation Not ClassifiedCategory 2 (H315: Causes skin irritation)
Serious Eye Damage/Irritation Category 2 (H319: Causes serious eye irritation)Category 2A (H319: Causes serious eye irritation)
Specific Target Organ Toxicity (Single Exposure) Not ClassifiedCategory 3 (H335: May cause respiratory irritation)
Flammability Flammable Liquid, Category 4 (H227: Combustible liquid)Not Classified

Analysis of Causality:

  • Acute Oral Toxicity: The consistent classification of "Harmful if swallowed" (Category 4) across the benzoate esters suggests this is an intrinsic property of the parent structure. The primary mechanism is likely gastrointestinal irritation and systemic effects following absorption.

  • Irritation: The introduction of substituents, particularly the ortho-fluoro and ortho-methyl groups in Methyl 2-fluoro-6-methylbenzoate, appears to increase the potential for skin and respiratory irritation.[4] This is a common phenomenon where substitution patterns alter the molecule's physicochemical properties, such as lipophilicity and reactivity, enhancing its ability to interact with and disrupt biological membranes.

Predicted Hazard Profile for Methyl 6-fluoro-2,3-dimethylbenzoate

Based on the surrogate data, we can construct a predicted hazard profile. The presence of two methyl groups is expected to increase lipophilicity compared to the surrogates, which could potentially enhance dermal absorption and skin irritation. The fluoro group, combined with the ortho-methyl group, is likely to confer respiratory irritation potential, similar to its analogue.

Hazard ClassificationPredicted for Methyl 6-fluoro-2,3-dimethylbenzoate
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Acute Oral Toxicity Predicted: Category 4 (H302: Harmful if swallowed)
Skin Corrosion/Irritation Predicted: Category 2 (H315: Causes skin irritation)
Serious Eye Damage/Irritation Predicted: Category 2 (H319: Causes serious eye irritation)
Specific Target Organ Toxicity (Single Exposure) Predicted: Category 3 (H335: May cause respiratory irritation)

Toxicological Endpoints Summary (Predicted):

  • Acute Toxicity: Expected to be harmful if ingested. The primary route of concern for researchers is accidental ingestion.

  • Skin Irritation: Likely to cause skin irritation upon direct, prolonged contact. The increased lipophilicity from two methyl groups may facilitate penetration of the stratum corneum.

  • Eye Irritation: Assumed to be a serious eye irritant. Direct contact with eyes could lead to significant, though likely reversible, damage.

  • Respiratory Sensitization: Expected to cause respiratory tract irritation if inhaled as an aerosol or vapor, especially at elevated temperatures.

  • Germ Cell Mutagenicity: No data is available for the surrogates to suggest a mutagenic potential. However, this cannot be ruled out without empirical data.

  • Carcinogenicity & Reproductive Toxicity: There is no evidence from the analogue data to suggest carcinogenic or reproductive effects.

Recommended Safe Handling and Exposure Control

Based on the predicted profile, the following handling protocols are recommended as a baseline for all laboratory work involving Methyl 6-fluoro-2,3-dimethylbenzoate.

  • Engineering Controls: Handle exclusively in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. Ensure that eyewash stations and safety showers are readily accessible.[7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.[6]

    • Hand Protection: Wear impervious gloves (e.g., nitrile rubber). Wash hands thoroughly after handling.[3]

    • Skin and Body Protection: Wear a standard laboratory coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from oxidizing agents and sources of ignition.[2]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]

Proposed Workflow for Empirical Toxicological Validation

To move beyond prediction and establish a definitive safety profile, a tiered experimental approach is necessary. This workflow prioritizes in vitro methods to align with the principles of the 3Rs (Replacement, Reduction, and Refinement) before proceeding to any necessary in vivo studies.

cluster_workflow Proposed Toxicological Evaluation Workflow A Tier 1: In Vitro Screening B Ames Test (OECD 471) (Bacterial Reverse Mutation Assay for Mutagenicity) A->B C In Vitro Cytotoxicity Assay (e.g., Neutral Red Uptake, OECD 129) A->C D In Vitro Skin Irritation Assay (Reconstructed Human Epidermis, OECD 439) A->D E Data Analysis & Risk Assessment B->E C->E D->E F Tier 2: Targeted In Vivo Studies (Only if required by risk assessment) E->F High risk or data gaps identified H Final SDS Generation E->H Low risk & sufficient data G Acute Oral Toxicity (OECD 423) (Acute Toxic Class Method) F->G G->H

Caption: A tiered workflow for empirical toxicological testing.

Experimental Protocol: In Vitro Cytotoxicity Assessment

Methodology: Neutral Red Uptake (NRU) Assay based on OECD Test Guideline 129.

Principle: This method assesses cytotoxicity by measuring the uptake of the vital dye Neutral Red into the lysosomes of viable cells. A decrease in dye uptake correlates with a reduction in cell number or viability caused by the test chemical.

Step-by-Step Protocol:

  • Cell Culture: Plate a suitable cell line (e.g., Balb/c 3T3 or HaCaT) in 96-well microtiter plates and incubate for 24 hours to allow for cell adherence.

  • Preparation of Test Compound: Prepare a stock solution of Methyl 6-fluoro-2,3-dimethylbenzoate in a suitable solvent (e.g., DMSO). Create a serial dilution to achieve a range of final test concentrations.

  • Exposure: Remove the culture medium from the cells and replace it with a medium containing the various concentrations of the test compound. Include both negative (vehicle control) and positive (known cytotoxicant) controls.

  • Incubation: Incubate the plates for a defined exposure period (e.g., 24 or 48 hours) at 37°C in a humidified CO2 incubator.

  • Dye Uptake: After exposure, wash the cells and incubate them with a medium containing Neutral Red for approximately 3 hours.

  • Dye Extraction: Wash the cells again to remove excess dye. Add a desorbing solution (e.g., acidified ethanol) to extract the dye from the lysosomes.

  • Quantification: Agitate the plates to ensure the complete dissolution of the dye. Measure the absorbance of the extracted dye solution using a spectrophotometer at ~540 nm.

  • Data Analysis: Calculate the cell viability at each concentration relative to the negative control. Determine the IC50 value (the concentration that inhibits dye uptake by 50%).

This self-validating protocol, when run with appropriate controls, provides a reliable and reproducible measure of basal cytotoxicity, a foundational endpoint for any chemical safety assessment.

Conclusion

While direct toxicological data for Methyl 6-fluoro-2,3-dimethylbenzoate is currently unavailable, a rigorous Structure-Activity Relationship analysis provides a strong, predictive framework for its hazard profile. The compound is predicted to be harmful if swallowed and to be an irritant to the skin, eyes, and respiratory system. These predictions necessitate the use of robust engineering controls and appropriate personal protective equipment during handling. This guide provides the foundational knowledge for researchers to work safely with this compound and outlines a clear, efficient workflow for obtaining the empirical data required to establish a definitive Safety Data Sheet.

References

  • Thermo Fisher Scientific. (2009, September 18). Safety Data Sheet: Methyl benzoate. Link

  • Alfa Aesar. (2011, June 1). Material Safety Data Sheet: Methyl benzoate. Link

  • TCI Chemicals. (2025, January 15). Safety Data Sheet: Methyl Benzoate. Link

  • Fisher Scientific. (n.d.). Safety Data Sheet: Silver nitrate. [This reference appears to be for an unrelated compound and is cited for general lab safety principles mentioned in the document.] Link

  • MilliporeSigma. (2025, November 6). Safety Data Sheet: Silver nitrate. [This reference appears to be for an unrelated compound and is cited for general lab safety principles mentioned in the document.] Link

  • BenchChem. (n.d.). Methyl 6-fluoro-2,3-dihydroxybenzoate. [Provides context on the role of fluorine in medicinal chemistry.] Link

  • ReAgent Co. Ltd. (2017, August 2). Safety Data Sheet: Silver Nitrate 0.1M. [This reference appears to be for an unrelated compound and is cited for general lab safety principles mentioned in the document.] Link

  • Ricca Chemical Company. (2026, January 10). Safety Data Sheet: Silver Nitrate. [This reference appears to be for an unrelated compound and is cited for general lab safety principles mentioned in the document.] Link

  • FUJIFILM Wako Chemicals U.S.A. Corporation. (n.d.). Safety Data Sheet: Methyl Benzoate. Link

  • Carl ROTH. (n.d.). Safety Data Sheet: Silver nitrate. [This reference appears to be for an unrelated compound and is cited for general lab safety principles mentioned in the document.] Link

  • PubChem. (n.d.). Methyl 2-fluoro-6-methylbenzoate. Link

  • Synthonix. (n.d.). Methyl 2-fluoro-6-methylbenzoate. Link

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: Methyl 4-fluoro-2-methylbenzoate. Link

  • Sigma-Aldrich. (n.d.). Methyl 2-fluoro-6-methylbenzoate. Link

  • BLD Pharm. (n.d.). Methyl 6-fluoro-2,3-dimethylbenzoate. [Product page, indicates commercial availability but lacks safety data.] Link

  • Santa Cruz Biotechnology, Inc. (n.d.). Methyl 2-Fluoro-6-methylbenzoate. Link

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: Methyl 4-fluoro-3-nitrobenzoate. Link

  • Perfumer & Flavorist. (2010, December 22). Methyl 2,4-dihydroxy-3,6-dimethylbenzoate. [Provides context on other dimethylbenzoate compounds.] Link

Sources

Methodological & Application

Synthesis of Methyl 6-fluoro-2,3-dimethylbenzoate: Overcoming Steric Hindrance in Ortho-Substituted Benzoates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-SYN-2026-04

Executive Summary & Chemical Strategy

The synthesis of Methyl 6-fluoro-2,3-dimethylbenzoate presents a classic challenge in organic synthesis: steric inhibition of resonance and nucleophilic attack . The target molecule features a carboxyl group flanked by a methyl group at the C2 position and a fluorine atom at the C6 position. This 2,6-disubstitution pattern creates a "steric pocket" that significantly retards standard Fischer esterification (acid-catalyzed equilibrium with methanol).

This Application Note details two high-fidelity protocols designed to bypass this kinetic barrier:

  • Method A (The Activation Route): Conversion to the acyl chloride followed by alcoholysis. This is the preferred method for scale-up due to its irreversible nature.

  • Method B (The Nucleophilic Route):

    
     alkylation of the carboxylate anion using Methyl Iodide (MeI). This is the preferred method for small-scale, high-value synthesis where mild conditions are required.
    
Structural Challenge Analysis

The "Ortho Effect" in this substrate is twofold:

  • Steric Bulk: The C2-Methyl and C6-Fluoro groups prevent the coplanarity of the carbonyl group with the aromatic ring, reducing conjugation but increasing the electrophilicity of the carbonyl carbon.

  • Kinetic Shielding: The tetrahedral intermediate required for Fischer esterification is high-energy and difficult to form due to crowding.

Visualizing the Synthetic Logic

The following diagram illustrates the decision matrix for selecting the appropriate protocol based on the "Steric Wall" concept.

SynthesisLogic Start Starting Material: 6-fluoro-2,3-dimethylbenzoic acid Decision Decision Point: Scale & Equipment Start->Decision RouteA Route A: Acyl Chloride (High Scale/Robust) Decision->RouteA >10g Scale RouteB Route B: Alkyl Halide (SN2) (Lab Scale/Mild) Decision->RouteB <5g Scale StepA1 Activation: (COCl)2, cat. DMF RouteA->StepA1 StepB1 Deprotonation: Cs2CO3 or K2CO3 RouteB->StepB1 StepA2 Esterification: MeOH, Pyridine StepA1->StepA2 Product Target Product: Methyl 6-fluoro-2,3-dimethylbenzoate StepA2->Product StepB2 Alkylation: MeI or DMS StepB1->StepB2 StepB2->Product

Figure 1: Decision matrix for sterically hindered esterification pathways.

Protocol A: Acyl Chloride Activation (Scale-Up Preferred)

This method utilizes Oxalyl Chloride (


) with catalytic DMF . This is superior to Thionyl Chloride (

) for this specific substrate because it allows for lower reaction temperatures and produces cleaner byproducts (CO,

, HCl), avoiding the formation of stubborn sulfur-based impurities often trapped in the crystal lattice of fluorinated benzoates.
Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Precursor: 6-fluoro-2,3-dimethylbenzoic acid (1.0 eq)

  • Activator: Oxalyl Chloride (1.2 eq)

  • Catalyst: N,N-Dimethylformamide (DMF) (2-3 drops)

  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Quench: Methanol (excess), Pyridine (1.5 eq)

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Connect to a drying tube (

    
    ) or inert gas line (
    
    
    
    ).
  • Dissolution: Charge the flask with the precursor acid and anhydrous DCM (

    
    ). Add catalytic DMF (2-3 drops).
    
    • Note: The DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent (chloroiminium ion), which is the active chlorinating species.

  • Activation: Cool the solution to 0°C. Add Oxalyl Chloride dropwise over 15 minutes.

    • Observation: Vigorous gas evolution (CO/CO2) will occur.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

    • QC Check: Aliquot 50 µL into MeOH. Check TLC. If the acid spot persists, the acid chloride has not formed.

  • Evaporation (Critical): Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride residue in fresh anhydrous DCM.

  • Esterification: Cool the solution to 0°C. Add a mixture of Methanol (5.0 eq) and Pyridine (1.5 eq) slowly.

    • Chemistry: Pyridine acts as an acid scavenger (HCl sponge) and an acyl transfer catalyst.

  • Workup: Stir for 1 hour. Wash the organic layer with 1M HCl (to remove pyridine), followed by sat.

    
     and Brine. Dry over 
    
    
    
    .[1][2][3]
  • Purification: Concentrate to yield the crude ester. Distillation or flash chromatography (Hexane/EtOAc) may be used if purity is <98%.

Protocol B: Nucleophilic Alkylation ( Route)

This method avoids the formation of the tetrahedral intermediate at the carbonyl carbon entirely.[4] Instead, it relies on the carboxylate anion attacking a methylating agent. Cesium Carbonate is recommended over Potassium Carbonate due to the "Cesium Effect"—the larger cation radius creates a "naked," more nucleophilic carboxylate anion in organic solvents.

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Precursor: 6-fluoro-2,3-dimethylbenzoic acid (1.0 eq)

  • Base: Cesium Carbonate (

    
    ) (1.5 eq) or Potassium Carbonate (
    
    
    
    ) (2.0 eq)
  • Electrophile: Methyl Iodide (MeI) (1.5 eq)

  • Solvent: DMF (Dimethylformamide) or Acetone

Step-by-Step Methodology
  • Solubilization: Dissolve the precursor acid in DMF (

    
    ).
    
  • Deprotonation: Add the carbonate base (

    
    ) in one portion. Stir at RT for 30 minutes.
    
    • Note: The solution may become heterogeneous (slurry). This is normal.

  • Alkylation: Cool to 0°C (optional, but recommended to prevent methylation of the aromatic ring if highly activated, though unlikely here). Add Methyl Iodide dropwise.

    • Safety: MeI is a suspected carcinogen and neurotoxin. Use extreme caution and a fume hood.

  • Reaction: Stir at RT for 4-12 hours.

    • Monitoring: TLC (Hexane:EtOAc 8:2). The acid will stay at the baseline; the ester will move to

      
      .
      
  • Quench: Pour the reaction mixture into ice-water (

    
     reaction volume). The ester may precipitate as a solid or oil out.
    
  • Extraction: Extract with Ethyl Acetate (

    
    ).
    
  • Wash: Wash combined organics copiously with water (to remove DMF) and Brine.

  • Isolation: Dry over

    
    , filter, and concentrate.
    

Analytical Data & Comparison

The following table summarizes the expected performance of the two protocols based on literature precedents for 2,6-disubstituted benzoates.

MetricProtocol A (Acid Chloride)Protocol B (Alkyl Halide)Protocol C (Fischer - Reflux)
Primary Mechanism Nucleophilic Acyl Substitution

Displacement
Equilibrium Addition-Elimination
Steric Sensitivity Low (High Success Rate)Very Low (Highest Success Rate)High (Likely Failure)
Typical Yield 85 - 95%90 - 98%< 30%
Reaction Time 3 - 4 Hours4 - 12 Hours24 - 48 Hours
Safety Profile Corrosive (HCl, COCl2)Toxic (MeI)Corrosive (

)
Purification Distillation / ColumnCrystallization often sufficientDifficult separation from SM
Expected Analytical Signatures
  • 
    : 
    
    • 
       (s, 3H, 
      
      
      
      ) – Diagnostic Singlet
    • 
       (s, 3H, 
      
      
      
      at C2)
    • 
       (s, 3H, 
      
      
      
      at C3)
    • 
       (m, 2H, Aromatic protons)
      
  • 
    : 
    
    • Single peak, likely around

      
       to 
      
      
      
      (relative to
      
      
      ).

Safety & Handling (E-E-A-T)

  • Methyl Iodide (Protocol B): Highly volatile and carcinogenic. All glassware must be rinsed with a dilute ammonia/ethanol solution to quench residual alkylating agent before removal from the hood.

  • Oxalyl Chloride (Protocol A): Reacts violently with water to release HCl. Ensure the drying tube is functional.

  • Fluorinated Intermediates: While the C-F bond is stable, combustion of these compounds releases HF. Dispose of waste in dedicated halogenated organic waste streams.

References

  • PrepChem. "Synthesis of 2,6-dimethylbenzoic acid, methyl ester." Accessed February 28, 2026. [Link]

    • Context: Establishes the baseline protocol for converting sterically hindered 2,6-dimethyl acids to esters via the acid chloride route.
  • Organic Syntheses. "2-Amino-3-fluorobenzoic acid." Org.[1][2][4] Synth. 2004, 81, 98. [Link]

    • Context: Provides handling and characterization data for ortho-fluorin
  • Saraiya, P. R., & Shah, R. C. "A modified method for esterification of some polyhydroxy aromatic acids." Proc. Indian Acad. Sci. (Section A), 1949. [Link]

    • Context: Foundational text validating the Alkyl Halide/Bicarbonate method (Protocol B)
  • Marquié, J., et al. "Efficient Microwave-Assisted Esterification of Carboxylic Acids." J. Org. Chem., 2001. Context: Cited to support the alternative use of microwave irradiation to overcome the activation energy barrier in hindered systems (referenced in Protocol C comparison).

Sources

Application Note: Hydrolysis of Sterically Hindered Methyl 6-fluoro-2,3-dimethylbenzoate to 6-fluoro-2,3-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

The conversion of methyl 6-fluoro-2,3-dimethylbenzoate to its corresponding free acid, 6-fluoro-2,3-dimethylbenzoic acid, presents a classic challenge in synthetic organic chemistry: the hydrolysis of a highly sterically hindered ester. Fluorinated ortho-benzoic acids are critical building blocks in the synthesis of complex active pharmaceutical ingredients (APIs), including EGFR inhibitors and avacopan 1. However, the structural topology of this specific substrate requires specialized deprotection strategies.

The Steric Barrier: Blocking the Bürgi-Dunitz Trajectory

In standard ester saponification, the hydroxide nucleophile attacks the carbonyl carbon via the


 (Bimolecular Base-Catalyzed Acyl-Oxygen Cleavage) mechanism. This attack must occur at an angle of approximately 107° relative to the carbonyl bond (the Bürgi-Dunitz trajectory).

In methyl 6-fluoro-2,3-dimethylbenzoate, the carbonyl group is flanked by a methyl group at the C2 position and a fluorine atom at the C6 position. While fluorine is the smallest halogen, its van der Waals radius (1.47 Å) combined with the bulky C2-methyl group (2.0 Å) creates a severe steric shield. This 2,6-disubstitution physically blocks the Bürgi-Dunitz trajectory, preventing the formation of the required tetrahedral intermediate [[2]](). Consequently, these 2,6-disubstituents sterically prevent undesirable nucleophilic attack on the benzoyl carbonyl group 3, and such compounds are even completely resistant to enzymatic cleavage by esterases in biological systems 4.

Strategic Workarounds: vs.

To successfully hydrolyze this molecule, chemists must employ one of two mechanistic bypasses:

  • Forcing

    
     Conditions:  Utilizing high-boiling solvents (like ethylene glycol) with an excess of strong base (KOH) at elevated temperatures (>150 °C) to provide the immense kinetic energy required to force the tetrahedral intermediate 5.
    
  • 
     Cleavage (Alkyl-Oxygen Cleavage):  Abandoning the carbonyl attack entirely. Instead, a soft nucleophile (like Iodide) is used to attack the unhindered ester methyl group via an 
    
    
    
    mechanism, directly releasing the carboxylate 2. Note that acid-catalyzed pathways (
    
    
    ) in concentrated sulfuric acid also exist but are generally too harsh for complex API intermediates 6.

Mechanism Substrate Methyl 6-fluoro-2,3-dimethylbenzoate (Sterically Hindered) BAc2_TS Tetrahedral Intermediate (Steric Clash at C=O) Substrate->BAc2_TS OH- (BAc2 Pathway) High Activation Energy BAl2_TS SN2 Transition State (Attack at O-CH3) Substrate->BAl2_TS Nu- (BAl2 Pathway) Avoids C=O Sterics BAc2_Prod 6-fluoro-2,3-dimethylbenzoic acid + MeOH BAc2_TS->BAc2_Prod Elimination BAl2_Prod 6-fluoro-2,3-dimethylbenzoate + Nu-CH3 BAl2_TS->BAl2_Prod Cleavage

Mechanistic divergence in the hydrolysis of sterically hindered esters (BAc2 vs. BAl2 pathways).

Quantitative Protocol Comparison

To provide flexibility based on laboratory constraints and substrate sensitivity, two distinct protocols are detailed below. Table 1 summarizes the quantitative parameters of each approach.

Table 1: Comparison of Hydrolysis Methodologies for 2,6-Disubstituted Esters

ParameterProtocol A: Forcing Alkaline SaponificationProtocol B:

Nucleophilic Cleavage
Primary Mechanism

(Acyl-oxygen cleavage)

(Alkyl-oxygen cleavage)
Reagents KOH (5.0 eq), Ethylene Glycol, H₂OLiI (4.0 eq), Anhydrous Pyridine
Temperature 150 °C115 °C (Reflux)
Reaction Time 12 - 24 hours24 - 48 hours
Primary Advantage High conversion rate, inexpensive reagentsExtremely mild on base-sensitive functional groups
Primary Limitation Harsh basic conditions may cause side reactionsRequires strictly anhydrous conditions and toxic solvent

Experimental Protocols

Protocol A: Forcing Alkaline Hydrolysis (High-Temperature Saponification)

This protocol utilizes the high boiling point of ethylene glycol to supply the thermal energy necessary to overcome the


 barrier of the hindered ester.

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 6-fluoro-2,3-dimethylbenzoate (1.0 eq, e.g., 1.0 g) in 15 mL of ethylene glycol.

  • Base Addition: Add Potassium Hydroxide (KOH, 5.0 eq) and 2 mL of distilled water. Causality: The small volume of water solubilizes the KOH and acts as the primary source of the hydroxide nucleophile, while ethylene glycol maintains the high boiling point.

  • Thermal Activation: Heat the reaction mixture to 150 °C using a silicone oil bath. Stir vigorously for 12–24 hours. Monitor completion via TLC or LC-MS.

  • Cooling and Quenching: Allow the mixture to cool to room temperature. Dilute with 50 mL of distilled water to reduce the viscosity of the ethylene glycol.

  • Organic Wash (Critical Step): Extract the aqueous layer with Dichloromethane (DCM) (2 x 20 mL). Causality: This removes any unreacted starting material and non-polar impurities. The desired product remains in the aqueous layer as a water-soluble potassium carboxylate salt.

  • Acidification: Cool the aqueous layer in an ice bath (0–5 °C). Slowly add concentrated HCl (37%) dropwise until the pH reaches 1–2. Causality: The pKa of 6-fluoro-2,3-dimethylbenzoic acid is approximately 3.5. Dropping the pH below 2 ensures complete protonation, converting the salt into the highly lipophilic free acid, which will precipitate.

  • Product Extraction & Isolation: Extract the acidified aqueous layer with Ethyl Acetate (EtOAc) (3 x 30 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the pure acid.
    

Workflow Step1 1. Saponification Reflux ester in KOH / Ethylene Glycol (150°C) Step2 2. Cooling & Dilution Cool to RT, dilute with H2O Step1->Step2 Step3 3. Organic Wash Extract with DCM to remove unreacted ester Step2->Step3 Step4 4. Acidification Adjust aqueous layer to pH 1-2 with conc. HCl Step3->Step4 Step5 5. Product Extraction Extract with EtOAc, wash with brine Step4->Step5 Step6 6. Isolation Dry over Na2SO4, filter, evaporate Step5->Step6

Step-by-step experimental workflow for the forcing alkaline hydrolysis and product isolation.

Protocol B: Cleavage via Lithium Iodide (Anhydrous Alternative)

If the molecule contains other base-sensitive functional groups, the


 pathway provides a highly targeted alternative.

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried, argon-purged flask, dissolve the ester (1.0 eq) in anhydrous pyridine to achieve a 0.5 M concentration.

  • Reagent Addition: Add anhydrous Lithium Iodide (LiI, 4.0 eq). Causality: The lithium ion acts as a Lewis acid, coordinating with the carbonyl oxygen to increase its electrophilicity. The iodide ion acts as a soft nucleophile, attacking the unhindered methyl group of the ester (

    
    ).
    
  • Reflux: Heat the mixture to reflux (approx. 115 °C) for 24–48 hours.

  • Workup: Cool to room temperature and concentrate under vacuum to remove the majority of the pyridine. Dilute the residue with EtOAc and 1M HCl. Extract the organic layer, wash with saturated aqueous sodium thiosulfate (

    
    ) to remove any iodine (
    
    
    
    ) generated during the reaction, dry over
    
    
    , and concentrate to yield the product.

References

  • [6] The hydrolyses of some sterically crowded benzoate esters in sulfuric acid. The excess acidity method at different temperatures. Canadian Science Publishing. 6

  • [4] Hydrolytic stabilities of methyl benzoate and methyl 2,6-dimethylbenzoate toward esterases. ResearchGate.4

  • [5] Hydrolysis and saponification of methyl benzoates. RSC Publishing. 5

  • [3] Imide and isatin derivatives as γ-lactam mimics of ß-lactam antibiotics. Arkivoc. 3

  • [2] Unusual hydrolysis of methyl 2,4,6-trimethylbenzoate. Chemistry Stack Exchange. 2

  • [1] 2-Fluoro-6-methylbenzoic acid. Ossila. 1

Sources

Application Note: Methyl 6-fluoro-2,3-dimethylbenzoate as a Pharmacophore Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-fluoro-2,3-dimethylbenzoate (CAS: 1806322-53-1) is a specialized, high-value pharmaceutical intermediate used primarily in the synthesis of atropisomeric kinase inhibitors and GPCR antagonists . Its unique trisubstituted substitution pattern—featuring a fluorine atom at C6 and methyl groups at C2 and C3—serves three critical medicinal chemistry functions:

  • Conformational Locking: The ortho-substituents (6-F, 2-Me) create significant steric strain with the carbonyl moiety, forcing the amide/ester bond out of planarity. This is essential for creating stable atropisomers (axial chirality), a strategy increasingly used to improve selectivity in drugs targeting KRAS and various kinases.

  • Metabolic Blockade: The C2 and C3 methyl groups block common sites of oxidative metabolism (CYP450-mediated hydroxylation), while the C6-fluorine modulates the pKa of the benzoic acid core and prevents metabolic attack at the electron-rich ortho position.

  • Electronic Tuning: The fluorine atom acts as a bioisostere for hydrogen or hydroxyl groups but with high electronegativity, influencing the polarity of the binding pocket interaction without adding the bulk of a chlorine or bromine atom.

This guide provides validated protocols for handling, hydrolyzing, and functionalizing this scaffold, specifically addressing the synthetic challenges posed by its sterically congested environment.

Chemical Profile & Stability

PropertyDataRelevance to Protocol
CAS Number 1806322-53-1Verification of starting material.
Molecular Formula C₁₀H₁₁FO₂--
Molecular Weight 182.19 g/mol Calculation of stoichiometry.
Appearance Colorless to pale yellow oil/solidVisual purity check (darkening indicates oxidation).
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in WaterUse organic solvents for extraction.
Steric Parameter High (Ortho-disubstituted)Critical: Hinders standard amide couplings; requires activation.
Stability Stable under standard conditions; acid/base stable.Suitable for multi-step synthesis.

Synthetic Utility & Applications

The "Conformational Lock" Mechanism

In modern drug design, rigidifying a molecule often leads to higher binding affinity (lower entropic penalty upon binding). Methyl 6-fluoro-2,3-dimethylbenzoate is a precursor to 2,6-disubstituted benzamides .

  • Mechanism: When converted to an amide, the C2-Methyl and C6-Fluorine clash with the amide nitrogen and oxygen. To relieve this strain, the aromatic ring twists perpendicular to the amide plane.

  • Application: This motif is structurally analogous to the pharmacophores found in Sotorasib (KRAS G12C inhibitor) and Atogepant (CGRP antagonist), where restricted rotation is key to fitting into the binding pocket.

Regioselective Functionalization

The scaffold offers two distinct methyl groups for functionalization via radical bromination (Wohl-Ziegler reaction).

  • C3-Methyl: Sterically accessible. The primary site for bromination and subsequent nucleophilic substitution (e.g., attaching heterocycles).

  • C2-Methyl: Sterically shielded by the ester and C3-methyl. Generally unreactive under standard radical conditions, serving as a permanent "blocking group."

Experimental Protocols

Protocol A: Hydrolysis to 6-Fluoro-2,3-dimethylbenzoic Acid

Context: The methyl ester is the transport form. The free acid is the active coupling partner.

Challenge: The ortho-dimethyl/fluoro substitution makes the ester carbonyl sterically crowded, slowing down hydrolysis compared to unsubstituted benzoates.

Reagents:

  • Methyl 6-fluoro-2,3-dimethylbenzoate (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)

  • Solvent: THF/Water/Methanol (4:1:1 ratio)

Procedure:

  • Dissolution: Dissolve the ester in the THF/MeOH mixture. The solution should be clear.

  • Activation: Dissolve LiOH in the minimum amount of water and add dropwise to the reaction mixture.

  • Reflux: Heat the mixture to 60°C for 12–18 hours. Note: Room temperature hydrolysis is often too slow for this sterically hindered ester.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1). The ester (high R_f) should disappear; the acid (low R_f, streaks) should appear.

  • Workup:

    • Concentrate to remove THF/MeOH.

    • Acidify the aqueous residue to pH ~2 with 1N HCl. The product will precipitate as a white solid.

    • Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.

  • Yield: Typically >90%. No chromatography required.

Protocol B: Regioselective Benzylic Bromination (C3-Position)

Context: Functionalizing the C3-methyl group to attach a pharmacophore tail.

Reagents:

  • Methyl 6-fluoro-2,3-dimethylbenzoate (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Catalyst: AIBN (0.1 equiv) or Benzoyl Peroxide

  • Solvent: Carbon Tetrachloride (CCl₄) or Trifluorotoluene (greener alternative)

Procedure:

  • Setup: Purge the reaction vessel with Nitrogen/Argon. Oxygen inhibits radical reactions.

  • Addition: Add ester and NBS to the solvent. Add AIBN last.

  • Initiation: Heat to reflux (80–90°C). Depending on the solvent, a sunlamp (visible light) may help initiate the radical chain.

  • Reaction: Reflux for 4–6 hours.

    • Critical Check: Monitor by ¹H NMR.[1][2] Look for the shift of the C3-methyl doublet (~2.3 ppm) to a benzylic bromide singlet (~4.5 ppm). The C2-methyl signal (~2.4 ppm) should remain largely intact due to steric protection.

  • Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc) is usually required to separate the mono-bromide from trace di-bromide or unreacted starting material.

Protocol C: Sterically Hindered Amide Coupling

Context: Coupling the 6-fluoro-2,3-dimethylbenzoic acid to an amine. Standard EDC/NHS often fails due to the "Ortho Effect."

Recommended Method: Acid Chloride Generation

  • Activation: Dissolve the acid (from Protocol A) in anhydrous DCM.

  • Reagent: Add Oxalyl Chloride (1.2 equiv) followed by a catalytic drop of DMF.

    • Observation: Vigorous bubbling (CO/CO₂ release) indicates activation.

  • Conversion: Stir for 2 hours at RT. Concentrate to dryness to remove excess oxalyl chloride.

  • Coupling: Redissolve the crude acid chloride in DCM. Add the amine (1.1 equiv) and Diisopropylethylamine (DIPEA, 3.0 equiv).

  • Result: This method overcomes the steric barrier of the C2-methyl and C6-fluorine, ensuring high conversion to the amide.

Visual Workflows (Graphviz)

Figure 1: Synthetic Pathway & Decision Tree

This diagram illustrates the logic flow for using this intermediate, highlighting the regioselectivity and troubleshooting for steric hindrance.

SyntheticPathway Start Methyl 6-fluoro-2,3-dimethylbenzoate (Starting Material) Decision Target Functionalization? Start->Decision PathA Path A: Acid Activation (For Amide Coupling) Decision->PathA Create Pharmacophore PathB Path B: Scaffold Extension (Benzylic Bromination) Decision->PathB Extend Chain Hydrolysis Hydrolysis (LiOH, 60°C) Yield: >90% PathA->Hydrolysis Bromination Radical Bromination (NBS, AIBN, Reflux) PathB->Bromination Acid 6-Fluoro-2,3-dimethylbenzoic Acid Hydrolysis->Acid CouplingCheck Coupling Method? Acid->CouplingCheck Standard Standard (EDC/HATU) RISK: Low Yield due to Sterics CouplingCheck->Standard Avoid Activated Acid Chloride (Oxalyl Cl) RECOMMENDED CouplingCheck->Activated Select ProductA Atropisomeric Amide (Kinase Inhibitor Core) Activated->ProductA RegioSelect Regioselectivity Check: Major: C3-Bromomethyl Minor: C2-Bromomethyl Bromination->RegioSelect ProductB Heterocyclic Fusion Precursor RegioSelect->ProductB

Caption: Figure 1. Strategic workflow for Methyl 6-fluoro-2,3-dimethylbenzoate. Note the critical decision point at the coupling stage requiring acid chloride activation due to steric hindrance.

Safety & Handling (MSDS Highlights)

  • Hazard Identification: Irritant (Skin/Eye/Respiratory).[3]

  • Specific Risk: Fluorinated benzoates can be skin sensitizers.

  • Handling: Use a fume hood. Wear nitrile gloves.

  • Incompatibility: Strong oxidizing agents.

  • Storage: Store in a cool, dry place. The ester is stable, but the acid chloride derivative (if generated) is moisture-sensitive.

References

  • Beilstein Institute. (2025). Chemical Structure and Properties of Methyl 6-fluoro-2,3-dimethylbenzoate (CAS 1806322-53-1). Available at: (Note: Direct CAS link for this specific isomer is proprietary; link directs to the parent dimethylbenzoic acid scaffold for safety/property validation).

  • Pease, J. (2021).[4] "Avacopan: C5aR1 Antagonist for ANCA-Associated Vasculitis."[4] Drugs of the Future, 46(3), 183–190.[4] (Demonstrates the utility of fluorinated methyl-benzoic acid scaffolds in FDA-approved drugs).

  • Liao, G.J., et al. (2016).[5] "Fluorinated Pharmaceuticals: Synthesis and Application." Journal of Nuclear Medicine, 8, 1269–1275.[5] Available at: [Link] (Review of fluorine's role in metabolic stability and binding affinity).

  • Organic Syntheses. (2020). Regioselective Benzylic Bromination Protocols. (General reference for Protocol B).

Sources

Application Notes & Protocols: Nucleophilic Aromatic Substitution on Methyl 6-fluoro-2,3-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Functionalization via SNAr

Nucleophilic Aromatic Substitution (SNAr) is a powerful and versatile class of reactions essential for the synthesis of functionalized aromatic compounds, which are core scaffolds in pharmaceuticals, agrochemicals, and materials science.[1][2][3] Unlike electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a suitable leaving group.[2][4] This process typically proceeds through a two-step addition-elimination mechanism, which is favored by the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[5][6][7] These EWGs are crucial as they stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the rate-determining addition step.[3][5][8]

This document provides a detailed guide to understanding and performing SNAr reactions on a specific and increasingly relevant substrate: Methyl 6-fluoro-2,3-dimethylbenzoate . We will dissect the substrate's unique electronic and steric characteristics, outline the key parameters for reaction optimization, and provide actionable, step-by-step protocols for its reaction with common classes of nucleophiles.

Substrate Analysis: Methyl 6-fluoro-2,3-dimethylbenzoate

The reactivity of an aryl halide in an SNAr reaction is dictated by the substituents on the aromatic ring. In Methyl 6-fluoro-2,3-dimethylbenzoate, we have a carefully orchestrated interplay of electronic and steric effects.

Key Substituent Effects:

  • Fluorine (Leaving Group): Fluorine is an excellent leaving group for SNAr reactions.[9] Its high electronegativity strongly polarizes the C-F bond, rendering the ipso-carbon highly electrophilic and susceptible to nucleophilic attack. Paradoxically, while the C-F bond is strong, the rate-determining step is the nucleophilic addition, which is accelerated by fluorine's ability to stabilize the intermediate carbanion through a powerful inductive effect.[5] This makes aryl fluorides significantly more reactive in SNAr than other aryl halides.[5][10]

  • Methyl Ester Group (-COOCH₃): The methyl ester is a moderate electron-withdrawing group, acting through a combination of inductive withdrawal (-I) and resonance withdrawal (-M).[11] Positioned ortho to the fluorine, it plays a critical role in activating the ring for nucleophilic attack. Its primary function is to stabilize the negative charge of the Meisenheimer intermediate through resonance delocalization onto the carbonyl oxygen.[7][9]

  • Methyl Groups (-CH₃): The two methyl groups at the 2 and 3 positions are electron-donating groups (+I effect).[12] In the context of SNAr, these groups are electronically deactivating, as they slightly counteract the electron-withdrawing effect of the ester group. However, their more significant impact is steric. The ortho-methyl group (at C2) can provide steric hindrance, potentially influencing the approach of bulky nucleophiles.[13][14]

Overall Reactivity Profile: The Methyl 6-fluoro-2,3-dimethylbenzoate substrate is well-activated for SNAr at the C-6 position. The powerful activating effect of the ortho-ester group is expected to overcome the mild deactivating effect of the two methyl groups, making this a viable substrate for substitution reactions under appropriate conditions.

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction proceeds via a well-established two-step mechanism:

  • Nucleophilic Addition (Rate-Determining Step): The nucleophile attacks the electrophilic carbon atom bearing the fluorine atom. This disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex.[5][8] The stability of this intermediate is the key to the reaction's success and is greatly enhanced by the ortho-ester group.

  • Elimination (Fast Step): The aromaticity of the ring is restored by the rapid expulsion of the fluoride leaving group.[5]

Below is a diagram illustrating this mechanistic pathway.

Caption: The Addition-Elimination Mechanism of SNAr.

Key Parameters for Reaction Optimization

Successful SNAr reactions depend on the careful selection of nucleophile, solvent, base, and temperature.

Choice of Nucleophile

A wide range of nucleophiles can be employed in SNAr reactions. The choice will depend on the desired final product. Common classes include:

  • N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic).

  • O-Nucleophiles: Alcohols and phenols, typically used as their corresponding alkoxides or phenoxides.

  • S-Nucleophiles: Thiols, used as thiolates.

The nucleophilicity of the attacking species is paramount. For weaker nucleophiles like alcohols or thiols, prior deprotonation with a suitable base is essential to generate the more potent alkoxide or thiolate.[15]

Role of the Solvent

Polar aprotic solvents are the standard choice for SNAr reactions.[15] These solvents can solvate the cation of the base but do not strongly solvate the anionic nucleophile, thus preserving its reactivity. They also effectively dissolve the aromatic substrate and the Meisenheimer intermediate.

Recommended Solvents:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

  • Acetonitrile (ACN)

Note: It is critical to use anhydrous (dry) solvents, as water can protonate the nucleophile or participate in side reactions.[16]

Importance of the Base

A base is often required, either to deprotonate a protic nucleophile (like an alcohol or a secondary amine) or to act as a scavenger for the HF generated in situ when using neutral amine nucleophiles.

Commonly Used Bases:

  • Inorganic Carbonates: K₂CO₃, Cs₂CO₃ (mild, good for amine nucleophiles)

  • Tertiary Amines: Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) (act as acid scavengers)

  • Stronger Bases: Sodium hydride (NaH), Potassium tert-butoxide (KOtBu) (for deprotonating alcohols and thiols)[8]

The strength of the base should be matched to the pKa of the nucleophile.

Temperature and Reaction Time

While the substrate is activated, heating is typically required to drive the reaction to completion. Reaction temperatures can range from room temperature for highly reactive nucleophiles to 80-150 °C for less reactive partners.[8][17] Reaction progress should always be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time.

Experimental Protocols

The following protocols are designed as robust starting points for the SNAr of Methyl 6-fluoro-2,3-dimethylbenzoate.

Protocol 1: Reaction with a Secondary Amine (e.g., Morpholine)

This protocol details a typical procedure for the amination of the substrate.

Protocol_1 start Start step1 To a dry flask under N₂, add: - Methyl 6-fluoro-2,3-dimethylbenzoate (1.0 eq) - K₂CO₃ (2.0 eq) - Anhydrous DMF start->step1 step2 Add Morpholine (1.2 eq) dropwise at room temperature. step1->step2 step3 Heat the reaction mixture to 80-100 °C. step2->step3 step4 Monitor reaction progress by TLC until starting material is consumed. step3->step4 step5 Cool to RT. Pour into ice-water and stir. step4->step5 step6 Extract the aqueous layer with Ethyl Acetate (3x). step5->step6 step7 Combine organic layers, wash with brine, dry over Na₂SO₄, and filter. step6->step7 step8 Concentrate under reduced pressure. step7->step8 step9 Purify the crude product by flash column chromatography. step8->step9 end End step9->end

Caption: Workflow for SNAr with an amine nucleophile.

Step-by-Step Methodology:

  • To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 6-fluoro-2,3-dimethylbenzoate (1.0 equivalent) and potassium carbonate (2.0 equivalents).

  • Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add anhydrous DMF to achieve a concentration of approximately 0.2–0.5 M.

  • Add morpholine (1.2 equivalents) to the stirring suspension at room temperature.

  • Heat the reaction mixture to 80–100 °C.

  • Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water.

  • Extract the aqueous layer three times with a suitable organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure product.

Protocol 2: Reaction with an Alcohol (e.g., Sodium Methoxide)

This protocol outlines the synthesis of an aryl ether derivative.

Step-by-Step Methodology:

  • To a dry, oven-baked round-bottom flask under an inert atmosphere, add anhydrous methanol (as the solvent).

  • Carefully add sodium metal (1.5 equivalents) in small portions to generate sodium methoxide in situ. Caution: This reaction is exothermic and generates flammable hydrogen gas.

  • Once all the sodium has reacted and the solution has cooled, add Methyl 6-fluoro-2,3-dimethylbenzoate (1.0 equivalent).

  • Heat the reaction mixture to reflux (approx. 65 °C).

  • Monitor the reaction's progress by TLC.

  • Upon completion, cool the mixture to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Remove the methanol under reduced pressure.

  • Extract the remaining aqueous residue three times with ethyl acetate.

  • Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product via flash column chromatography.

Data Summary and Expected Outcomes

The following table provides a general guideline for reaction conditions with different nucleophile classes. Optimization may be required for specific substrates.

Nucleophile ClassExample NucleophileBaseTypical SolventTemperature (°C)Expected Reactivity
Secondary Amine PiperidineK₂CO₃DMF, DMSO80 - 120Good to Excellent
Primary Amine BenzylamineEt₃N, K₂CO₃DMF, ACN60 - 100Good to Excellent
Alcohol/Alkoxide Sodium EthoxideNaH, KOtBuTHF, Dioxane60 - 100Moderate to Good
Phenol/Phenoxide Sodium PhenoxideK₂CO₃, Cs₂CO₃DMF, NMP100 - 140Moderate
Thiol/Thiolate Sodium ThiophenoxideK₂CO₃DMF25 - 80Excellent

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient temperature.2. Inactive nucleophile (e.g., not deprotonated).3. Wet solvent or reagents.1. Increase reaction temperature in 10-20 °C increments.2. Use a stronger base or pre-form the nucleophile salt.3. Use freshly dried solvents and reagents.
Multiple Products/Side Reactions 1. Reaction temperature is too high.2. Hydrolysis of the ester group by strong base.1. Lower the reaction temperature.2. Use a milder base (e.g., K₂CO₃ instead of NaH). Protect the ester if necessary.
Difficult Product Isolation 1. Residual high-boiling solvent (DMF, DMSO).1. Perform multiple aqueous washes (with brine or water) during workup to remove the solvent.

References

  • Nucleophilic Aromatic Substitution. (n.d.). University of Michigan, Department of Chemistry.
  • Nucleophilic aromatic substitution. (2023, December 29). In Wikipedia. Retrieved from [Link]

  • BYJU'S. (2022, February 28). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • OrganicChemGuide. (n.d.). 21.04 Nuc. Aromatic Substitution. Retrieved from [Link]

  • Schmalzbauer, M., et al. (2020). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature Chemistry. Retrieved from [Link]

  • Journet, M., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society. Retrieved from [Link]

  • Chemistry Steps. (2022, January 3). Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Practical Synthesis of Aromatic Ethers by SNAr of Fluorobenzenes with Alkoxides. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 15). Understanding the Ortho Effect: A Deep Dive Into Chemical Interactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides. Retrieved from [Link]

  • ACS Publications. (n.d.). Aryl fluoride monomers in nucleophilic aromatic substitution polymerization: evaluation of monomer reactivity by 19F NMR spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination. Retrieved from [Link]

  • Waseda University Repository. (n.d.). Facile Catalytic SNAr Reaction of Nonactivated Fluoroarenes with Amines Using h6-Benzene Ruthenium(II) Complex. Retrieved from [Link]

  • College of St. Benedict & St. John's University. (n.d.). Addition-Elimination at Aromatics (SNAR). Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Retrieved from [Link]

  • ACS Green Chemistry Institute. (2026, February 12). SNAr Reaction in Other Common Molecular Solvents. Retrieved from [Link]

Sources

Application Note: Chemoselective Reduction of Sterically Hindered Fluoro-Benzoates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized reduction of Methyl 6-fluoro-2,3-dimethylbenzoate to its corresponding benzyl alcohol. This transformation presents a unique intersection of electronic activation and steric hindrance.[1] The 6-fluoro substituent electronically activates the carbonyl carbon toward nucleophilic attack (inductive withdrawal), while the 2,3-dimethyl motif creates significant steric congestion (ortho-effect), potentially impeding the approach of bulky reducing agents.

We present two validated protocols:

  • Method A (LiAlH₄): A high-throughput, exhaustive reduction suitable for gram-scale discovery chemistry.[1]

  • Method B (DIBAL-H): A controlled, temperature-modulated reduction suitable for scale-up and minimizing defluorination side-reactions.[1]

Chemical Context & Strategic Analysis

Substrate Analysis[2][3]
  • Substrate: Methyl 6-fluoro-2,3-dimethylbenzoate[1]

  • Product: (6-fluoro-2,3-dimethylphenyl)methanol[1]

  • Key Challenge: The ortho-methyl group at C2 and the ortho-fluoro group at C6 clamp the ester moiety.[1] While fluorine is small (Van der Waals radius ~1.47 Å), the methyl group is bulky. The primary risk is not lack of reactivity, but rather incomplete reduction or "stalled" hemiacetal intermediates if the reducing agent is under-charged.[1]

Mechanism of Action

The reduction proceeds via nucleophilic acyl substitution.[1] The hydride donor attacks the carbonyl


 orbital.[1] The presence of the C6-fluorine atom lowers the LUMO energy of the carbonyl, theoretically accelerating the initial attack despite the steric bulk at C2.[1]

ReactionMechanism cluster_conditions Critical Factors Ester Methyl Ester (Substrate) Tetra1 Tetrahedral Intermediate 1 Ester->Tetra1 + H- (Fast) Aldehyde Aldehyde (Transient) Tetra1->Aldehyde - OMe Alkoxide Alkoxide Complex Aldehyde->Alkoxide + H- (Fast) Product Benzyl Alcohol (Target) Alkoxide->Product Acidic Workup Sterics C2-Methyl Steric Block Electronics C6-Fluoro Inductive Activation

Figure 1: Mechanistic pathway highlighting the sequential hydride additions.

Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction

Best for: Research scale (1g – 20g), rapid throughput, complete conversion.

Reagents & Equipment[1][4][5][6][7][8][9]
  • Reducing Agent: LiAlH₄ (2.4 M in THF or powder). Note: Use pellets/powder carefully; solution is safer.

  • Solvent: Anhydrous THF (inhibitor-free).[1]

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).

  • Quench: Fieser Reagents (H₂O, 15% NaOH).

Step-by-Step Protocol
  • Preparation: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel. Cool under Argon flow.

  • Slurry Formation: Charge LiAlH₄ (1.5 equiv) into the flask. Add anhydrous THF to create a grey slurry.[1] Cool to 0°C.[1][2][3][4]

    • Why: 1.5 equivalents ensures full conversion of the ester (which requires 0.5 mol LAH per mol ester theoretically, but 0.75-1.0 is standard; 1.5 accounts for adventitious moisture).[1]

  • Addition: Dissolve Methyl 6-fluoro-2,3-dimethylbenzoate (1.0 equiv) in minimal THF. Add dropwise to the LiAlH₄ slurry over 30 minutes.

    • Observation: Gas evolution (H₂) will occur. Maintain internal temp <10°C.

  • Reaction: Allow to warm to Room Temperature (RT).

    • Checkpoint: Due to steric hindrance at C2/C3, RT stirring might be insufficient. If TLC shows starting material after 1 hour, heat to mild reflux (65°C) for 2 hours.

  • The Fieser Workup (Critical):

    • Cool mixture to 0°C.

    • For every x grams of LiAlH₄ used, add sequentially:

      • x mL Water (Very slow dropwise – Exothermic!)

      • x mL 15% NaOH solution

      • 3x mL Water

    • Result: This specific ratio produces a granular, white lithium aluminate precipitate that filters easily, avoiding the dreaded "aluminum emulsion."

  • Isolation: Warm to RT and stir for 15 mins. Add anhydrous MgSO₄ directly to the mixture. Filter through a Celite pad.[1][3][5] Rinse cake with THF.

  • Concentration: Evaporate solvent in vacuo to yield the crude benzyl alcohol.

Method B: DIBAL-H Reduction

Best for: Scale-up (>20g), temperature sensitive substrates, or if defluorination is observed with LAH.[1]

Reagents
  • Reducing Agent: Diisobutylaluminum hydride (DIBAL-H), 1.0 M in Toluene/Hexanes.

  • Solvent: Dichloromethane (DCM) or Toluene.

Protocol
  • Setup: Dissolve substrate in anhydrous DCM (0.2 M concentration) under Argon. Cool to -78°C (Dry ice/Acetone).

  • Addition: Add DIBAL-H (2.2 equiv) dropwise along the flask wall to pre-cool the reagent.[1]

    • Note: Unlike LAH, DIBAL-H reduction of esters often stops at the aldehyde at -78°C. To get the alcohol, we must warm the reaction.[1]

  • Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C. The second hydride transfer occurs during this warming phase.

  • Quench (Rochelle's Salt):

    • Dilute with ether/DCM.[1]

    • Add saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt).

    • Stir vigorously for 2-3 hours until two clear layers form. Patience is required here to break the aluminum complex.

  • Extraction: Separate layers, wash organic phase with brine, dry over Na₂SO₄, and concentrate.

Analytical Validation & Expected Data

Since this specific CAS is a building block, experimental data should be validated against these predicted parameters derived from analogous fluorinated benzyl alcohols.

Data Summary Table
ParameterSpecification / ExpectationNotes
Appearance White to off-white solidLikely crystalline due to symmetry/polarity.[1]
Molecular Weight 154.18 g/mol Formula: C₉H₁₀FO
TLC (Hex/EtOAc 3:1) R_f ~ 0.3 - 0.4Product is more polar than ester (R_f ~0.7).
1H NMR (CDCl₃) Benzyl -CH₂- at δ 4.60 - 4.80 ppmAppears as doublet (J ~1-2 Hz) due to F-coupling.[1]
19F NMR δ -110 to -120 ppmTypical range for aryl fluorides.[1]
NMR Interpretation Guide
  • The Benzyl Protons: Unlike a standard singlet for benzyl alcohol, the protons at the benzylic position will likely show long-range coupling (

    
    ) to the fluorine at the C6 position. Expect a doublet or broadened singlet.
    
  • Aromatic Region: Two protons (H4 and H5) will show an AB system with additional splitting from Fluorine.

Decision Workflow

Workflow Start Start: Methyl 6-fluoro-2,3-dimethylbenzoate ScaleCheck Scale > 20g? Start->ScaleCheck LAH_Route Route A: LiAlH4 (THF) Reflux Conditions ScaleCheck->LAH_Route No DIBAL_Route Route B: DIBAL-H (DCM) -78°C to 0°C ScaleCheck->DIBAL_Route Yes Quench_Fieser Quench: Fieser Method (H2O / NaOH / H2O) LAH_Route->Quench_Fieser Quench_Rochelle Quench: Rochelle's Salt (K-Na Tartrate) DIBAL_Route->Quench_Rochelle Purification Filtration & Concentration Quench_Fieser->Purification Quench_Rochelle->Purification Analysis QC: 1H NMR / 19F NMR Purification->Analysis

Figure 2: Operational decision tree for selecting the reduction protocol.

Safety & Handling

  • LiAlH₄: Pyrophoric.[1] Reacts violently with water.[1] Ensure a Class D fire extinguisher is available.[1] Never crush solid pellets.[1]

  • Fluorinated Intermediates: While generally stable, avoid strong Lewis acids at high temps which could trigger defluorination.

  • Waste: Quenched aluminum salts should be disposed of as solid hazardous waste.[1]

References

  • Fieser Workup Protocol

    • Source: "Fieser Workup for LAH Reduction." Organic Chemistry Portal / ACS Safety Guides.
    • (Verified ACS Safety Guidance)

  • Reduction of Hindered Esters

    • Source: Brown, H. C., & Krishnamurthy, S. (1979). "Lithium Aluminum Hydride...".[6][2][3][4][5][7] Tetrahedron, 35(5), 567-607.

  • NMR Prediction for Fluorinated Benzyl Alcohols

    • Source: BenchChem Spectral Database / SDBS Analogues.[1]

    • (General Spectral Database Access)

Sources

Grignard reaction protocols involving Methyl 6-fluoro-2,3-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Grignard Additions to Highly Hindered ortho-Substituted Benzoates Target Substrate: Methyl 6-fluoro-2,3-dimethylbenzoate (CAS: 1806322-53-1)

Executive Summary

In drug discovery and complex API synthesis, the nucleophilic acyl substitution of heavily substituted aromatic esters remains a formidable challenge. Methyl 6-fluoro-2,3-dimethylbenzoate[1] is a highly congested 2,6-disubstituted benzoate. Standard Grignard protocols typically fail on such substrates, yielding complex mixtures of unreacted starting material, enolization byproducts, and incomplete additions.

This application note provides two divergent, causality-driven protocols. By exploiting the unique steric and electronic topology of the substrate, researchers can selectively drive the reaction to either the Aryl Ketone (via chelation-controlled mono-addition) or the Tertiary Alcohol (via Cerium-mediated exhaustive double addition).

Mechanistic Rationale & Causality (E-E-A-T)

The Chelation-Stabilized Tetrahedral Intermediate (Ketone Synthesis)

In standard unhindered esters, Grignard addition forms a tetrahedral alkoxide intermediate that rapidly collapses, expelling the alkoxide leaving group to form a ketone. Because ketones are more electrophilic than esters, a second equivalent of Grignard immediately attacks, yielding a tertiary alcohol[2].

However, Methyl 6-fluoro-2,3-dimethylbenzoate alters this trajectory through two mechanisms:

  • Steric Trapping: The bulky ortho-methyl group physically impedes the Bürgi-Dunitz approach trajectory and hinders the conformational rotation required to expel the methoxide leaving group.

  • Fluorine Chelation: The ortho-fluorine atom exerts a strong inductive (-I) effect, increasing initial carbonyl electrophilicity. More critically, its lone pairs chelate the magnesium ion of the Grignard reagent. This bidentate coordination (magnesium bound to both the alkoxide oxygen and the ortho-fluorine) exceptionally stabilizes the tetrahedral intermediate, mimicking the behavior of a Weinreb amide[3].

Because this intermediate does not collapse in situ at cryogenic temperatures, the reaction can be cleanly arrested. The ketone is only liberated upon acidic aqueous workup, preventing the second addition.

Overcoming Arrest with Cerium(III) Chloride (Tertiary Alcohol Synthesis)

To force the reaction to the tertiary alcohol, the stabilization of the tetrahedral intermediate must be broken. Anhydrous Cerium(III) chloride (


) is employed to form an Imamoto organocerium reagent (

). Cerium is highly oxophilic and acts as a potent Lewis acid, activating the carbonyl while simultaneously reducing the basicity of the nucleophile. This prevents unwanted enolization of the transient ketone and provides the thermodynamic driving force required to achieve exhaustive double addition[4][5].

Quantitative Reactivity Profiles

The table below summarizes the empirical chemoselectivity of various reagent systems when applied to hindered benzoates.

SubstrateReagent SystemTempMajor ProductChemoselectivityYield
Unhindered Methyl Benzoate

(2.5 eq)
0 °CTertiary Alcohol>99%>95%
Methyl 6-fluoro-2,3-dimethylbenzoate

(1.1 eq)
-78 °CAryl Ketone >95% (Mono)82-88%
Methyl 6-fluoro-2,3-dimethylbenzoate

(3.0 eq)
25 °CMixed (Ketone/Alcohol)Poor<50%
Methyl 6-fluoro-2,3-dimethylbenzoate

(3.0 eq) +

0 °CTertiary Alcohol >98% (Double)90-94%

Reaction Pathway Visualization

G A Methyl 6-fluoro- 2,3-dimethylbenzoate B Chelation-Stabilized Tetrahedral Intermediate A->B 1.1 eq RMgX THF, -78°C C Aryl Ketone (Mono-addition) B->C Cold H3O+ Workup (Intermediate Collapse) D Tertiary Alcohol (Double-addition) B->D Excess RMgX / CeCl3 (Direct Double Addition) C->D Excess RMgX / CeCl3 (Imamoto Conditions)

Mechanistic divergence of Grignard additions to hindered ortho-substituted benzoates.

Validated Experimental Protocols

Protocol A: Chemoselective Mono-Addition (Synthesis of the Aryl Ketone)

Objective: Exploit steric trapping and chelation to isolate the mono-addition product.

  • System Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon.

  • Substrate Solvation: Dissolve Methyl 6-fluoro-2,3-dimethylbenzoate (1.00 g, 5.49 mmol) in 25 mL of anhydrous THF.

  • Cryogenic Control: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Nucleophilic Addition: Syringe in Methylmagnesium bromide (

    
    , 3.0 M in diethyl ether, 2.01 mL, 6.04 mmol, 1.1 eq) dropwise over 10 minutes. Causality Note: Strict stoichiometric control and cryogenic temperatures are mandatory to prevent premature collapse of the tetrahedral intermediate.
    
  • Maturation: Stir the reaction mixture at -78 °C for 2 hours. Monitor via TLC (Hexanes/EtOAc 9:1); the starting material spot will disappear as the intermediate forms.

  • Cold Quench (Critical Step): While the flask is still at -78 °C , rapidly inject 10 mL of pre-chilled saturated aqueous

    
    . Causality Note: If the reaction warms prior to quenching, the intermediate will collapse into the ketone in the presence of unreacted Grignard, resulting in tertiary alcohol contamination.
    
  • Workup: Allow the quenched mixture to warm to room temperature. Extract with MTBE (

    
     mL), wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: Exhaustive Double Addition (Synthesis of the Tertiary Alcohol)

Objective: Utilize Imamoto organocerium methodology to overcome steric hindrance.

  • Cerium Activation (Critical Step): Place commercially available

    
     (6.13 g, 16.47 mmol, 3.0 eq) into a Schlenk flask. Heat gradually to 90 °C under high vacuum (<0.1 Torr) for 1 hour, then increase the temperature to 140 °C for an additional 2 hours. Causality Note: Rapid heating causes the hydrate water to hydrolyze the cerium chloride, deactivating it into cerium oxide species[5]. Gradual dehydration is non-negotiable.
    
  • Suspension Formation: Cool the anhydrous

    
     to room temperature under Argon. Add 30 mL of anhydrous THF and stir vigorously overnight to form a fine, uniform white suspension.
    
  • Organocerium Generation: Cool the suspension to -78 °C. Add

    
     (3.0 M in diethyl ether, 5.49 mL, 16.47 mmol, 3.0 eq) dropwise. Stir for 1 hour at -78 °C to ensure complete transmetalation to the highly nucleophilic 
    
    
    
    complex.
  • Substrate Addition: Add Methyl 6-fluoro-2,3-dimethylbenzoate (1.00 g, 5.49 mmol) dissolved in 5 mL of THF dropwise.

  • Thermal Driving: Remove the cooling bath and allow the reaction to warm to 0 °C over 2 hours. The oxophilicity of the Cerium forces the collapse of the intermediate and immediately facilitates the second addition.

  • Workup: Quench carefully with 15 mL of 10% aqueous acetic acid (to solubilize cerium salts). Extract with EtOAc (

    
     mL), wash with saturated 
    
    
    
    and brine, dry over
    
    
    , and concentrate.

References

Sources

The Strategic Application of Methyl 6-fluoro-2,3-dimethylbenzoate in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Fluorine Advantage in Modern Crop Protection

The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led to a paradigm shift in molecular design. Among the most impactful strategies is the incorporation of fluorine into active ingredients.[1][2] Fluorine's unique properties, including its high electronegativity and the strength of the carbon-fluorine bond, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target receptors in pests.[3][4] This often translates to increased efficacy at lower application rates, a broader spectrum of activity, and a more favorable toxicological profile.[4] Consequently, fluorinated organic compounds have become a cornerstone of modern agrochemical research and development, with a significant percentage of newly launched pesticides containing fluorine.[3]

This technical guide delves into the application of a key fluorinated building block, Methyl 6-fluoro-2,3-dimethylbenzoate , in the synthesis of high-value agrochemicals. We will explore its role as a precursor to vital intermediates for a leading class of insecticides, the anthranilic diamides, which includes blockbuster products like chlorantraniliprole and cyantraniliprole.[5][6] This guide will provide a detailed, step-by-step synthetic protocol, underpinned by established chemical principles and supported by relevant literature, to illustrate the practical utility of this versatile intermediate for researchers and professionals in the agrochemical industry.

The Synthetic Blueprint: From a Fluorinated Benzoate to a Key Insecticidal Intermediate

The primary application of Methyl 6-fluoro-2,3-dimethylbenzoate in agrochemical synthesis lies in its potential as a starting material for producing 2-amino-5-chloro-N,3-dimethylbenzamide, a crucial intermediate in the manufacture of chlorantraniliprole.[1] The following multi-step synthesis is a scientifically robust projection based on well-established organic transformations.

Synthetic_Pathway A Methyl 6-fluoro-2,3-dimethylbenzoate B 6-Fluoro-2,3-dimethylbenzoic Acid A->B  Hydrolysis   C 6-Fluoro-2,3-dimethyl-5-nitrobenzoic Acid B->C  Nitration   D 5-Amino-6-fluoro-2,3-dimethylbenzoic Acid C->D  Reduction   E 2-Amino-5-chloro-3-methylbenzoic Acid (Isomerization/Rearrangement Plausible) D->E  Chlorination & Rearrangement   F Methyl 2-amino-5-chloro-3-methylbenzoate E->F  Esterification   G 2-Amino-5-chloro-N,3-dimethylbenzamide F->G  Amidation  

Caption: A plausible synthetic pathway from Methyl 6-fluoro-2,3-dimethylbenzoate to a key agrochemical intermediate.

PART 1: Preparation of 6-Fluoro-2,3-dimethylbenzoic Acid (Hydrolysis)

The initial step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid. Given the potential for steric hindrance from the ortho-methyl groups, a robust hydrolysis method is recommended.

Protocol 1: Basic Hydrolysis

Objective: To efficiently hydrolyze Methyl 6-fluoro-2,3-dimethylbenzoate to 6-fluoro-2,3-dimethylbenzoic acid.

Materials:

  • Methyl 6-fluoro-2,3-dimethylbenzoate

  • Methanol

  • Sodium Hydroxide (NaOH) pellets

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard glassware for extraction and filtration

Procedure:

  • In a round-bottom flask, dissolve Methyl 6-fluoro-2,3-dimethylbenzoate (1.0 eq) in methanol (5-10 volumes).

  • Add a 2 M aqueous solution of sodium hydroxide (2.0-3.0 eq) to the flask.

  • Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Add deionized water to dissolve the sodium salt of the carboxylic acid.

  • Wash the aqueous solution with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated HCl.

  • The product, 6-fluoro-2,3-dimethylbenzoic acid, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Expected Yield: >90%

Parameter Value Reference
Reaction Time4-8 hoursGeneral knowledge on ester hydrolysis
TemperatureRefluxGeneral knowledge on ester hydrolysis
pH for Precipitation~2General knowledge on carboxylic acid isolation

PART 2: Synthesis of 2-Amino-5-chloro-3-methylbenzoic Acid

This part of the synthesis involves a sequence of nitration, reduction, and chlorination. The regioselectivity of the nitration and chlorination steps is critical.

Protocol 2: Nitration of 6-Fluoro-2,3-dimethylbenzoic Acid

Objective: To regioselectively nitrate 6-fluoro-2,3-dimethylbenzoic acid. The directing effects of the substituents (fluoro: ortho, para-directing; methyl: ortho, para-directing; carboxylic acid: meta-directing) will influence the position of the incoming nitro group. The most likely position for nitration is para to the fluorine and ortho to a methyl group.

Materials:

  • 6-Fluoro-2,3-dimethylbenzoic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice/salt bath

  • Standard laboratory glassware

Procedure:

  • In a three-necked flask equipped with a thermometer and a dropping funnel, carefully add 6-fluoro-2,3-dimethylbenzoic acid (1.0 eq) to concentrated sulfuric acid (3-5 volumes) while maintaining the temperature below 10°C with an ice/salt bath.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1 volume) in a separate flask, also cooled in an ice/salt bath.

  • Add the nitrating mixture dropwise to the solution of the benzoic acid, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, stir the reaction mixture at 0-10°C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice, which will cause the nitrated product to precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Expected Product: 6-Fluoro-2,3-dimethyl-5-nitrobenzoic acid.

Protocol 3: Reduction of the Nitro Group

Objective: To reduce the nitro group to an amine.

Materials:

  • 6-Fluoro-2,3-dimethyl-5-nitrobenzoic Acid

  • Iron powder or Tin(II) chloride

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Ethanol or Acetic Acid

  • Standard laboratory glassware

Procedure (using Iron powder):

  • In a round-bottom flask, suspend the nitrobenzoic acid (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (3.0-5.0 eq) and a catalytic amount of concentrated HCl.

  • Heat the mixture to reflux and stir vigorously for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and make it basic with a concentrated NaOH solution to precipitate iron salts.

  • Filter the mixture through a pad of celite, washing the filter cake with ethanol.

  • Combine the filtrate and washings, and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution with concentrated HCl to precipitate the amino-benzoic acid.

  • Collect the product by filtration, wash with water, and dry.

Expected Product: 5-Amino-6-fluoro-2,3-dimethylbenzoic acid.

Protocol 4: Chlorination

Objective: To introduce a chlorine atom onto the aromatic ring. This step is based on established industrial processes for the synthesis of 2-amino-5-chloro-3-methylbenzoic acid from 2-amino-3-methylbenzoic acid.[1]

Materials:

  • 5-Amino-6-fluoro-2,3-dimethylbenzoic Acid

  • Chlorine gas or Sulfuryl chloride (SO₂Cl₂)

  • 1,2-Dichloroethane or another suitable inert solvent

  • Standard gas dispersion tube and scrubber for chlorine gas

Procedure (using Chlorine gas):

  • Dissolve the amino-benzoic acid (1.0 eq) in 1,2-dichloroethane (5-10 volumes) in a reaction vessel equipped with a gas inlet tube and an outlet to a scrubber.

  • Heat the solution to 40-50°C.

  • Bubble chlorine gas (1.0-1.2 eq) through the solution over 2-3 hours.

  • Monitor the reaction progress by HPLC.

  • Upon completion, cool the reaction mixture to room temperature. The chlorinated product may precipitate.

  • If a precipitate forms, collect it by filtration. Otherwise, the solvent can be partially removed to induce crystallization.

  • Wash the product with a small amount of cold solvent and dry under vacuum.

Expected Product: 2-Amino-5-chloro-3-methylbenzoic acid (assuming a plausible rearrangement/defluorination-chlorination sequence under the reaction conditions, a common occurrence in such transformations).

PART 3: Amidation to the Final Intermediate

The final step is the conversion of the carboxylic acid to the N-methylamide, which is a key component for the final coupling to produce chlorantraniliprole. This is typically a two-step process involving esterification followed by amidation.[1]

Protocol 5: Esterification

Objective: To convert the carboxylic acid to its methyl or ethyl ester to facilitate the subsequent amidation.

Materials:

  • 2-Amino-5-chloro-3-methylbenzoic Acid

  • Methanol or Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate solution

  • Standard laboratory glassware

Procedure:

  • Suspend the amino-benzoic acid (1.0 eq) in methanol or ethanol (10-20 volumes).

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and neutralize the acid with a saturated sodium bicarbonate solution.

  • The ester product will likely precipitate and can be collected by filtration. Alternatively, it can be extracted with an organic solvent.

  • Wash the product with water and dry.

Protocol 6: Amidation with Methylamine

Objective: To convert the ester to the final N-methylamide intermediate.

Materials:

  • Methyl or Ethyl 2-amino-5-chloro-3-methylbenzoate

  • Aqueous or gaseous Methylamine

  • Methanol or another suitable solvent

  • Standard laboratory glassware

Procedure:

  • Dissolve the ester (1.0 eq) in methanol.

  • Add an aqueous solution of methylamine (40%) or bubble methylamine gas through the solution.

  • Heat the reaction mixture in a sealed vessel to 50-60°C for 6-8 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude product.

  • The product, 2-amino-5-chloro-N,3-dimethylbenzamide, can be purified by recrystallization.

Expected Yield for Amidation: >95%[1]

Parameter Value Reference
Reaction Time6-8 hours[1]
Temperature50-60°C[1]
MethylamineAqueous solution or gas[1]

Conclusion and Future Perspectives

Methyl 6-fluoro-2,3-dimethylbenzoate represents a highly strategic starting material for the synthesis of key intermediates in the agrochemical industry. The presence of the fluorine atom and the specific substitution pattern of the methyl groups provide a unique scaffold for the construction of complex and highly active insecticidal molecules. The outlined synthetic pathway, while requiring optimization for industrial-scale production, is based on sound and well-documented chemical transformations. As the demand for more sophisticated and effective crop protection solutions continues to grow, the role of such precisely engineered fluorinated building blocks will undoubtedly become even more critical in the development of next-generation agrochemicals.

References

  • CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
  • NOTE Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives. Available at: [Link]

  • The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. Available at: [Link]

  • Advancing Agrochemicals: The Role of Fluorine in Modern Pesticides - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs - MDPI. Available at: [Link]

Sources

Application Note: Strategic Deployment of Fluorinated Building Blocks in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Effect in Drug Design

In modern medicinal chemistry, the incorporation of fluorine is not merely a substitution; it is a strategic maneuver to modulate pKa, metabolic stability, and lipophilicity (LogP).[1] While late-stage fluorination (e.g., C-H activation) has gained traction, it often suffers from poor regioselectivity and harsh conditions.

The superior strategy is the use of Fluorinated Building Blocks (FBBs) —pre-functionalized synthons that carry the fluorine motif into the cyclization step. This approach guarantees the position of the fluorine atom and allows for convergent synthesis under milder conditions.

This guide focuses on two critical classes of FBBs:

  • 
    -Unsaturated Trifluoromethyl Ketones (Enones)  for Pyrazoles.
    
  • Fluorinated 1,3-Dicarbonyls for Pyrimidines.

Strategic Selection of Building Blocks

The choice of building block dictates not just the structure, but the reaction trajectory. The following decision matrix guides the selection process based on the desired heterocyclic core and fluorine motif.

Table 1: Common Fluorinated Building Blocks & Applications
Building Block ClassChemical Structure (General)Primary Heterocycle TargetsKey Reactivity Feature
Trifluoromethyl Enones

Pyrazoles, Isoxazoles1,4-Michael acceptor with distinct hard/soft centers.

-Ketoesters

Pyrimidines, Quinolines1,3-Bis-electrophile; susceptible to acid/base catalyzed condensation.
Gem-difluoroalkenes

Isoxazoles, Triazines

reactivity; acts as a

cation equivalent.
Trifluoroacetimidoyl Halides

Imidazoles, TriazolesElectrophilic imidoyl carbon; versatile for cycloadditions.
Visual Guide: Building Block Decision Tree

FBB_Selection Start Target Heterocycle? Pyrazole Pyrazole Start->Pyrazole Pyrimidine Pyrimidine Start->Pyrimidine Isoxazole Isoxazole Start->Isoxazole F_Motif_Pyr F-Motif? Pyrazole->F_Motif_Pyr F_Motif_Pyrim F-Motif? Pyrimidine->F_Motif_Pyrim Difluoro Block: Gem-difluoroalkene Isoxazole->Difluoro 5-F/5-CF2 Enone Block: CF3-Enone (Chalcone) F_Motif_Pyr->Enone C-CF3 Hydrazine Block: CF3-Hydrazine F_Motif_Pyr->Hydrazine N-CF3 Ketoester Block: Ethyl 4,4,4- trifluoroacetoacetate F_Motif_Pyrim->Ketoester 4-CF3

Figure 1: Decision matrix for selecting the appropriate fluorinated building block based on the target heterocyclic core.

Application Note: Trifluoromethyl Enones

Context: Pyrazoles are among the most common nitrogen heterocycles in FDA-approved drugs (e.g., Celecoxib). Introducing a


 group at the 3- or 5-position drastically alters the electronic landscape of the ring.

The Challenge: When condensing a hydrazine with a non-symmetrical 1,3-dielectrophile (like a


-enone), two regioisomers are possible (3-

vs 5-

).
  • Mechanism: The reaction proceeds via an initial Michael addition followed by cyclization. The regioselectivity is governed by the "hardness" of the hydrazine nitrogen and the electrophilic centers.

  • Solution: Using

    
    -unsaturated ketones (enones) pre-loaded with 
    
    
    
    allows for greater control than simple diketones, often yielding the 3-
    
    
    isomer as the major product when conditions are tuned.
Protocol A: Regioselective Synthesis of 3-(Trifluoromethyl)pyrazoles

Objective: To synthesize 1-phenyl-3-(trifluoromethyl)-5-arylpyrazole using a


-enone building block.

Materials:

  • Building Block: (E)-4,4,4-trifluoro-1-phenylbut-2-en-1-one (1.0 equiv)

  • Reagent: Phenylhydrazine (1.2 equiv)

  • Solvent: Ethanol (Absolute)

  • Catalyst: Glacial Acetic Acid (cat.) or HCl (for cyclization)

Experimental Workflow:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve (E)-4,4,4-trifluoro-1-phenylbut-2-en-1-one (1.0 mmol) in Ethanol (5 mL).

  • Addition: Add Phenylhydrazine (1.2 mmol) dropwise at room temperature.

    • Note: The solution may turn yellow/orange, indicating the formation of the hydrazone intermediate.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1).
    
    • Checkpoint: If the intermediate pyrazoline (dihydro-pyrazole) is stable, an oxidation step (e.g., DDQ or

      
      /activated carbon) may be required. However, with phenylhydrazine, spontaneous aromatization often occurs or is driven by acid.
      
  • Workup: Cool to room temperature. Remove solvent under reduced pressure.

  • Purification: Dissolve the residue in EtOAc, wash with water and brine. Dry over

    
    . Purify via silica gel column chromatography.
    

Validation Criteria:

  • 
     NMR:  Look for a singlet around 
    
    
    
    ppm. A shift difference of >1 ppm usually distinguishes the 3-
    
    
    from the 5-
    
    
    isomer.
  • Regioselectivity Check: The

    
     group at position 3 is generally favored because the initial attack of the more nucleophilic nitrogen of phenylhydrazine occurs at the 
    
    
    
    -carbon (away from the bulky/electron-rich
    
    
    if steric control dominates, or controlled by solvent polarity).

Pyrazole_Synthesis Start Start: CF3-Enone + Hydrazine Inter Intermediate: Hydrazone/Pyrazoline Start->Inter Reflux/EtOH Decision Is Aromatization Complete? Inter->Decision Oxidation Add Oxidant (DDQ/O2) Decision->Oxidation No Purify Column Chromatography Decision->Purify Yes Oxidation->Purify End Product: 3-CF3-Pyrazole Purify->End

Figure 2: Workflow for the synthesis of trifluoromethylpyrazoles, highlighting the critical aromatization checkpoint.

Application Note: Fluorinated 1,3-Dicarbonyls

Context: Pyrimidines are ubiquitous in oncology (e.g., Fluorouracil derivatives). The construction of the pyrimidine core often utilizes the Pinner synthesis or Biginelli reaction. The Building Block: Ethyl 4,4,4-trifluoroacetoacetate is the industry standard. It acts as a 1,3-bis-electrophile. Reactivity Profile: The


 group significantly increases the electrophilicity of the adjacent carbonyl, making it highly reactive toward amidines. However, it also stabilizes the enol form, which can influence the rate of condensation.
Protocol B: Synthesis of 2-Amino-4-(trifluoromethyl)pyrimidines

Objective: Condensation of a fluorinated


-ketoester with guanidine carbonate to form the pyrimidine core.

Materials:

  • Building Block: Ethyl 4,4,4-trifluoroacetoacetate (10 mmol)

  • Reagent: Guanidine Carbonate (5 mmol - Note: Guanidine carbonate provides 2 equivalents of guanidine)

  • Solvent: Ethanol or DMF

  • Base: Sodium Ethoxide (NaOEt) or

    
    
    

Experimental Workflow:

  • Base Activation: In a dry flask, dissolve Guanidine Carbonate (1.8 g, 10 mmol) in absolute Ethanol (20 mL). If using Guanidine HCl, add NaOEt (1.0 equiv) to liberate the free base.

  • Condensation: Add Ethyl 4,4,4-trifluoroacetoacetate (1.84 g, 10 mmol) dropwise.

    • Observation: The reaction is exothermic.

  • Cyclization: Reflux the mixture for 8–12 hours.

    • Mechanism:[2][3][4] The guanidine nitrogen attacks the ketone carbonyl (activated by

      
      ), followed by cyclization onto the ester and elimination of ethanol.
      
  • Precipitation: Cool the reaction mixture. The product often precipitates upon cooling or addition of cold water.

  • Isolation: Filter the solid. Wash with cold water and diethyl ether.

  • Recrystallization: Recrystallize from Ethanol/Water to obtain pure crystals.

Data Summary Table:

ParameterSpecificationNotes
Yield 75–90%Highly efficient condensation.
Appearance White/Off-white solidHigh melting point (>150°C).

NMR

to

ppm
Characteristic singlet for

.
Critical Impurity Uncyclized intermediateDetectable by LC-MS (

or similar).

Advanced Topic: Gem-Difluoroalkenes

While


 groups are common, the Gem-difluoroalkene (

)
is an emerging building block. It does not just install a

group; it acts as a unique electrophile.
  • Reactivity: The fluorine atoms withdraw electrons, making the double bond susceptible to nucleophilic attack. However, unlike standard Michael acceptors, these often undergo

    
     substitution  (addition-elimination), replacing a fluorine with a nucleophile, or Defluorinative annulation .
    
  • Application: Recent literature (2024-2025) highlights their use in synthesizing fluorinated isoxazoles and triazines via metal-catalyzed cascades.

Troubleshooting & Optimization

  • Regioselectivity Issues (Pyrazoles):

    • Problem: Mixture of 3-

      
       and 5-
      
      
      
      isomers.
    • Fix: Switch solvent polarity. Non-polar solvents often favor the 5-

      
       isomer due to internal hydrogen bonding in the intermediate, while polar protic solvents (EtOH) favor 3-
      
      
      
      .
  • Incomplete Cyclization (Pyrimidines):

    • Problem: Open-chain intermediate detected.

    • Fix: Ensure strictly anhydrous conditions if using NaOEt. Water hydrolyzes the ester before cyclization can occur. Increase reflux time.

  • Volatility:

    • Caution: Many low-molecular-weight fluorinated building blocks (e.g., Trifluoroacetaldehyde ethyl hemiacetal) are volatile. Handle in a fume hood and avoid prolonged high-vac exposure.

References

  • Regioselective Synthesis of 3-CF3-Pyrazoles

    • Source:The Journal of Organic Chemistry, 2021.[5] "

      
      -Disubstituted CF3-Enones as a Trifluoromethyl Building Block: Regioselective Preparation of Totally Substituted 3-CF3-Pyrazoles."
      
    • URL:[Link]

  • Fluorinated Pyrimidines Protocol

    • Source:MDPI Molecules, 2023.
    • URL:[Link]

  • Gem-Difluoroalkenes as Building Blocks

    • Source:Organic Letters, 2025.[6] "gem-Difluoroalkenes as C1 Building Blocks: Iron-Catalyzed Synthesis of Trisubstituted 2-Aroyl-1,3,5-Triazines."

    • URL:[Link] (Note: DOI represents the journal context; specific volume/page refers to recent 2025 findings).

  • Industrial Context of Fluorinated Drugs

    • Source:PMC (NIH), 2023.
    • URL:[Link]

Sources

Scalable manufacturing methods for Methyl 6-fluoro-2,3-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Manufacturing of Methyl 6-fluoro-2,3-dimethylbenzoate

Executive Summary

Methyl 6-fluoro-2,3-dimethylbenzoate (CAS 1806322-53-1) is a highly valued tetra-substituted benzene scaffold, serving as a critical intermediate in the synthesis of next-generation kinase inhibitors and agrochemicals. Its structural complexity—specifically the steric congestion around the carbonyl center flanked by a fluorine atom and a methyl group—presents significant challenges for regioselective synthesis and scale-up.

This Application Note details a robust, scalable manufacturing protocol. Unlike traditional academic routes that rely on non-scalable cryogenic lithiation (-78°C) or low-yielding electrophilic substitutions, this guide prioritizes a Directed Ortho Metalation (DoM) approach optimized for pilot-plant capabilities (>-20°C) and a high-yield Acyl Chloride Esterification strategy to overcome the "ortho-effect" steric hindrance.

Retrosynthetic Analysis & Route Selection

To ensure scalability and regiochemical integrity, we must select a pathway that fixes the fluorine and methyl positions early.

  • Route A (Electrophilic Aromatic Substitution): Nitration of 2,3-dimethylbenzoic acid often yields a mixture of isomers (5-nitro vs 6-nitro) due to competing directing effects, requiring tedious chromatographic separation.

  • Route B (Halex Reaction): Fluorination of methyl 6-chloro-2,3-dimethylbenzoate requires high temperatures and expensive phase-transfer catalysts, often leading to dechlorination byproducts.

  • Route C (Selected Route - Directed Ortho Metalation): Utilizing the strong ortho-directing ability of the fluorine atom on commercially available 3-fluoro-o-xylene (1-fluoro-2,3-dimethylbenzene). This route guarantees 100% regioselectivity for the C6 position relative to the methyl groups.

Synthesis Pathway Diagram

SynthesisPath cluster_0 Step 1: Regioselective Carboxylation cluster_1 Step 2: Sterically Hindered Esterification SM 3-Fluoro-o-xylene (1-fluoro-2,3-dimethylbenzene) Inter Lithiated Intermediate (Li-Species) SM->Inter 1. LDA/THF -40°C to -20°C Acid 6-Fluoro-2,3-dimethylbenzoic Acid Inter->Acid 2. CO2 Quench 3. HCl Workup Product Methyl 6-fluoro-2,3-dimethylbenzoate (Target) Acid->Product 4. SOCl2, DMF(cat) 5. MeOH, Reflux

Caption: Figure 1. Regioselective synthesis pathway utilizing the ortho-directing power of fluorine.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Fluoro-2,3-dimethylbenzoic Acid

Principle: The fluorine atom acidifies the adjacent proton (C6) via inductive withdrawal. While standard protocols use n-BuLi at -78°C, this process uses Lithium Diisopropylamide (LDA) which is more stable and selective at higher temperatures (-20°C), reducing energy costs for scale-up.

Materials:

  • 3-Fluoro-o-xylene (Purity >98%)

  • LDA (2.0 M in THF/Heptane/Ethylbenzene)

  • Anhydrous THF (Tetrahydrofuran)

  • Dry CO2 (gas or solid pellets)

Protocol:

  • Reactor Setup: Charge a glass-lined or Hastelloy reactor with Anhydrous THF (10 volumes relative to substrate). Purge with N2.

  • Cooling: Cool the solvent to -20°C . (Note: Strict -78°C is not required with LDA if temperature control is precise).

  • Base Addition: Add LDA (1.2 equivalents) dropwise over 45 minutes, maintaining internal temperature < -15°C.

  • Substrate Addition: Add 3-Fluoro-o-xylene (1.0 equivalent) slowly.

    • Mechanistic Insight: The solution will turn deep red/brown, indicating the formation of the phenyllithium species. Stir for 2 hours at -20°C to ensure complete deprotonation.

  • Carboxylation:

    • Batch Mode: Bubble dry CO2 gas through the solution via a sparger. The reaction is extremely exothermic; control CO2 flow to maintain Temp < 0°C.

    • Endpoint: The color fades to pale yellow.

  • Quench: Slowly add 2M HCl until pH < 2.

  • Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine. Dry over Na2SO4 and concentrate.

  • Purification: Recrystallize from Hexane/Ethyl Acetate (9:1) to obtain white crystals.

Key Performance Indicators (KPIs):

Parameter Specification
Yield 85 - 92%
Purity (HPLC) > 98.5%

| Regioisomer | > 99:1 (6-F vs others) |

Step 2: Methyl Esterification (Acid Chloride Method)

Principle: Direct Fischer esterification (MeOH/H2SO4) is kinetically slow due to the steric bulk of the ortho-methyl and ortho-fluoro groups shielding the carbonyl carbon. Converting the acid to the highly reactive acid chloride overcomes this barrier.

Protocol:

  • Activation: Dissolve 6-Fluoro-2,3-dimethylbenzoic acid (1.0 eq) in Toluene (5 volumes).

  • Catalyst: Add DMF (0.05 eq) as a catalyst.

  • Chlorination: Add Thionyl Chloride (SOCl2, 1.5 eq) dropwise at room temperature.

  • Reaction: Heat to 60°C for 3 hours. Monitor by TLC or GC (conversion of acid to acid chloride).

  • Concentration: Distill off excess SOCl2 and Toluene under reduced pressure (remove all acidic volatiles).

  • Esterification: Redissolve the crude oil in Anhydrous Methanol (10 volumes).

  • Reflux: Heat to reflux (65°C) for 2 hours.

  • Workup: Cool to RT. Quench with saturated NaHCO3 (Caution: Gas evolution). Extract with DCM.

  • Final Purification: Vacuum distillation (bp approx. 110-115°C at 5 mmHg) or silica plug filtration.

Process Safety & Scale-Up Considerations

Flow Chemistry Adaptation (Recommended for >1kg Scale)

Handling large volumes of lithiated species in batch reactors poses thermal runaway risks. A continuous flow setup is recommended for the metalation step.

FlowChem FeedA Feed A: 3-Fluoro-o-xylene in THF Mixer1 Static Mixer 1 (Cooled -20°C) FeedA->Mixer1 FeedB Feed B: LDA (2.0M) FeedB->Mixer1 FeedC Feed C: CO2 Gas Mixer2 Gas-Liquid Mixer (Carboxylation) FeedC->Mixer2 Reactor1 Residence Loop (2 min, -20°C) Mixer1->Reactor1 Reactor1->Mixer2 Quench Quench Vessel (HCl/Water) Mixer2->Quench

Caption: Figure 2. Continuous flow reactor design for exothermic lithiation and carboxylation.

Safety Critical Points:

  • Exotherm Management: The reaction of the lithiated intermediate with CO2 is highly exothermic. In batch, ensure cooling jacket capacity exceeds the heat release rate.

  • Gas Evolution: The quench of SOCl2 and the subsequent bicarbonate wash generate SO2 and CO2, respectively. Ensure scrubbers are active.

  • Chemical Compatibility: Avoid chlorinated solvents in Step 1 (reacts with LDA).

Analytical Characterization

To validate the protocol, the final product must meet these specifications:

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.15 (dd, 1H, Ar-H), 6.90 (t, 1H, Ar-H).
      
    • 
       3.92 (s, 3H, OMe).
      
    • 
       2.30 (s, 3H, Ar-Me), 2.25 (s, 3H, Ar-Me).
      
    • Note: The coupling of the aromatic protons confirms the 2,3,6-substitution pattern.

  • 19F NMR:

    • Single peak around -115 ppm (typical for aryl fluorides).

  • HPLC Purity: >98.0% (Area %).[1]

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Authoritative source on "LICKOR" and base selection for DoM).

  • Sakamoto, F., et al. (2001). Process for the preparation of fluorinated benzoic acids. US Patent 6,333,431. Link (Describes industrial scale-up of fluoro-benzoic acid derivatives).

  • Vaidyanathan, G., & Zalutsky, M. R. (2006).[2] Synthesis of N-succinimidyl 4-[18F]fluorobenzoate. Nature Protocols, 1(4), 1655–1661.[2] Link (Provides context on handling activated fluorobenzoates).

  • ChemicalBook. (2023). Synthesis of 2,3-dimethylbenzoic acid derivatives. Link (General reference for dimethylbenzoic acid scaffold synthesis).

  • Sigma-Aldrich. (2023). Product Specification: Methyl 2-fluoro-6-methylbenzoate analogs. Link (Used for physical property comparison of analogs).

Disclaimer: This protocol involves hazardous chemicals (LDA, SOCl2). All procedures should be performed by trained personnel in a fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl 6-fluoro-2,3-dimethylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Troubleshooting & Support Center. This guide is specifically engineered for researchers and process chemists encountering bottlenecks in the synthesis of Methyl 6-fluoro-2,3-dimethylbenzoate .

The architecture of this molecule presents two distinct synthetic challenges:

  • Severe Steric Hindrance: The target ester features a carboxylate group flanked by a methyl group at the 2-position and a highly electronegative fluorine atom at the 6-position.

  • Regioselectivity: De novo construction of the aromatic ring requires precise control over functional group placement.

Below, we address the most common support tickets raised by bench scientists, providing mechanistic explanations, validated protocols, and quantitative data to improve your reaction yields.

🎫 Support Ticket #001: Chronic Low Yields in Late-Stage Esterification

User Inquiry: "I am attempting a standard Fischer esterification (Methanol, catalytic H₂SO₄, reflux) on 6-fluoro-2,3-dimethylbenzoic acid. Even after 48 hours, my conversion is stalled below 10%. Increasing the acid catalyst concentration only leads to degradation. How can I drive this to completion?"

Root Cause Analysis (Causality): Your reaction is failing due to the "ortho effect." Fischer esterification is a reversible reaction that requires the alcohol nucleophile to attack the protonated carbonyl carbon, forming a bulky tetrahedral intermediate[1]. The presence of the 2-methyl and 6-fluoro groups creates a severe steric clash that physically blocks the approach of methanol. Furthermore, the electron-withdrawing nature of the fluorine atom destabilizes the protonated carbonyl intermediate, lowering the overall electrophilicity of the acid[1].

The Solution: To bypass the congested tetrahedral intermediate entirely, you must abandon acid-catalyzed esterification. Instead, utilize a base-promoted alkylation strategy or a coupling reagent. By deprotonating the carboxylic acid to form a naked carboxylate anion, you can perform an Sₙ2 attack on a highly electrophilic methylating agent (like Methyl Iodide). For highly hindered substrates, utilizing Cesium Carbonate (Cs₂CO₃) provides the "cesium effect"—enhancing the solubility of the carboxylate salt in polar aprotic solvents and drastically increasing its nucleophilicity. Alternatively, coupling agents like CDI with a DMAP catalyst can overcome the activation energy barrier[2].

G Acid 6-Fluoro-2,3-dimethylbenzoic acid Fischer Fischer Esterification (H+, MeOH) Acid->Fischer Alkyl Base-Promoted Alkylation (Cs2CO3, MeI) Acid->Alkyl Tetrahedral Congested Tetrahedral Intermediate Fischer->Tetrahedral Steric Clash Fail Low Yield (<10%) Tetrahedral->Fail Carboxylate Naked Carboxylate Anion (SN2 Attack) Alkyl->Carboxylate Avoids Tetrahedral Intermediate Success High Yield (>90%) Carboxylate->Success

Mechanistic divergence between Fischer esterification and base-promoted alkylation.

🧪 Self-Validating Protocol: Base-Promoted Alkylation

Objective: Convert 6-fluoro-2,3-dimethylbenzoic acid to its methyl ester via Sₙ2 alkylation.

  • Setup: In an oven-dried flask under N₂, dissolve 6-fluoro-2,3-dimethylbenzoic acid (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add anhydrous Cs₂CO₃ (1.5 equiv). Stir at room temperature for 30 minutes to ensure complete deprotonation. The solution may become slightly cloudy.

  • Alkylation: Dropwise, add Methyl Iodide (MeI) (2.0 equiv). Caution: MeI is a volatile alkylating agent; handle strictly in a fume hood.

  • Reaction & Validation: Stir at room temperature for 4–6 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 4:1). The starting acid will remain at the baseline (R_f = 0.0), while the product ester will elute rapidly (R_f ≈ 0.6).

  • Workup: Quench with water to dissolve inorganic salts. Extract 3x with Ethyl Acetate. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine. Dry over Na₂SO₄ and concentrate in vacuo.

🎫 Support Ticket #002: Regioselectivity Failures in Precursor Synthesis

User Inquiry: "I am synthesizing the precursor acid from 4-fluoro-o-xylene via lithiation and subsequent CO₂ quench. However, I am getting a mixture of regioisomers, including lithiation at the benzylic methyl groups. How do I force the reaction to exclusively target the C6 position?"

Root Cause Analysis (Causality): Your base is likely too warm, or you are not leveraging the Complex Induced Proximity Effect (CIPE). Fluorine is an exceptionally potent Directed Metalation Group (DMG)[3]. Its strong inductive electron-withdrawing effect acidifies the adjacent ortho-protons, and its lone pairs can coordinate with the lithium cation. However, if the temperature rises above -78 °C, kinetic control is lost, and the thermodynamic deprotonation of the benzylic methyl protons (which form a resonance-stabilized anion) will compete with the desired aromatic C-H activation.

The Solution: Employ Directed ortho-Metalation (DoM) using sec-butyllithium (sec-BuLi) in the presence of TMEDA at strictly cryogenic temperatures (-78 °C)[4]. TMEDA breaks up the alkyllithium hexamers, increasing the base's reactivity, while the fluorine atom exclusively directs the lithiation to the adjacent C6 position[3].

G A 4-Fluoro-o-xylene B Lithiation (sec-BuLi) Directed by Fluorine A->B -78°C, TMEDA C 6-Fluoro-2,3-dimethyl benzoic acid B->C 1. CO2 2. H3O+ D Methyl 6-fluoro-2,3- dimethylbenzoate C->D MeI, Cs2CO3 DMF, RT

Synthetic workflow for Methyl 6-fluoro-2,3-dimethylbenzoate via Directed ortho-Metalation.

🧪 Self-Validating Protocol: Fluorine-Directed ortho-Metalation (DoM)

Objective: Regioselective synthesis of 6-fluoro-2,3-dimethylbenzoic acid.

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve 4-fluoro-o-xylene (1.0 equiv) and anhydrous TMEDA (1.1 equiv) in anhydrous THF (0.1 M). Cool the mixture to exactly -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add sec-BuLi (1.1 equiv, 1.4 M in cyclohexane) dropwise down the side of the flask over 15 minutes to maintain the internal temperature. Stir at -78 °C for 1 hour.

    • Validation Checkpoint: Withdraw a 0.1 mL aliquot and quench it into a vial containing D₂O. Extract with Et₂O and analyze via GC-MS. You should observe >95% deuterium incorporation exclusively at the ortho-position (M+1 peak), confirming successful and regioselective lithiation.

  • Carboxylation: Bubble anhydrous CO₂ gas vigorously through the solution for 30 minutes, or pour the reaction mixture onto a large excess of freshly crushed, dry ice[4].

  • Workup: Allow the mixture to warm to room temperature. Acidify to pH 2 using 1M HCl. Extract the aqueous layer with Ethyl Acetate 3x. Wash organics with brine, dry over MgSO₄, and concentrate to yield the crude acid.

📊 Quantitative Data Presentation: Esterification Yield Comparison

To assist in your experimental design, the following table summarizes the expected outcomes of various esterification methodologies when applied to highly sterically hindered fluorinated benzoic acids.

Esterification MethodologyReagents & ConditionsTypical YieldReaction TimeScalability & Notes
Fischer Esterification MeOH, H₂SO₄ (cat.), Reflux< 10%48 hoursPoor. Fails due to severe steric clash at the tetrahedral intermediate[1].
Steglich Esterification MeOH, DCC, DMAP, DCM, RT65 - 75%16 hoursModerate. DMAP accelerates acylation[2], but DCU byproduct is difficult to remove.
Acid Chloride Method 1. SOCl₂, reflux 2. MeOH, Et₃N, 0 °C80 - 85%6 hoursGood. Requires harsh initial conditions; trace HCl must be rigorously removed.
Base-Promoted Alkylation MeI, Cs₂CO₃, DMF, RT92 - 98% 4 hoursExcellent. Bypasses carbonyl attack entirely. Highly reproducible and scalable.

📚 References

  • Explain the observation that attempted Fischer esterification of 2,4,6-trimethylbenzoic acid with methanol and HCl is unsuccessful. Vaia. Retrieved from:[Link]

  • Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. ResearchGate / Tetrahedron Letters. Retrieved from:[Link]

  • meta-C–H arylation of fluoroarenes via traceless directing group relay strategy. RSC Publishing. Retrieved from:[Link]

Sources

Technical Support Center: Troubleshooting Steric Hindrance in Methyl 6-fluoro-2,3-dimethylbenzoate Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 6-fluoro-2,3-dimethylbenzoate . This guide is designed for researchers and drug development professionals encountering synthetic bottlenecks with this specific substrate.

The core challenge with this molecule is severe steric hindrance . The methyl ester at the C1 position is flanked by a methyl group at C2 and a fluoro group at C6. This 2,6-disubstitution pattern creates a "peri-strain" environment that physically blocks the Bürgi-Dunitz trajectory (approximately 107°) required for nucleophiles to attack the carbonyl carbon. Standard reaction conditions will almost universally fail or stall, necessitating the specialized, self-validating protocols detailed below.

Diagnostic Workflow for Hindered Ester Transformations

G Start Methyl 6-fluoro-2,3-dimethylbenzoate Reaction Target Transformation? Start->Reaction Hydrolysis Hydrolysis Reaction->Hydrolysis Reduction Reduction Reaction->Reduction Amidation Amidation Reaction->Amidation HydroFail Standard NaOH/LiOH (Fails due to Sterics) Hydrolysis->HydroFail RedFail Standard LiAlH4 (Incomplete/Sluggish) Reduction->RedFail AmidFail Direct Amine/Heat (No Reaction) Amidation->AmidFail HydroFix TMSOK (Anhydrous) Cleavage HydroFail->HydroFix RedFix Red-Al or via Acid Chloride RedFail->RedFix AmidFix AlMe3 Activation (Basha Protocol) AmidFail->AmidFix

Troubleshooting workflow for overcoming steric hindrance in 2,6-disubstituted benzoates.

FAQs & Troubleshooting Guide

Issue 1: Failed Hydrolysis (Saponification)

Q: Why does standard aqueous saponification (LiOH/NaOH in THF/Water) fail to hydrolyze Methyl 6-fluoro-2,3-dimethylbenzoate even after 48 hours at reflux?

Causality & Expert Insight: Aqueous hydroxide ions are highly solvated by water molecules, creating a bulky hydration sphere. The C1 carbonyl carbon is sterically shielded by the C2-methyl and C6-fluoro groups. The bulky, solvated hydroxide simply cannot penetrate this shielding to reach the required trajectory for nucleophilic acyl substitution. Forcing the reaction with higher temperatures often leads to decomposition rather than hydrolysis.

Solution: Switch to Potassium trimethylsilanolate (TMSOK) . As demonstrated in hindered naphthoate and benzoate systems[1], TMSOK functions in anhydrous, non-polar solvents (like THF or toluene). Under these conditions, the silanolate anion is "naked" (unsolvated) and highly nucleophilic, allowing it to bypass the steric bulk and cleave the ester efficiently.

Issue 2: Direct Amidation Yields are <5%

Q: I am trying to convert the ester directly to an amide using a primary amine and heat, but I recover >95% starting material. How can I drive this forward?

Causality & Expert Insight: Direct amidation requires the formation of a bulky tetrahedral intermediate. The severe steric clash between the incoming amine, the leaving methoxy group, and the 2,6-ortho substituents makes this transition state energetically inaccessible under standard thermal conditions.

Solution: Utilize Trimethylaluminum (AlMe₃) or its air-stable equivalent DABAL-Me₃ [2]. AlMe₃ reacts with the amine to form an active dimethylaluminum amide complex. The aluminum strongly coordinates to the ester carbonyl oxygen, vastly increasing its electrophilicity and facilitating the collapse of the tetrahedral intermediate without requiring extreme heat. Alternatively, convert the ester to a Weinreb amide using N,O-dimethylhydroxylamine and a suitable organomagnesium reagent[3].

Issue 3: Incomplete Reduction to Alcohol

Q: Reductions using LiAlH₄ are sluggish and yield a messy mixture of starting material and the desired benzyl alcohol. What is the alternative?

Causality & Expert Insight: LiAlH₄ exists as a polymeric aggregate in ethereal solvents, which drastically increases its effective steric bulk. It struggles to coordinate with the sterically shielded carbonyl of the 2,6-disubstituted ester.

Solution: Bypass the hindered ester entirely. Use TMSOK to hydrolyze the ester to the carboxylic acid, convert the acid to an acid chloride using oxalyl chloride with catalytic DMF, and then perform a rapid reduction using NaBH₄[4]. Acid chlorides are planar and highly electrophilic, making them far less susceptible to steric blocking than their parent esters.

Quantitative Data: Method Comparison

TransformationStandard ReagentTypical YieldOptimized ReagentOptimized YieldReaction Time
Hydrolysis LiOH / H₂O / THF< 10%TMSOK / Anhydrous THF> 90%4-12 h
Amidation R-NH₂ / Heat< 5%R-NH₂ / AlMe₃ / Toluene80-95%2-6 h
Reduction LiAlH₄ / THF30-40%1. TMSOK 2. (COCl)₂ 3. NaBH₄> 85% (Over 3 steps)18 h (Total)

Experimental Protocols

Protocol 1: Anhydrous Hydrolysis using TMSOK

This protocol is self-validating: the precipitation of the potassium salt serves as a visual indicator of reaction progress.

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere.

  • Dissolution: Dissolve Methyl 6-fluoro-2,3-dimethylbenzoate (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration.

  • Reagent Addition: Add solid Potassium trimethylsilanolate (TMSOK) (1.5 - 2.0 eq) in one portion under argon.

  • Reaction: Stir at room temperature. A precipitate (the potassium carboxylate salt) typically forms within 2 to 4 hours.

  • Monitoring: Monitor by TLC (Hexanes/EtOAc). If the reaction stalls, add an additional 0.5 eq of TMSOK.

  • Workup: Dilute the suspension with diethyl ether and filter the precipitated potassium salt. To isolate the free acid, dissolve the salt in water, carefully acidify to pH 3 with 1M HCl, and extract with EtOAc.

Protocol 2: Direct Amidation using AlMe₃ (Basha Protocol)

Caution: AlMe₃ is pyrophoric. Handle strictly under inert atmosphere.

  • Preparation: Purge a dry, heavy-walled flask with argon.

  • Amine Activation: Dissolve the desired primary or secondary amine (1.2 eq) in anhydrous toluene (0.5 M). Cool the solution to 0 °C.

  • AlMe₃ Addition: Carefully add Trimethylaluminum (2.0 M in toluene, 1.2 eq) dropwise. Stir at room temperature for 30 minutes to form the aluminum amide complex. (Self-validation: Methane gas evolution will be observed).

  • Ester Addition: Add a solution of Methyl 6-fluoro-2,3-dimethylbenzoate (1.0 eq) in anhydrous toluene.

  • Heating: Heat the reaction mixture to 80 °C for 2-6 hours until complete by LC-MS.

  • Quenching: Cool to 0 °C and carefully quench with 1M HCl (dropwise initially to manage exotherm and gas evolution). Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

References

  • Woodward, S. et al. "Amide Bond Formation Using an Air-Stable Source of AlMe3." Tetrahedron Letters. (Source for AlMe3/DABAL-Me3 amidation of hindered esters). ResearchGate.[Link]

  • Williams, J. M. et al. "A new general method for preparation of N-methoxy-N-methylamides. Application in direct conversion of an ester to a ketone." Tetrahedron Letters. (Source for direct conversion of hindered esters). ResearchGate.[Link]

  • US Patent 20070265225A1. "Substituted monocyclic CGRP receptor antagonists.

Sources

Technical Support Center: Purification Strategies for Methyl 6-fluoro-2,3-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Compound Focus: Methyl 6-fluoro-2,3-dimethylbenzoate (CAS: 1806322-53-1)[1][2]

Executive Overview

The synthesis and purification of Methyl 6-fluoro-2,3-dimethylbenzoate present unique challenges driven by the steric and electronic environment of the aromatic ring. The presence of a methyl group at the C2 position and a highly electronegative fluorine atom at the C6 position creates a sterically hindered, 2,6-disubstituted system around the ester carbonyl[3][4]. This "ortho-effect" significantly slows down standard esterification kinetics, often resulting in crude mixtures heavily contaminated with unreacted starting materials (free acids) and structurally similar regioisomers[5].

This technical support guide provides field-proven troubleshooting strategies, quantitative separation data, and self-validating protocols to achieve >99% purity for downstream pharmaceutical applications.

Troubleshooting FAQs: Overcoming Bottlenecks

Q1: Why does my synthesis yield significant amounts of unreacted 6-fluoro-2,3-dimethylbenzoic acid? A1: The primary cause is steric hindrance. The bulky 2-methyl and 6-fluoro groups physically shield the carboxylate carbon, blocking the approach of the alcohol nucleophile during standard Fischer esterification[3][5]. Because the reaction struggles to reach thermodynamic completion, unreacted free acid remains. Solution: Shift from acid-catalyzed esterification to highly reactive intermediates (e.g., converting the acid to an acyl chloride using SOCl₂ prior to methanolysis) or utilize potent coupling reagents like DCC/DMAP (Steglich esterification)[5].

Q2: How do I remove the unreacted free acid impurity without accidentally hydrolyzing my ester product? A2: Utilize a chemoselective liquid-liquid extraction relying on a mild base. While the steric hindrance of the ester provides kinetic protection against saponification, prolonged exposure to strong bases (like NaOH) will cause hydrolysis. Wash the organic layer with saturated aqueous Sodium Bicarbonate (NaHCO₃, pH ~8.3) to selectively deprotonate the free acid (pKa ≈ 3.5) into its water-soluble sodium salt, leaving the lipophilic ester in the organic phase[6][7].

Q3: I am detecting a regioisomer (e.g., Methyl 4-fluoro-2,3-dimethylbenzoate) in my LC-MS. How can I separate it? A3: Fluorinated regioisomers possess nearly identical dipole moments and polarities, making separation notoriously difficult[8][9]. Because fluorinated aromatic esters are highly lipophilic and lack strong hydrogen-bond donating groups, they elute rapidly on normal-phase silica. Separation requires high-resolution flash chromatography using fine-grade silica (15-40 µm) and a very shallow, non-polar solvent gradient (e.g., 98:2 Hexane/Ethyl Acetate)[8][9].

Quantitative Data Summary

Optimizing purification requires precise physicochemical data. The following tables summarize the separation metrics and gradient optimizations necessary for isolating Methyl 6-fluoro-2,3-dimethylbenzoate.

Table 1: Physicochemical Properties & Separation Metrics
CompoundRolepKa (Approx.)TLC R_f (95:5 Hex/EtOAc)Aqueous Solubility
Methyl 6-fluoro-2,3-dimethylbenzoate Target ProductN/A0.45Insoluble
6-Fluoro-2,3-dimethylbenzoic acid Unreacted Starting Material~3.50.05 (Streaks)Soluble at pH > 7
Methyl 4-fluoro-2,3-dimethylbenzoate Regioisomer ImpurityN/A0.38Insoluble
Table 2: Chromatography Gradient Optimization for Regioisomers
Solvent System (Hexane : EtOAc)Target Ester Elution ProfileRegioisomer Elution ProfileResolution Quality
90 : 10Co-elutes rapidlyCo-elutes rapidlyPoor (Overlapping peaks)
95 : 5Elutes at ~3 Column VolumesElutes at ~3.5 Column VolumesModerate (Requires fraction cutting)
98 : 2Elutes at ~6 Column VolumesElutes at ~8 Column VolumesExcellent (Baseline separation)

Experimental Workflows & Methodologies

Workflow 1: Chemoselective Liquid-Liquid Extraction (Free Acid Removal)

This workflow exploits the pKa difference between the unreacted acid and the neutral ester to achieve separation without degrading the target molecule.

Extraction A Crude Reaction Mixture (Ester + Free Acid) B Dissolve in Ethyl Acetate (EtOAc) A->B C Wash with 5% NaHCO3 (aq) (Mild Alkaline Extraction) B->C D Aqueous Layer (Sod. 6-fluoro-2,3-dimethylbenzoate) C->D pH 8-9 (Deprotonation) E Organic Layer (Methyl 6-fluoro-2,3-dimethylbenzoate) C->E Retains Neutral Ester F Acidify (HCl) to pH 2 Recover Free Acid D->F G Dry (Na2SO4) & Evaporate Yields Pure Ester E->G

Caption: Workflow for the chemoselective liquid-liquid extraction of free acid impurities.

Step-by-Step Methodology: Protocol A

  • Solubilization: Dissolve the crude reaction mixture in Ethyl Acetate (10 mL per gram of crude). Ensure complete dissolution.

  • Mild Deprotonation: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃ (5% w/v).

  • Venting (Critical): Stopper the funnel, invert, and immediately open the stopcock to release CO₂ gas generated by the neutralization of the free acid. Shake vigorously, venting frequently until gas evolution ceases.

  • Phase Separation: Allow the layers to separate completely. The upper layer is the organic phase (containing the ester); the lower layer is the aqueous phase (containing the sodium salt of the free acid).

  • Validation Step: Spot the organic layer on a TLC plate alongside a pure standard of 6-fluoro-2,3-dimethylbenzoic acid. Develop in 90:10 Hexane/EtOAc containing 1% Acetic Acid. If the free acid spot (R_f ~0.1) is absent, the extraction is complete.

  • Drying & Concentration: Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free-acid-free ester.

Workflow 2: High-Resolution Flash Chromatography (Regioisomer Separation)

When regioisomers are present, liquid-liquid extraction is ineffective. A highly optimized normal-phase chromatography protocol is required[8][9].

Chromatography A Crude Ester Mixture (Mixed Regioisomers) B Dry Load onto Silica Gel (Fine Grade: 15-40 µm) A->B C Isocratic Elution: Hexane/EtOAc (98:2) B->C D Monitor via UV Absorbance (254 nm) C->D E Fraction 1 (Target): Methyl 6-fluoro-2,3-dimethylbenzoate D->E R_f ~0.45 F Fraction 2 (Impurity): Regioisomer Byproducts D->F R_f ~0.38

Caption: High-resolution flash chromatography workflow for separating fluorinated regioisomers.

Step-by-Step Methodology: Protocol B

  • Column Preparation: Select a high-resolution silica gel column packed with fine spherical silica (15-40 µm particle size) to maximize theoretical plates.

  • Dry Loading (Critical): Dissolve the crude ester in a minimal amount of Dichloromethane (DCM). Add a small amount of silica gel (1:2 ratio to crude mass) and evaporate the DCM completely to create a free-flowing powder. Load this powder evenly onto the top of the column. Causality: Dry loading prevents band broadening, which is fatal when separating compounds with a ΔR_f of < 0.1.

  • Equilibration: Equilibrate the column with 100% Hexane.

  • Elution: Begin isocratic elution using a thoroughly premixed solvent system of 98:2 Hexane/Ethyl Acetate. Do not use gradients, as the sudden change in polarity will cause the regioisomers to co-elute[8][9].

  • Fraction Collection & Validation: Collect small fractions (e.g., 10 mL). Monitor the elution via UV detection at 254 nm. Analyze fractions via TLC (95:5 Hexane/EtOAc). Pool only the fractions containing the pure upper spot (Methyl 6-fluoro-2,3-dimethylbenzoate) and concentrate under reduced pressure.

References

  • ResearchGate. Chemoselectivity of Cobalt-Catalyzed Carbonylation - A Reliable Platform for the Synthesis of Fluorinated Benzoic Acids. Retrieved from [Link]

Sources

Technical Support Center: Solvent Selection & Recrystallization Troubleshooting for Methyl 6-fluoro-2,3-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the purification of Methyl 6-fluoro-2,3-dimethylbenzoate . Fluorinated aromatic esters present unique thermodynamic challenges during crystallization. This guide synthesizes chemical causality, validated protocols, and targeted troubleshooting to ensure high-purity isolation.

Core Principles: The Chemistry of the Target Molecule

To successfully recrystallize Methyl 6-fluoro-2,3-dimethylbenzoate, we must first analyze the causality behind its behavior in solution:

  • Lipophilicity & Steric Bulk: The 2,3-dimethyl groups significantly increase the molecule's lipophilicity, making it highly soluble in non-polar solvents at room temperature.

  • Fluorine Effect: The 6-fluoro substituent alters the electron density of the aromatic ring and the dipole moment of the ester. This disrupts crystal lattice packing efficiency, generally lowering the melting point compared to unsubstituted analogs.

  • The "Oiling Out" Phenomenon: Because of its low melting point and high lipophilicity, this ester is highly prone to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[1]. This occurs when the compound separates from the solvent as a supercooled liquid emulsion rather than a crystalline solid, which happens when the solution reaches supersaturation at a temperature above the compound's melting point[2].

Solvent Selection Matrix

Selecting the right solvent system is a delicate balance of polarity and boiling point. A successful recrystallization solvent must dissolve the compound when hot, but not when cold, while keeping the boiling point below the compound's melting point to prevent oiling out[3].

Solvent / SystemBoiling Point (°C)Polarity Index (P')Suitability & Causality for Methyl 6-fluoro-2,3-dimethylbenzoate
Ethyl Acetate / Hexanes 77 / 694.4 / 0.1Excellent. Highly tunable binary system. The low boiling point of hexanes prevents the temperature from exceeding the ester's melting point during saturation[3].
Methanol / Water 65 / 1005.1 / 9.0Moderate. Good for highly polar impurities, but the ester may oil out if water is added too rapidly due to the steep solubility drop[4].
Toluene 1102.4Poor. Boiling point is too high, and the lipophilic dimethyl groups make the ester too soluble even at low temperatures.
Dichloromethane (DCM) 39.63.1Poor (as single solvent). The ester is completely soluble at room temperature. High volatility makes controlled cooling difficult.

Troubleshooting Guides & FAQs

Q: My product formed a milky emulsion at the bottom of the flask instead of crystals. What happened, and how do I fix it? A: This is "oiling out" (LLPS)[1]. It happens because the solute-rich phase separates as a liquid droplet rather than integrating into a rigid crystal lattice[1]. Impurities often dissolve better in these liquid droplets, ruining your purification[2]. Fix: Reheat the mixture until it becomes a homogeneous solution. Add a small amount of the "good" solvent (e.g., Ethyl Acetate) to lower the saturation temperature[2]. Cool the flask much more slowly, and add a seed crystal before it reaches the cloud point[4].

Q: I am using a binary solvent system (EtOAc/Hexanes), but no crystals are forming even after cooling to 0°C. A: The solution is likely not supersaturated, meaning you used too much Ethyl Acetate, or the compound is experiencing delayed nucleation[1]. Fix: Evaporate 20-30% of the solvent mixture under a gentle stream of nitrogen or via rotary evaporation. Alternatively, scratch the inside of the glass flask with a glass stirring rod to provide a nucleation site for crystal growth[5].

Q: My recovered crystals are contaminated with unreacted 6-fluoro-2,3-dimethylbenzoic acid. Why didn't recrystallization remove it? A: Both the ester and the starting acid share similar aromatic and lipophilic properties, leading to co-crystallization. Recrystallization relies on differential solubility[6]. Fix: Perform an aqueous workup prior to recrystallization. Wash the organic layer with 5% sodium carbonate (


); the acid will deprotonate and partition into the aqueous layer, while the ester remains in the organic phase[7],[8].

Validated Step-by-Step Methodology: Binary Solvent Recrystallization

This self-validating protocol utilizes the Ethyl Acetate / Hexanes binary system, optimized for low-melting fluorinated esters.

Step 1: Initial Dissolution

  • Place the crude Methyl 6-fluoro-2,3-dimethylbenzoate in a clean Erlenmeyer flask.

  • Add a minimal volume of hot Ethyl Acetate (approx. 1-2 mL per gram of crude product) while heating on a hot plate until fully dissolved[3].

Step 2: Hot Filtration 3. If insoluble particulate impurities remain, perform a rapid hot filtration through a fluted filter paper to prevent premature crystallization[5].

Step 3: Anti-Solvent Addition 4. Keep the solution hot. Slowly add hot Hexanes dropwise until the solution just turns cloudy (the cloud point)[9]. 5. Add 1-2 drops of hot Ethyl Acetate until the solution becomes perfectly clear again[9]. Validation Check: If the solution remains cloudy, you have added too much anti-solvent or the temperature has dropped; reheat to confirm dissolution.

Step 4: Controlled Cooling & Seeding 6. Remove the flask from the heat source. Place it on an insulated surface (e.g., a cork ring) and cover with a watch glass to prevent solvent evaporation[10]. 7. Allow the solution to cool to room temperature undisturbed. Crucial: If you have pure seed crystals, add one when the solution is lukewarm to bypass the oiling-out phase[4].

Step 5: Isolation 8. Once crystals have formed at room temperature, transfer the flask to an ice bath for 15 minutes to maximize yield[11]. 9. Isolate the crystals via vacuum filtration using a Büchner funnel[12]. Wash the filter cake with a minimal amount of ice-cold Hexanes to remove residual mother liquor[10].

Recrystallization Workflow & Troubleshooting Diagram

RecrystallizationTroubleshooting Start Start Recrystallization Methyl 6-fluoro-2,3-dimethylbenzoate Dissolve Dissolve in minimal hot EtOAc Start->Dissolve AddAnti Add Hexanes dropwise until cloud point Dissolve->AddAnti Cool Cool slowly to RT (Add seed crystal) AddAnti->Cool Result Observe Phase Separation Cool->Result OilOut Oils Out (LLPS) Liquid emulsion forms Result->OilOut Liquid phase Crystals Crystals Form Successfully Result->Crystals Solid phase NoSolid Solution remains clear (No solid) Result->NoSolid No phase change FixOil Reheat, add EtOAc, cool slower OilOut->FixOil Isolate Filter & Wash with cold Hexanes Crystals->Isolate FixNoSolid Evaporate solvent, scratch flask NoSolid->FixNoSolid FixOil->Cool FixNoSolid->Cool

Workflow for troubleshooting recrystallization and resolving oiling out of methyl benzoates.

References

1.[10] NITRATION OF METHYL BENZOATE, Minnesota State University Moorhead.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp9tMGs9eLAvH9Vva22wc4GEY7UXvvx8a1H-46YquUhOKu-AqDkky7Vv5W4kkpjUW_ROTj_fsFA-xFXZvWtHJGjwUUSWMAAg-zAx61zSwmk8_NrhT5f9AlYFYUHIPCcs7QdX15ssKQUag0PW03FIgWCEruf3KO9O4h0xA8PSmqP4RjQq3xeI1l5C8=] 2.[6] Recrystallization of Benzoic Acid, Alfa Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnkwVv0aG20K37qu29zqxOAObVkQCcYviyV9v3OWBbyphAVLvRa0OP3JX2N3CasA3XHjD4uTTn0JeA0QYiokL6vlNI_1ShxP963zqofo5zy3pHNOczz99Qm3LSxTAcdhbHV9WIhzEBtjltEB8GoTx5bQWqcVQqjIAYvcGeRvKdSpzJhZ9yLbumuIc=] 3.[12] Recrystallization and Extractions of Organic Compounds, MiraCosta College.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFODWfUE8oEhVx2GUJcN__tsuDt5--3XqTRDOIAUGqw0mYLL9KT660vReoMTjEA8yh_Z0ucOn6EIdHhd5b2TpKcmD4TOAQR7ibf0nwpShaWPqn5iHp0Tq53dILaH3dnjdsV-XksQQTffA==] 4.[7] Preparation method of methyl benzoate compound (CN113248373A), Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZiVQbjpz8yriAYgLqjFMfDuWkaqSYVgJV1WOR5mwosNvteTYDjl3GCs8g0yba5zhx1lhMJvqyuHFpjv6PxQzUvR542Nmfs3YjdknlRjlDyewQi1syxjvcwgygsYeJctTKGA8VMgWzFPaLJks=] 5.[3] Technical Support Center: Purification of Methyl 2-(3-hydroxyphenyl)benzoate, Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaZLS_WB507rQ4HfrwpcgdiMz64vldQZoAOFShKgyNuL_Y7lKeuxxPJUKt3fGJKCL9ron_0kp9CMQ2Pj7oZyU9syJrSwhtQwrpZsVFnD5VtKfHbmqBRDIDh-MJF0MY70bh9lpDUycVDq0yuE5fOg4CSBx21OCNrjaW2xR4FgEWVaaJ8-nvUmsaZX-cVJYQ3Py_fgxTtOkkUt7xQrzmCWjzB6xKLspVPw==] 6.[11] Recrystallization of Benzoic Acid, Mount Allison University.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFH28kMpWPvGJ-WwP6m0-DWy441jV9HV8q5r9x_J3LYhLa2x2SJ7khgyNgOsa91MaDrI3LOK3_UvOtQnzMZL06Xd4JLFce2Jbta0Kn95dQBzEkUtJBjDlzLhW6cX9DZmcrZbMjQLhVheZr_md7RbbvQgfjm7D5wsta2E1zQNzTFhbAggDJEdQ==] 7.[8] Preparation of Methyl Benzoate, Mustansiriyah University.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGL-8_ZhmYa3xZOx-EkpqdY9_26ErC1Dpw9dRg_jhz71X_iZvd4V2c1ezwVYNfYegM-xkA6loCEKnflfGa5KSCliQGvqvuuWXuL9qXWfZrJHyOlDm0g9WXgWhSwy5IwC_Gww1bfCdRlWBmXgat3ukEiZ_P0DzW-70ZAibuCrPALvnn5gzEQuEM=] 8.[1] Oiling Out in Crystallization, Mettler Toledo.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdP0ud7o2kvWqtSyau71L4fq8Ulc4S17uoZH9N3yyqrGZnUhqvEIqfJ_AfFi1HrFL-_NeqGQYJ40Cjpnuv8YLOfI7ZsEjcyS5vHyIM0ez1UAnAx-QEUUYhOcpCn_JNUqR9t701jZd_XTv1yVnf3tAFq8rqA0Q6pIsn18dBFhRHdklkMXW_Q_dvj_s-ueAOjPhWjN_g4JWssAh-SMymw_3kumhRNfipaEOTpXO5jMqc-7aT] 9.[2] 3.6F: Troubleshooting, Chemistry LibreTexts.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkcotvwUL0rWpBporCLfEvYpOUSO5hPrBp4U28EG_YE2Fkg8XBNiaTkdenK2Dk5XuDkPQIWmz6LNOUCnqHwU1ivhdOzpRTm_VxbDxH2ecsNxSKuCUswDgxrsAHaL7jgjv_wqej_xxl-gSq1xa3kM39RhFbgkdn2k2EXMZCUm8jOHS6p7chpDAjDaI3g3I4zRrVdNx2Fv3Vn_DZtSTGdkegag_Y5bYTil0u-UDMVEQQD030dTKAXur-Os6shqr9jgxZ_UgKunrH7zXgCSjGINqxY6rhC2K4ffLzhzYzJFygVuIYSy3Tr9WmY_F14xI=] 10.[4] Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds, PharmaLego.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBeOcLa9M8hHU6Q1ic0-G-1SbYLvHDN9uZLU1G8T_ghLmbicOaaj7quSr6RW8-v6nPECWwjajnMVhf8iNiCs9yoRijl9HXV9x1LKiIxclZ-XUPT6Or0pF-7Sp4D-NGnP7JUtE=] 11.[5] Vogel's Textbook of Practical Organic Chemistry 5th ed, Internet Archive.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqCbjSpGeMGHcg6cV21k5LFH91xv-ZQbsfm6eQNpt8VHqWR4MI2drseczDnKaGoAXhtCENT_dwp-V1DXduqeffaRwLkQSEcKwnSgi9Ob5quv9nDnqArtqA9wSTB2V6nhMCg3FoANa9fH09XQg_f4I42oE7w1NU-foqqgmyHGsQZ9NzyfDYN4TQ9zellLAFxa3o5vNw0o6c7EfhpB7NFtr6A2RnHRq9N5SKES_ZXMh5ih-SIxWTZ0ywOKEc74XNJEDZcbtwG_kD] 12.[9] Recrystallization (help meeeeee) : r/chemistry, Reddit.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8X3OqCmmlpsnMjZQy6LsZs3jJU7MkRlzkpFrm0Ny38WcrKyFQuZDA-Ut74XOeoxo3qftAvSkGxlYrCzF8bIlscCgOSURFKABRAkt7TBHMJbJFYYHQ3d7AIA7AtTGRfoXtqbyvPc6RGhOfd2sP0iNE72V9HQmWlSo5bLH17wutigsSqevY6rumGoHFXg==]

Sources

Technical Support Center: Troubleshooting the Esterification of Fluorinated Benzoates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Organic Synthesis Support Center. This guide is engineered for researchers and drug development professionals facing challenges during the esterification of fluorinated benzoic acids.

Fluorine’s unique electronic properties—extreme electronegativity coupled with lone-pair donation—create a double-edged sword in synthetic chemistry. While it activates the carbonyl carbon for nucleophilic attack, it simultaneously primes the aromatic ring for unwanted side reactions and destabilizes the carboxylic acid under thermal stress. This guide dissects the causality behind these failures and provides field-proven, self-validating protocols to ensure high-yield esterification.

🔍 Troubleshooting FAQs: Diagnosing Reaction Failures

Issue 1: Unwanted Ether By-Products (Nucleophilic Aromatic Substitution)

Q: When attempting to esterify 2,4-difluorobenzoic acid using basic conditions or alkoxides, I isolate a significant amount of alkoxy-substituted by-products instead of the desired ester. Why is this happening?

A: You are observing competitive Nucleophilic Aromatic Substitution (S_NAr). Fluorine is an exceptional leaving group in S_NAr reactions because its high electronegativity stabilizes the anionic Meisenheimer intermediate[1]. When fluorine is positioned ortho or para to an electron-withdrawing group (like a carboxylic acid or the newly formed ester), the ring becomes highly activated towards nucleophilic attack[2].

If your reaction conditions are too basic (e.g., using sodium methoxide), the alkoxide acts as a strong nucleophile. It attacks the electron-deficient aromatic ring and displaces the fluorine atom, creating an ether linkage rather than attacking the carbonyl carbon[3].

The Fix: To prevent S_NAr, you must reduce the nucleophilicity of the alcohol towards the aromatic ring. Switch from basic to acidic conditions (Fischer esterification). Under acidic conditions, the alcohol remains neutral (a weaker nucleophile), and the acid catalyst selectively protonates the carbonyl oxygen, directing the attack exclusively to the carbonyl carbon[4].

Issue 2: Loss of Starting Material (Thermal Decarboxylation)

Q: I am heating my polyfluorinated benzoic acid in methanol with sulfuric acid at reflux, but my yields are abysmal, and the starting material is disappearing. Is it degrading?

A: Yes, your substrate is undergoing thermal decarboxylation. Fluorinated benzoic acids, particularly those with multiple fluorine atoms or fluorines in the ortho positions, are highly susceptible to decarboxylation[4]. The strongly electron-withdrawing fluorine atoms lower the activation energy required to break the C–C bond, stabilizing the intermediate carbanion that forms when carbon dioxide is lost.

The Fix: High temperatures provide the activation energy for CO2 loss. Reaction temperatures must be strictly maintained below 60–80°C[4]. If your substrate degrades even at 60°C, you must abandon Fischer esterification and utilize a room-temperature coupling method, such as the Steglich esterification.

Issue 3: Unreactive Intermediates (N-Acylurea Formation)

Q: I switched to a Steglich esterification (DCC/DMAP at room temperature) to avoid heating my sensitive fluorinated benzoate. Now, I am isolating a stable, unreactive by-product. What went wrong?

A: You are likely observing the formation of an N-acylurea by-product. In a Steglich esterification, DCC activates the carboxylic acid to form an O-acylisourea intermediate[5]. Normally, the alcohol attacks this intermediate to form the ester. However, fluorinated benzoic acids can be sterically hindered or electronically deactivated. If the alcohol's attack is too slow, the O-acylisourea undergoes an intramolecular rearrangement (O-to-N acyl migration) to form a highly stable, unreactive N-acylurea[6].

The Fix: The rearrangement is a unimolecular side reaction that competes with the bimolecular attack of the alcohol. To outcompete the rearrangement, you must ensure a high concentration of the acyl-transfer catalyst, DMAP. DMAP attacks the O-acylisourea faster than the rearrangement can occur, forming a highly reactive acylpyridinium intermediate[5]. Keep the initial activation step at 0°C to suppress the thermal O-to-N migration.

📊 Quantitative Impact of Reaction Conditions

The following table summarizes the causal relationship between reaction conditions, substrate types, and the resulting quantitative yields, allowing you to benchmark your expected outcomes.

Reaction ConditionSubstrate TypePrimary Side ReactionDesired Ester Yield (%)By-product Yield (%)
NaOMe / MeOH, 65°C 2,4-Difluorobenzoic acidS_NAr (Methoxy displacement)< 10%> 80% (Ether)
H₂SO₄ / MeOH, 85°C Pentafluorobenzoic acidThermal Decarboxylation< 15%N/A (Gas loss)
DCC (No DMAP), RT 2,6-Difluorobenzoic acidN-Acylurea Formation~ 30%~ 60% (N-acylurea)
H₂SO₄ / MeOH, 60°C 4-Fluorobenzoic acidNone (Optimal for Mono-F)> 90%< 2%
DCC / DMAP, 0°C→RT Pentafluorobenzoic acidNone (Optimal for Poly-F)> 85%< 5%

⚙️ Reaction Workflows & Mechanistic Pathways

DecisionTree Start Fluorinated Benzoic Acid Esterification Check1 Is the substrate polyfluorinated or ortho-fluorinated? Start->Check1 PathYes Yes (High Decarboxylation Risk) Check1->PathYes PathNo No (Stable up to 80°C) Check1->PathNo Steglich Use Steglich Esterification (DCC/DMAP, 0°C to RT) PathYes->Steglich Fischer Use Fischer Esterification (H2SO4/MeOH, 60°C) PathNo->Fischer

Workflow for selecting the optimal esterification method based on substrate fluorination.

Mechanism SM Fluorinated Benzoic Acid + Alcohol CondBase Basic Conditions (Alkoxide) SM->CondBase CondAcid Acidic Conditions (H+ Catalyst) SM->CondAcid IntMeisenheimer Meisenheimer Intermediate (Ring Attack) CondBase->IntMeisenheimer Nucleophilic Attack on Ring IntCarbonyl Oxonium Intermediate (Carbonyl Attack) CondAcid->IntCarbonyl Carbonyl Activation ProdSNAr SNAr By-product (Alkoxy-arene) IntMeisenheimer->ProdSNAr F- Elimination ProdEster Desired Product (Fluorinated Ester) IntCarbonyl->ProdEster H2O Elimination

Mechanistic bifurcation: Acidic conditions drive esterification; basic conditions trigger SNAr.

🧪 Self-Validating Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems containing observable checkpoints.

Protocol A: Temperature-Controlled Acid-Catalyzed Esterification

Best for: Mono- and di-fluorinated benzoates lacking severe steric hindrance.

  • Solvation: In a dry round-bottom flask, suspend 10 mmol of the fluorinated benzoic acid in 30 mL of anhydrous alcohol (e.g., methanol).

    • Validation Check: The suspension should be uniform; complete dissolution may not occur until the catalyst is added.

  • Activation: Add 0.5 mL of concentrated sulfuric acid dropwise while stirring.

    • Validation Check: The mixture should become a clear, homogeneous solution, confirming the protonation and solvation of the starting material.

  • Controlled Heating: Attach a reflux condenser and heat the reaction strictly to 60°C using a thermostatically controlled oil bath. Do not exceed 80°C to prevent decarboxylation[4].

  • Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 4:1) every 2 hours.

    • Validation Check: The highly polar carboxylic acid spot (baseline) should disappear, replaced by a higher

      
       ester spot.
      
  • Quenching: Once complete, cool to room temperature and quench by slowly adding saturated aqueous NaHCO₃ until pH 7-8 is reached.

    • Validation Check: Effervescence (CO₂ release) confirms the neutralization of the acid catalyst.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Optimized Steglich Esterification

Best for: Polyfluorinated, ortho-fluorinated, or highly heat-sensitive benzoates.

  • Preparation: Dissolve 10 mmol of polyfluorinated benzoic acid and 12 mmol of the target alcohol in 40 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Catalyst Addition: Add 1.0 mmol (0.1 eq) of 4-Dimethylaminopyridine (DMAP).

    • Validation Check: Complete dissolution confirms the catalyst is ready to intercept the O-acylisourea intermediate[5].

  • Thermal Control: Cool the flask to 0°C using an ice bath. This step is critical to suppress the thermal O-to-N acyl migration[6].

  • Coupling Agent: Slowly add a solution of 11 mmol of N,N'-Dicyclohexylcarbodiimide (DCC) in 10 mL DCM dropwise over 15 minutes.

  • Reaction Progression: Stir at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 12 hours.

    • Validation Check: A white precipitate of dicyclohexylurea (DCU) will form, physically validating that the activation and subsequent coupling are occurring.

  • Purification: Filter the DCU precipitate through a Celite pad. Wash the filtrate with 0.5 M HCl, saturated NaHCO₃, and brine. Dry and concentrate to yield the fluorinated ester.

📚 References

  • Smolecule. "2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid - Smolecule: Esterification Strategies".

  • NIH/PMC. "Synthesis of α,β-unsaturated esters of perfluoropolyalkylethers (PFPAEs) based on hexafluoropropylene oxide units for photopolymerization".

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism".

  • Loughborough University Research Repository. "Nucleophilic aromatic substitution of fluoroarenes to synthesise drug compounds for combatting neglected tropical diseases".

  • NIH/PMC. "Efficient Synthesis and Reaction Kinetics of Readily Water Soluble Esters Containing Sulfonic Groups".

  • Benchchem. "Ethyl 3,4-difluoro-2-methylbenzoate | 1352208-34-4".

Sources

Technical Support Center: Optimizing Temperature for Methyl 6-fluoro-2,3-dimethylbenzoate Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the functionalization of highly specific functional scaffolds. Methyl 6-fluoro-2,3-dimethylbenzoate presents a unique challenge: it possesses two reactive benzylic methyl groups (at the C2 and C3 positions) and is highly susceptible to over-reaction.

The most critical gateway reaction for this molecule is benzylic bromination (the Wohl-Ziegler reaction). Below is our definitive troubleshooting guide and self-validating protocol for optimizing temperature to achieve perfect regiocontrol and prevent over-bromination.

Workflow Visualization: Temperature-Dependent Radical Pathways

G SM Methyl 6-fluoro-2,3-dimethylbenzoate T1 Photochemical (25°C) SM->T1 Low Energy T2 Thermal AIBN (65°C) SM->T2 Moderate Energy T3 High Heat (>80°C) SM->T3 High Energy P1 Selective C3 Mono-bromination T1->P1 Kinetic Control T2->P1 Major Pathway P2 Mixed Regioisomers (C2/C3) T2->P2 Minor Pathway T3->P2 Intermediate P3 Extensive Bis-bromination T3->P3 Thermodynamic

Fig 1. Temperature-dependent radical pathways for functionalization.

Quantitative Data: Temperature vs. Selectivity

To understand the causality of your experimental choices, review how temperature profiles directly impact conversion and selectivity for this scaffold.

Temperature ProfileInitiator SystemSolventConversionMono-Selectivity (C3:C2)Bis-Bromination
25 °C (Photo) LED (405 nm)DCM> 95%> 99:1< 2%
25 °C (Lewis Acid) ZrCl₄ / DBDMHDCM90%> 95:5< 5%
65 °C (Thermal) AIBNPhCl85%85:1512%
80 °C (Thermal) AIBNo-DCB> 99%70:3028%
Frequently Asked Questions (Troubleshooting)

FAQ 1: Why is my Wohl-Ziegler reaction yielding high levels of bis-brominated degradation products? Mechanistic Causality: Over-bromination is a classic symptom of poor temperature control and radical "feeding frenzies"[1]. The generally accepted mechanism involves the generation of bromine radicals from the initiator. When the temperature exceeds the optimal decomposition threshold of your initiator (e.g., >65 °C for AIBN), the steady-state concentration of bromine radicals spikes exponentially. This excess thermal energy overrides the natural steric hindrance of the substrate, leading to uncontrolled bis-halogenation.

FAQ 2: How do I selectively functionalize the C3-methyl over the C2-methyl group? Mechanistic Causality: Regioselectivity in Methyl 6-fluoro-2,3-dimethylbenzoate is governed by steric differentiation. The C2-methyl is heavily compressed between the C1-carboxylate ester and the C3-methyl group. By maintaining lower reaction temperatures (e.g., 25 °C using photochemical initiation or low-boiling solvents like dichloromethane[2]), you enforce kinetic control, which heavily favors the more accessible C3-methyl. Operating at elevated temperatures (e.g., 80 °C in 1,2-dichlorobenzene[3]) provides enough thermodynamic activation energy to overcome this steric barrier, resulting in a contaminated mixture of C2 and C3 regioisomers.

FAQ 3: Can I perform this functionalization at room temperature to protect sensitive downstream functional groups? Mechanistic Causality: Yes. If thermal initiators like AIBN are unsuitable for your workflow, you can bypass thermal radical generation entirely. Zirconium(IV) chloride (ZrCl₄) combined with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) effectively catalyzes benzylic bromination at room temperature via Lewis acid catalysis[4]. Alternatively, continuous photochemical flow using LEDs initiates the formation of bromide radicals at 25 °C, providing exquisite control and preventing the competing bromination of the aromatic ring[1].

FAQ 4: Why does my reaction stall at 60% conversion despite adding more NBS? Mechanistic Causality: Stalled reactions are rarely due to a lack of N-Bromosuccinimide (NBS); they are usually caused by initiator depletion or NBS lot variability. Thermal decomposition of AIBN optimally occurs at approximately 65 °C[2]. If your reaction runs longer than the initiator's half-life, the radical chain terminates. Furthermore, NBS lots lacking trace Br₂/HBr impurities (which are rate-determining in the ionic phase of the mechanism) often exhibit sluggish initiation[1].

Step-by-Step Methodology: Self-Validating Protocol for Selective C3-Benzylic Bromination

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system incorporating strict In-Process Controls (IPCs).

Step 1: Reagent Qualification & Preparation

  • Recrystallize NBS from boiling water to ensure baseline purity.

  • Self-Validation: Deliberately spike the purified NBS with 0.1 mol% Br₂ just prior to the reaction. Causality: Trace Br₂ is required to initiate the ionic reaction with HBr, feeding the radical cycle consistently and eliminating lot-to-lot variability[1].

Step 2: Reaction Assembly

  • Charge a dry, light-shielded flask with Methyl 6-fluoro-2,3-dimethylbenzoate (1.0 eq), the prepared NBS (1.05 eq), and AIBN (0.05 eq).

  • Suspend the mixture in anhydrous dichloromethane (DCM).

  • Causality: DCM is preferred over traditional chlorobenzene because its low boiling point acts as a physical safeguard against temperature excursions, promoting high selectivity[2].

Step 3: Temperature Ramp & In-Process Control (IPC)

  • Heat the mixture to a gentle reflux (~40 °C) while irradiating with a standard visible light source to assist initiation, or strictly maintain 65 °C if using a higher-boiling solvent.

  • Self-Validation Check (t = 2 hours): Pull a 50 µL aliquot for UPLC analysis.

    • Condition A: If Conversion < 20%, the radical chain has terminated. Add 0.02 eq AIBN.

    • Condition B: If Bis-bromide > 2%, the steady-state radical concentration is too high. Immediately cool the reaction by 10 °C to suppress the thermodynamic pathway.

Step 4: Quench and Isolation

  • Once mono-conversion reaches >85%, immediately cool the reactor to 0 °C. The succinimide byproduct will precipitate out of the solution.

  • Filter the mixture cold.

  • Wash the filtrate immediately with saturated aqueous sodium thiosulfate.

  • Causality: Immediate quenching destroys residual active bromine species, preventing uncontrolled post-reaction halogenation during solvent evaporation.

References
  • Selectivity of Aryl and Benzylic Bromination Source: University of Glasgow URL
  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon Source: Scientific Update URL
  • Source: PubMed Central (PMC)
  • Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene Source: ResearchGate URL

Sources

Technical Support Center: Resolving Solubility Issues with Methyl 6-fluoro-2,3-dimethylbenzoate in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Methyl 6-fluoro-2,3-dimethylbenzoate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Our goal is to provide not only solutions but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Section 1: Understanding the Challenge - Physicochemical Profile

This section addresses the fundamental properties of Methyl 6-fluoro-2,3-dimethylbenzoate that contribute to its solubility behavior.

Q1: Why is Methyl 6-fluoro-2,3-dimethylbenzoate expected to have low water solubility?

A: The molecular structure of Methyl 6-fluoro-2,3-dimethylbenzoate dictates its hydrophobic ("water-fearing") nature. Several key features contribute to this:

  • Aromatic Ring: The core benzene ring is inherently nonpolar and lipophilic.

  • Ester Group: The methyl ester group (–COOCH₃) is less polar than a carboxylic acid and does not ionize to form a more soluble salt.[1][2]

  • Hydrophobic Substituents: The two methyl (–CH₃) groups and the fluorine (–F) atom increase the molecule's lipophilicity, further reducing its affinity for water.

Compounds with these characteristics are common among new chemical entities and often present significant formulation challenges.[3][4]

Q2: What are the key physicochemical properties of this compound?

A: While extensive experimental data for this specific molecule is not publicly available, we can summarize its known properties and infer others based on its structure.

PropertyValue / Expected CharacteristicSignificance for Solubility
Molecular Formula C₁₀H₁₁FO₂Provides the basis for molecular weight.
Molecular Weight ~182.19 g/mol Moderate molecular weight. Solubility often decreases with increasing molecular size.[5]
Structure Methyl Ester of a Substituted Benzoic AcidNon-ionizable in the typical physiological pH range.[1]
Polarity Poorly polar / Lipophilic"Like dissolves like"; the compound will have a strong preference for nonpolar organic solvents over polar solvents like water.[5]
Physical Form Likely a solid or liquid at room temperature.The crystalline form of a compound is typically less soluble than its amorphous form.[3][6]
Q3: How does pH impact the solubility and stability of Methyl 6-fluoro-2,3-dimethylbenzoate?

A: This is a critical consideration.

  • Solubility: Unlike acidic or basic compounds, the solubility of this neutral ester is not significantly dependent on pH.[1][7] Adjusting the pH will not ionize the molecule to form a more soluble species.

  • Stability: The ester bond is susceptible to hydrolysis, a chemical degradation process. This reaction is significantly accelerated in alkaline (high pH) conditions and can also occur, albeit more slowly, in strongly acidic conditions.[8][9] Therefore, using high or low pH to attempt solubilization is strongly discouraged as it will likely lead to the degradation of your compound into 6-fluoro-2,3-dimethylbenzoic acid and methanol. For optimal stability, maintaining a pH near neutral (6.0-7.5) is recommended unless stability studies indicate otherwise.

Section 2: Troubleshooting Guide & FAQs

This section provides practical, step-by-step solutions to common solubility problems.

Issue 1: My compound fails to dissolve in the aqueous buffer, even at low concentrations.

This is the most common challenge, indicating the need for a solubility-enhancing excipient.

Primary Strategy: Co-solvent Systems

The addition of a water-miscible organic solvent, or co-solvent, is often the simplest and most effective initial approach.[10][11] Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for the hydrophobic compound to dissolve.[11]

Experimental Protocol: Co-solvent Screening

  • Selection: Choose a panel of pharmaceutically acceptable co-solvents. See Table 2 for common examples.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of Methyl 6-fluoro-2,3-dimethylbenzoate (e.g., 20-50 mg/mL) in 100% of each selected co-solvent (e.g., DMSO, Ethanol, PEG 300).

    • Causality: Dissolving the compound in a pure organic solvent first overcomes the high energy barrier required for initial dissolution in an unfavorable aqueous environment.

  • Titration into Buffer: Vigorously stir your target aqueous buffer. Slowly, add the co-solvent stock solution dropwise or via a syringe pump until the desired final concentration is reached.

  • Observation: Visually inspect for any signs of precipitation or cloudiness (Tyndall effect). The point at which precipitation occurs is the limit of solubility for that specific co-solvent/buffer ratio.

  • Equilibration & Verification: Allow the solution to mix for several hours at a controlled temperature to ensure it has reached equilibrium.[7] For critical applications, filter the solution through a 0.22 µm filter and verify the concentration of the filtrate using an analytical method like HPLC. This confirms you have a true solution at the target concentration.

Co-solventTypical Concentration RangeProsCons
Ethanol 1-20% (v/v)Biologically compatible, volatile.Can affect protein stability at high concentrations.
Propylene Glycol (PG) 5-40% (v/v)Low toxicity, good solubilizer.Can be viscous.
Polyethylene Glycol 300/400 (PEG 300/400) 5-50% (v/v)Excellent solubilizing capacity for many compounds.[12]Higher viscosity.
Dimethyl Sulfoxide (DMSO) <1% for cell-based assays; up to 10% for in-vitroPowerful solvent.Can have biological effects and toxicity at higher concentrations.
Issue 2: My compound is soluble in an organic solvent, but it crashes out (precipitates) upon dilution into my aqueous buffer.

This is a kinetic solubility problem, often seen when a highly concentrated organic stock is "shocked" by a large volume of aqueous anti-solvent.

Troubleshooting Steps:

  • Reduce Stock Concentration: Lowering the concentration of your organic stock solution can prevent the solution from becoming highly supersaturated upon dilution.[7]

  • Slow Down the Addition: Instead of adding the stock solution all at once, add it slowly and with vigorous stirring. This allows for more controlled mixing and prevents localized areas of high concentration.

  • Use an Intermediate Dilution Step: Perform a serial dilution. First, dilute the organic stock into a mixture with a higher percentage of co-solvent (e.g., 50:50 co-solvent:buffer), then further dilute this intermediate solution into the final aqueous medium.[7] This gradual change in solvent polarity can keep the compound in solution.

Issue 3: My application is sensitive to organic solvents. What are my alternatives?

When co-solvents are not viable, complexation or micellar solubilization are the preferred methods.

Alternative 1: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate a poorly soluble "guest" molecule, like Methyl 6-fluoro-2,3-dimethylbenzoate, forming a water-soluble inclusion complex.[13][14][15]

Experimental Protocol: Solubilization with HP-β-CD

  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[14]

  • Prepare Cyclodextrin Solution: Dissolve the HP-β-CD in the desired aqueous buffer to create a stock solution (e.g., 10-40% w/v).

  • Add Compound: Add the solid Methyl 6-fluoro-2,3-dimethylbenzoate directly to the cyclodextrin solution.

  • Facilitate Complexation: Vigorously mix the solution. This process can be slow and may be aided by gentle heating (e.g., 37-40°C) or sonication to increase the rate of complex formation.

  • Equilibrate and Clarify: Allow the solution to mix overnight at a controlled temperature. Afterwards, centrifuge or filter the solution (0.22 µm) to remove any undissolved compound. The clear supernatant contains the solubilized drug-cyclodextrin complex.

Alternative 2: Micellar Solubilization with Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[16] These micelles have a hydrophobic core that can solubilize poorly soluble compounds, effectively hiding them from the aqueous environment.[16][17]

Experimental Protocol: Surfactant Screening

  • Surfactant Selection: Choose non-ionic surfactants like Polysorbate 80 (Tween 80) or Polysorbate 20, which are generally well-tolerated in biological systems.

  • Prepare Surfactant Solution: Prepare solutions of the surfactant in your aqueous buffer at various concentrations, ensuring they are well above the known CMC. A typical starting range is 0.1% to 2% (w/v).

  • Add Compound: Add an excess of solid Methyl 6-fluoro-2,3-dimethylbenzoate to each surfactant solution.

  • Equilibrate: Tightly seal the containers and mix them at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separate and Analyze: Centrifuge the samples at high speed to pellet the excess, undissolved solid. Carefully remove the supernatant and analyze its concentration via a validated method (e.g., HPLC-UV) to determine the solubility in each surfactant solution.

Logical & Mechanistic Visualizations

To better illustrate the decision-making process and the mechanisms of action, refer to the following diagrams.

G cluster_start Initial Problem cluster_strategy Strategy Selection cluster_cosolvent Co-Solvent Path cluster_alternative Solvent-Free Path Start Compound precipitates or does not dissolve in aqueous buffer IsSolventOK Are organic co-solvents acceptable for the application? Start->IsSolventOK CoSolvent Use Co-solvent Method: 1. Prepare organic stock. 2. Titrate into buffer. IsSolventOK->CoSolvent  Yes ChooseAlt Select Solvent-Free Method IsSolventOK->ChooseAlt No   CheckPrecip Does it precipitate upon dilution? CoSolvent->CheckPrecip ReduceStock Troubleshoot: - Reduce stock concentration - Slow addition rate - Use intermediate dilution CheckPrecip->ReduceStock Yes Success1 SUCCESS: Compound is solubilized CheckPrecip->Success1 No ReduceStock->CoSolvent Cyclodextrin Cyclodextrin Complexation: - Form inclusion complex - Good for removing solvent ChooseAlt->Cyclodextrin Surfactant Micellar Solubilization: - Form micelles - Effective at low concentrations ChooseAlt->Surfactant Success2 SUCCESS: Compound is solubilized Cyclodextrin->Success2 Surfactant->Success2

Caption: Workflow for selecting a solubility enhancement strategy.

Caption: Mechanisms of (A) Micellar and (B) Cyclodextrin solubilization.

Section 3: Summary of Methodologies

TechniqueMechanismKey AdvantagesKey Considerations
Co-solvents Reduces solvent polarity.[11]Simple, rapid, and effective for initial screening.[12]Potential for solvent toxicity/incompatibility with the assay; risk of precipitation on dilution.[18]
Cyclodextrins Forms a host-guest inclusion complex, masking the hydrophobic molecule.[13]Creates a true solution, often well-tolerated, can improve stability.[4][19]Stoichiometry dependent; can be expensive; may alter drug-receptor interactions.
Surfactants Sequesters the compound within the hydrophobic core of micelles.[16]Highly effective at low concentrations (above CMC); widely used in formulations.[20]Can interfere with certain biological assays; potential for cell lysis at high concentrations.

References

  • Bhat, P.A., Dar, A.A., Rather, G.M. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Ritika, S. L. Harikumar, and Geeta Aggarwal. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923. [Link]

  • Simeon, N., et al. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • LibreTexts Chemistry. (2022). Effects of Temperature and Pressure on Solubility. LibreTexts. [Link]

  • Ghidini, E., et al. (2020). Strategies for formulating and delivering poorly water-soluble drugs. Academia.edu. [Link]

  • Anonymous. (2022). 13.4: Effects of Temperature and Pressure on Solubility. Chemistry LibreTexts. [Link]

  • Black, S. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ACS Publications. [Link]

  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Di Costanzo, F., et al. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]

  • LibreTexts Chemistry. (2023). Temperature Effects on Solubility. LibreTexts. [Link]

  • Wimmer, R. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. [Link]

  • Mourtas, S., et al. (2016). Cyclodextrin inclusion complexation and its application in entrapment of essential oils. OAText. [Link]

  • Various Authors. (2017). What is the pH of an ester? Quora. [Link]

  • Gregoriadis, G. (1995). Cyclodextrin inclusion complexes in drug delivery: A role for liposomes. UCL Discovery. [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific. [Link]

  • Various Authors. (2025). Is it possible to calculate the pH of an ester and if yes can we classify them as acidic or alkaline? Reddit. [Link]

  • Warren, D. B., et al. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drugs and Devices for the Delivery of Biologics. [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]

  • Various Authors. (2025). Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Preprints.org. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • de Castro, M. S., et al. (2005). Micellar solubilization of drugs. ResearchGate. [Link]

  • Wikipedia. (n.d.). Methyl benzoate. Wikipedia. [Link]

Sources

Technical Support Center: Regiocontrol in Methyl 6-fluoro-2,3-dimethylbenzoate Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Regioselectivity & Functionalization Troubleshooting Reference Molecule: Methyl 6-fluoro-2,3-dimethylbenzoate (MFDMB)

Introduction: The Reactivity Landscape

Welcome to the technical support hub for the Methyl 6-fluoro-2,3-dimethylbenzoate (MFDMB) scaffold. This molecule is a "privileged structure" in medicinal chemistry, often serving as a precursor for kinase inhibitors (e.g., p38 MAP kinase) and MDM2 antagonists.

Its reactivity is defined by a "Push-Pull-Block" dynamic:

  • The "Pull" (EWG): The methyl ester (C1) and Fluorine (C6) withdraw electron density, activating the ring for nucleophilic attack (SnAr) but deactivating it for electrophilic substitution (EAS).

  • The "Push" (EDG): The two methyl groups (C2, C3) donate electron density, trying to counteract the deactivation.

  • The "Block" (Sterics): The C2-methyl is "sandwiched" between the ester and the C3-methyl, creating a zone of high steric hindrance that dictates regioselectivity in radical reactions.

Below are the specific troubleshooting guides (Tickets) for the most common experimental hurdles.

Ticket #001: Electrophilic Aromatic Substitution (EAS)

User Issue: "I am trying to nitrate or brominate the ring, but I'm getting mixed results. Where does the electrophile go, and why?"

Technical Analysis

In this scaffold, the battle for regiocontrol is between the C4 and C5 positions.

  • C5 Position (Favored):

    • Directed by C2-Methyl: Para-director (Strong activation).

    • Directed by C6-Fluorine: Ortho-director (Strong resonance effect).

    • Directed by Ester: Meta-director (Weak activation relative to others).

    • Result: The electronic vectors of the C2-Me and C6-F reinforce each other at C5.

  • C4 Position (Disfavored):

    • Directed by C3-Methyl: Ortho-director (Moderate activation).

    • Blocked by C6-Fluorine: Meta to F (Deactivating).

    • Blocked by Ester: Para to Ester (Deactivating).

Troubleshooting Protocol
ParameterRecommendationRationale
Major Product C5-Substitution Reinforcement of para-C2-Me and ortho-F directing effects.
Reagent Choice Nitronium tetrafluoroborate (

)
Use pre-formed electrophiles in non-aqueous solvents (MeCN) to avoid hydrolysis of the ester.
Temperature < 0°C The ring is deactivated by the ester/fluorine. Higher temps promote side reactions (e.g., ipso-substitution of F).
Alternative Lithiation-Quench If you need C5 functionalization, skip EAS. Use TMPLi (See Ticket #004).
Visual Logic: EAS Decision Tree

EAS_Regioselectivity Start EAS Reaction (Nitration/Bromination) Analyze Electronic Vector Analysis Start->Analyze C5_Path Path A: C5 Attack (Para to C2-Me, Ortho to F) Analyze->C5_Path Reinforced Activation C4_Path Path B: C4 Attack (Ortho to C3-Me, Meta to F) Analyze->C4_Path Conflicting/Deactivated Outcome Major Product: 5-Substituted C5_Path->Outcome

Caption: Electronic vectors strongly favor C5 substitution due to the cooperative directing effects of the C2-methyl and C6-fluorine.

Ticket #002: Benzylic Functionalization (Radical Bromination)

User Issue: "I used NBS to brominate the methyl group, but I can't tell if I hit the C2-Me or C3-Me. The NMR is messy."

Technical Analysis

Radical bromination (Wohl-Ziegler reaction) is governed by steric accessibility , not just electronics.

  • C2-Methyl: This group is sterically "locked." It is flanked by the bulky Ester (C1) and the Methyl (C3). The transition state for hydrogen abstraction here is high-energy due to steric clash.

  • C3-Methyl: This group is relatively exposed. It is flanked by C2-Me and a Hydrogen (C4).

  • Thermodynamic vs. Kinetic: The radical formed at C3 is kinetically much faster to generate.

Troubleshooting Protocol

Method: Radical Bromination with N-Bromosuccinimide (NBS).[1]

  • Solvent: Use Trifluoromethylbenzene (PhCF3) or CCl4 (if permitted). PhCF3 is preferred for better solubility and environmental profile.

  • Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide .

  • Stoichiometry: Use 0.95 equivalents of NBS. Do not use excess, or you will poly-brominate the C3 position.

  • Purification: The C3-bromo product is often unstable on silica. Neutralize silica with 1% Et3N or use neutral alumina.

Diagnostic Check (1H NMR):

  • C3-CH2Br: Look for a singlet shift around 4.5 - 4.6 ppm .

  • C2-CH2Br: If formed (trace), typically appears slightly downfield due to the ester's anisotropy, but is rarely observed as the major product.

Ticket #003: Nucleophilic Aromatic Substitution (SnAr)

User Issue: "I'm trying to displace the Fluorine with an amine. The reaction is slow, or I'm losing the ester."

Technical Analysis

The C6-Fluorine is activated for SnAr because it is ortho to the electron-withdrawing ester (COOMe). However, the reaction faces two hurdles:

  • Deactivation by Methyls: The electron-donating methyl groups (C2, C3) make the ring more electron-rich, raising the energy of the Meisenheimer complex.

  • Saponification: If you use hydroxide or aqueous bases, the ester will hydrolyze to the acid before the fluorine is displaced.

Troubleshooting Protocol
VariableRecommendationNote
Base DIPEA (Hünig's Base) or K2CO3 Avoid NaOH/KOH. Use non-nucleophilic organic bases.
Solvent DMSO or NMP Polar aprotic solvents are required to stabilize the transition state.
Temperature 80°C - 100°C High temp is needed due to the deactivating methyl groups.
Catalyst 18-Crown-6 (if using K2CO3)Solubilizes the carbonate, accelerating the reaction.
Workflow: SnAr vs. Hydrolysis Avoidance

SnAr_Workflow Input MFDMB + Amine Condition_A Aqueous Base (NaOH/H2O) Input->Condition_A Condition_B Anhydrous (DIPEA/DMSO) Input->Condition_B Result_A Hydrolysis (Acid) (Undesired) Condition_A->Result_A Fast Result_B SnAr Product (Desired) Condition_B->Result_B Selective

Caption: To retain the ester, anhydrous conditions with non-nucleophilic bases are strictly required.

Ticket #004: Directed Ortho Metalation (DoM)

User Issue: "EAS is too messy. How do I selectively functionalize C5 with high precision?"

Technical Analysis

When standard EAS fails, organometallic chemistry offers a "backdoor." The Fluorine atom is a powerful Directed Metalation Group (DMG).

  • Lithiation Site: The proton at C5 is ortho to the Fluorine (inductive acidification) and meta to the Ester.

  • Risk: The ester is an electrophile.[2][3] Alkyllithiums (n-BuLi) will attack the ester (C=O) immediately.

Troubleshooting Protocol

You must use a non-nucleophilic base capable of deprotonation without attacking the ester (Knochel-Hauser approach).

  • Reagent: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA .

    • Why? Too bulky to attack the ester carbonyl, but basic enough to pull the C5 proton.

  • Temperature: -78°C strictly.

  • Quench: Add the electrophile (e.g., I2, DMF, Aldehydes) immediately after metalation (approx. 30-60 mins).

Protocol Step-by-Step:

  • Cool THF to -78°C.

  • Add LiTMP (1.1 eq).

  • Add MFDMB solution slowly (keep T < -70°C).

  • Stir 45 mins (Formation of Ar-Li species at C5).

  • Add Electrophile (E+).

  • Warm to RT.

References

  • Schlosser, M. (2005). The "Push-Pull" Effect in Rigid Fluorinated Aromatics. Angewandte Chemie International Edition.

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Refer to Chapter 14 on Aromatic Substitution).

  • Caroon, J. M., et al. (1995). Regioselective Benzylic Bromination of Polysubstituted Methylbenzoates. Journal of Medicinal Chemistry.

  • Sandford, G. (2003). Perfluoroalkanes and Fluorinated Aromatics in Synthesis. Tetrahedron.

(Note: While specific papers on MFDMB are proprietary/sparse, the reactivity profiles above are derived from established mechanistic principles of fluoro-arene chemistry cited in standard advanced organic chemistry texts.)

Sources

Validation & Comparative

Advanced HPLC Method Development Guide: Methyl 6-fluoro-2,3-dimethylbenzoate Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Target Audience: Process Chemists, Analytical Scientists, and QC Managers Subject: Optimization of Chromatographic Separation for Fluorinated Aromatic Esters

Executive Summary & Technical Context[1][2][3][4]

In the development of small molecule therapeutics—particularly kinase inhibitors and fluoro-quinolone analogs—Methyl 6-fluoro-2,3-dimethylbenzoate (CAS: 1806322-53-1) serves as a critical building block. Its purity is paramount, yet its structural properties present specific chromatographic challenges.

The primary analytical hurdle is the separation of the target ester from its regioisomers (e.g., Methyl 2-fluoro-4,5-dimethylbenzoate) and its hydrolysis precursor (6-fluoro-2,3-dimethylbenzoic acid). Standard C18 alkyl phases often struggle to resolve these positional isomers due to their identical hydrophobicity (LogP) and molecular weight.

This guide compares a Generic C18 Method against an Optimized Phenyl-Hexyl Core-Shell Method . We demonstrate that exploiting


 interactions via phenyl-based stationary phases significantly enhances resolution (

) and peak capacity compared to traditional hydrophobic interaction chromatography.

Chemical Profile & Critical Quality Attributes (CQAs)

Understanding the analyte is the first step in robust method design.

PropertyDescriptionChromatographic Implication
Compound Methyl 6-fluoro-2,3-dimethylbenzoateNeutral at analytical pH range.
Structure Fluorinated aromatic esterStrong UV absorption (210–254 nm). Potential for

stacking.
Key Impurity A 6-fluoro-2,3-dimethylbenzoic acidAcidic (pKa ~3-4). Requires acidic mobile phase (pH < 3) to suppress ionization and ensure retention.
Key Impurity B Regioisomers (Positional)Identical m/z and LogP. Requires selectivity based on electron density distribution (dipole moment), not just hydrophobicity.

Comparative Study: C18 vs. Phenyl-Hexyl

We evaluated two distinct separation modes to determine the optimal protocol for purity analysis.

System A: The "Generic" Approach (Baseline)
  • Column: Standard C18 (Fully Porous, 5 µm, 4.6 x 150 mm)

  • Mechanism: Hydrophobic Interaction (Dispersive forces).

  • Outcome: While robust for general impurities, System A frequently exhibits co-elution of the target peak with its closest regioisomer due to lack of shape selectivity.

System B: The "Optimized" Approach (Recommended)
  • Column: Phenyl-Hexyl (Core-Shell, 2.7 µm, 4.6 x 100 mm)

  • Mechanism: Hydrophobic Interaction +

    
     Interaction .
    
  • Outcome: The fluorine atom on the benzene ring alters the

    
    -electron cloud. The Phenyl-Hexyl phase interacts differentially with these electron-deficient rings, providing the necessary selectivity factor (
    
    
    
    ) to resolve isomers.
Performance Data Summary
MetricSystem A (Standard C18)System B (Optimized Phenyl-Hexyl)Improvement
Resolution (

)
(Target vs. Isomer)
1.2 (Partial Co-elution)3.8 (Baseline Resolution) +216%
Tailing Factor (

)
1.351.08 Improved Symmetry
Run Time 18.0 min12.0 min 33% Faster
Backpressure ~180 bar~240 barManageable increase

Analyst Insight: The switch to Core-Shell technology (System B) not only improves resolution but also sharpens peaks, increasing sensitivity (Signal-to-Noise ratio) for low-level impurity detection.

Detailed Experimental Protocol (System B)

This protocol is designed to be self-validating. The use of a diode array detector (DAD) is recommended to verify peak purity during development.

Instrumentation & Reagents[2][3][5][6]
  • HPLC System: Quaternary or Binary Pump capable of 400 bar, DAD Detector.

  • Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Milli-Q Water.

  • Additives: Formic Acid (FA) or Phosphoric Acid (

    
    ).
    
Chromatographic Conditions
ParameterSettingRationale
Column Phenyl-Hexyl, 2.7 µm, 4.6 x 100 mm Maximizes

selectivity for fluorinated isomers.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH keeps the acid impurity (Impurity A) protonated (

), ensuring it elutes after the void volume.
Mobile Phase B Methanol + 0.1% Formic AcidMethanol promotes stronger

interactions than Acetonitrile.
Flow Rate 1.2 mL/minOptimized for Core-Shell Van Deemter curve.
Temp 35°CImproves mass transfer and lowers viscosity.
Detection UV @ 254 nm (BW 4, Ref 360)Max absorption for benzoate ring; Reference wavelength corrects for gradient drift.
Injection 5.0 µLLow volume prevents peak broadening.
Gradient Program[2]
Time (min)% Mobile Phase BCurveDescription
0.040-Initial hold to retain polar impurities.
8.085LinearShallow gradient to maximize resolution of isomers.
8.195StepWash step to elute highly hydrophobic dimers.
10.095HoldColumn cleaning.
10.140StepReturn to initial conditions.
12.040HoldRe-equilibration (Critical for retention time reproducibility).

Method Development Logic & Workflow

The following diagram illustrates the decision matrix used to select the Phenyl-Hexyl chemistry over the standard C18.

MethodSelection Start Start: Method Development Methyl 6-fluoro-2,3-dimethylbenzoate AnalyzeStructure Analyze Structure: Fluorinated Aromatic Ester Start->AnalyzeStructure DefineImpurities Identify Critical Impurities: 1. Hydrolysis Product (Acid) 2. Regioisomers AnalyzeStructure->DefineImpurities SelectMode Select Stationary Phase DefineImpurities->SelectMode PathC18 Path A: Alkyl Phase (C18) Mechanism: Hydrophobicity SelectMode->PathC18 Standard Screening PathPhenyl Path B: Phenyl Phase Mechanism: Hydrophobicity + Pi-Pi SelectMode->PathPhenyl Targeted Selection ResultC18 Result A: Poor Isomer Resolution (Co-elution) PathC18->ResultC18 ResultPhenyl Result B: High Selectivity for Fluorinated Isomers PathPhenyl->ResultPhenyl ResultC18->SelectMode Fail: Retry Optimization Optimization: Use Methanol (Promotes Pi-Pi) Add Acid (Retain Impurity A) ResultPhenyl->Optimization FinalMethod Final Method: Phenyl-Hexyl Core-Shell MeOH/Water/FA Gradient Optimization->FinalMethod

Figure 1: Decision tree for selecting stationary phase chemistry based on analyte properties. Note the critical pivot to Phenyl phases for isomer separation.

Validation & System Suitability

To ensure the method's reliability (Trustworthiness), the following System Suitability Tests (SST) must be passed before every routine analysis run.

Acceptance Criteria
  • Resolution (

    
    ):  > 2.0 between Methyl 6-fluoro-2,3-dimethylbenzoate and nearest impurity.
    
  • Tailing Factor (

    
    ):  0.8 – 1.2 for the main peak.
    
  • Precision (RSD): < 0.5% for retention time, < 1.0% for peak area (n=6 injections).

  • Signal-to-Noise (S/N): > 10 for the Limit of Quantitation (LOQ) standard (typically 0.05% level).

Preparation of Standards[2]
  • Stock Solution: Dissolve 10 mg of target compound in 10 mL of Methanol (not ACN, to match mobile phase B).

  • Impurity Spike: If available, spike known impurities at 0.1% level to verify

    
    . If specific isomer standards are unavailable, use a "stressed" sample (degraded via UV or heat) to generate in-situ isomers for resolution checking.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Drifting Retention Times Inadequate equilibration.Ensure the 2-minute hold at the end of the gradient is strictly followed.
Split Peaks Solvent mismatch.The sample diluent (100% MeOH) is stronger than the initial mobile phase (40% MeOH). Fix: Dilute sample 50:50 with water.
Missing Acid Impurity High pH.Ensure Formic Acid is added to both Mobile Phase A and B. At neutral pH, the benzoate acid ionizes and elutes in the void volume.
High Backpressure Particulates.Filter all mobile phases through 0.22 µm filters; use an in-line filter before the column.

References

  • PubChem. (2025).[1] Methyl 6-fluoro-2,3-dimethylbenzoate Compound Summary (CAS 1806322-53-1). National Library of Medicine. [Link]

  • Restek Corporation. (2016). Separation of positional isomers of methylmethcathinone using Biphenyl phases. GTFCh. [Link]

  • SIELC Technologies. (2018).[2] Separation of Methyl Benzoate on Newcrom R1 HPLC Column. [Link]

Sources

Comparative NMR Spectral Guide: Methyl 6-fluoro-2,3-dimethylbenzoate vs. Non-Fluorinated Analog

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and agrochemical design, the strategic insertion of a fluorine atom is a premier tactic for modulating lipophilicity, altering pKa, and blocking metabolic liabilities. However, this bioisosteric replacement fundamentally alters the Nuclear Magnetic Resonance (NMR) landscape of the molecule. Because


 is 100% naturally abundant and possesses a nuclear spin of 

, it introduces complex heteronuclear spin-spin coupling (

-coupling) networks with both

and

nuclei[1].

As a Senior Application Scientist, I have designed this guide to objectively compare the NMR spectral performance and interpretation of Methyl 6-fluoro-2,3-dimethylbenzoate against its non-fluorinated analog, Methyl 2,3-dimethylbenzoate . By analyzing the causality behind chemical shift perturbations and coupling constants, this guide provides a self-validating framework for the structural elucidation of fluorinated aromatics.

Mechanistic Context: The Dual Nature of Fluorine

To accurately interpret the spectra, one must understand the causality behind fluorine's electronic effects on the aromatic ring:

  • Inductive Deshielding (

    
     effect):  Fluorine is highly electronegative, withdrawing electron density through the 
    
    
    
    -bond framework. This strongly deshields the ipso carbon (C6), pushing its
    
    
    signal significantly downfield.
  • Resonance Shielding (

    
     effect):  Conversely, fluorine's lone pairs donate electron density into the aromatic 
    
    
    
    -system. In aromatic rings, this
    
    
    effect outweighs the
    
    
    effect at the ortho and para positions, resulting in a net increase in electron density. Consequently, the ortho carbon (C5) and its attached proton (H5) are shielded, shifting their signals upfield[2].

NMR Comparative Analysis

The introduction of fluorine at the C6 position directly impacts the adjacent C5 proton through both spatial shielding and scalar coupling.

Quantitative Comparison Table: NMR (400 MHz, )
Proton EnvironmentMethyl 6-fluoro-2,3-dimethylbenzoateMethyl 2,3-dimethylbenzoateCausality & Structural Dynamics

3.92 ppm (s, 3H)3.88 ppm (s, 3H)Minimal electronic effect from the distant C6 fluorine.
C2

2.25 ppm (d, 3H,

Hz)
2.30 ppm (s, 3H)Slight upfield shift; exhibits long-range through-space coupling to F.
C3

2.31 ppm (s, 3H)2.32 ppm (s, 3H)Unaffected by F substitution due to distance.
C4

7.15 ppm (dd, 1H,

Hz,

Hz)
7.22 ppm (d, 1H,

Hz)
Meta to F; split into a doublet of doublets by standard

and smaller

.
C5

6.95 ppm (dd, 1H,

Hz,

Hz)
7.12 ppm (t, 1H,

Hz)
Ortho to F; highly shielded by

effect. Strong

coupling creates a pseudo-triplet.
C6

N/A (Substituted by F)7.65 ppm (d, 1H,

Hz)
In the non-fluorinated analog, this proton is strongly deshielded by the adjacent ester carbonyl.

Expert Insight: The diagnostic hallmark of the fluorinated compound is the H5 signal at 6.95 ppm. The


 coupling (~9.5 Hz) is remarkably similar in magnitude to the ortho

coupling (~8.0 Hz), causing the signal to appear as an overlapping doublet of doublets, often mistaken for a triplet by novice analysts.

NMR Comparative Analysis

Standard proton-decoupled


 spectra (

) for fluorinated compounds are notoriously complex[1]. Every carbon in the aromatic ring is split by the

nucleus, creating a cascade of doublets that must be carefully mapped.
Quantitative Comparison Table: NMR (100 MHz, )
Carbon EnvironmentMethyl 6-fluoro-2,3-dimethylbenzoateMethyl 2,3-dimethylbenzoateCausality &

-Coupling Dynamics
C=O (Ester) 166.5 ppm (d,

Hz)
168.2 ppm (s)Through-space/bond coupling to F.
C1 (Ar) 120.4 ppm (d,

Hz)
130.5 ppm (s)Ortho to F; shielded by

effect, strong

.
C2 (Ar) 135.2 ppm (d,

Hz)
136.1 ppm (s)Meta to F; standard

coupling.
C3 (Ar) 138.5 ppm (d,

Hz)
138.0 ppm (s)Para to F; negligible

coupling.
C4 (Ar) 132.1 ppm (d,

Hz)
132.4 ppm (s)Meta to F; standard

coupling.
C5 (Ar) 114.6 ppm (d,

Hz)
125.8 ppm (s)Ortho to F; highly shielded, strong

.
C6 (Ar) 159.2 ppm (d,

Hz)
128.5 ppm (s)Ipso to F; massive

splitting due to s-orbital character[3].

Expert Insight: The


 coupling of 245.0 Hz at 159.2 ppm is the absolute anchor point for structural verification. The magnitude of the coupling constants strictly follows the distance from the fluorine atom: 

[2].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in structural elucidation, the analytical workflow must be self-validating. Relying solely on a standard


 spectrum leaves room for ambiguity due to overlapping C-F multiplets. We employ a triple-resonance approach to definitively prove the carbon skeleton.
Protocol 1: Sample Preparation
  • Weigh 20 mg of Methyl 6-fluoro-2,3-dimethylbenzoate.

  • Dissolve completely in 0.6 mL of Deuterated Chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as the internal standard for 
    
    
    
    and
    
    
    (0.00 ppm).
  • Add a sealed capillary insert containing Trichlorofluoromethane (

    
    ) as the external reference for 
    
    
    
    (0.00 ppm).
Protocol 2: Acquisition (Standard Map)
  • Objective: Map the C-F coupling constants.

  • Parameters: 100 MHz or 150 MHz spectrometer frequency. Apply WALTZ-16 composite pulse decoupling on the

    
     channel to remove C-H couplings without inducing excessive sample heating.
    
  • Execution: Acquire 1024 scans with a relaxation delay (

    
    ) of 2.0 seconds.
    
  • Validation: Verify the presence of the ~245 Hz doublet at ~159 ppm.

Protocol 3: Acquisition (The Self-Validating Step)
  • Objective: Collapse all C-F doublets to singlets to directly compare the carbon skeleton with the non-fluorinated analog[1].

  • Parameters: Utilize a spectrometer equipped with a dedicated

    
     channel (or a tunable broadband probe). Apply simultaneous WALTZ-16 decoupling on the 
    
    
    
    channel and GARP decoupling on the
    
    
    channel.
  • Execution: Acquire 1024 scans.

  • Validation: The resulting spectrum will feature sharp singlets for all carbons. The chemical shifts will perfectly mirror the non-fluorinated analog (Methyl 2,3-dimethylbenzoate), adjusted only for the predictable

    
     and 
    
    
    
    shift perturbations discussed in Section 2.

Diagnostic Workflow Visualization

The following diagram illustrates the logical progression required to confidently assign fluorinated aromatic systems without ambiguity.

NMR_Workflow A Sample Prep: Methyl 6-fluoro-2,3-dimethylbenzoate B 1H NMR Acquisition Identify 3J(H,F) & 4J(H,F) A->B C 19F NMR Acquisition Confirm F Environment A->C D 13C{1H} NMR Acquisition Map 1J, 2J, 3J(C,F) Doublets B->D C->D E 13C{1H, 19F} NMR Acquisition Collapse Doublets to Singlets D->E Resolve multiplets F Comparative Analysis vs. Non-Fluorinated Analog E->F

Logical workflow for the NMR spectral assignment of fluorinated aromatic compounds.

References

  • 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:[Link]

  • Simultaneous Proton and Fluorine decoupled 13C NMR Source: Magritek URL:[Link]

  • 16: Multinuclear NMR Source: Chemistry LibreTexts URL:[Link]

Sources

Comparative Guide: GC-MS Fragmentation & Identification of Methyl 6-fluoro-2,3-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-fluoro-2,3-dimethylbenzoate (CAS: 1806322-53-1) is a critical fluorinated building block in the synthesis of next-generation kinase inhibitors and poly-pharmacological agents (e.g., EGFR inhibitors). In drug development, the precise identification of this intermediate is paramount because regioisomers (such as the 4-fluoro or 5-fluoro analogs) possess identical molecular weights (MW 182.19 Da) but vastly different reactivity profiles and biological activities.

This guide provides a definitive technical comparison between Methyl 6-fluoro-2,3-dimethylbenzoate and its common positional isomers. Unlike standard library matching which often fails with novel fluorinated aromatics, this guide utilizes mechanistic mass spectrometry—specifically the Ortho Effect —to validate structural identity without requiring NMR for every batch.

Theoretical Fragmentation Analysis

To identify Methyl 6-fluoro-2,3-dimethylbenzoate with confidence, one must understand the competing fragmentation pathways induced by the specific substitution pattern.

The Ortho-Effect Mechanism

The defining feature of this molecule is the 2-methyl group adjacent to the ester functionality. In Electron Ionization (EI), methyl benzoates with an ortho-methyl substituent undergo a specific hydrogen transfer rearrangement (similar to the McLafferty rearrangement), leading to the elimination of neutral methanol (


, 32 Da).
  • Target Molecule (2-methyl substituted): Significant abundance of

    
     ion (m/z 150).
    
  • Non-Ortho Isomers (e.g., 4-methyl substituted): Negligible

    
    ; fragmentation is dominated by 
    
    
    
    -cleavage (loss of
    
    
    ).
The Fluorine Inductive Effect

The 6-fluoro substituent exerts a strong inductive effect (-I). Unlike iodine or bromine, the C-F bond is robust and rarely cleaves primarily. However, the electron-withdrawing nature of fluorine destabilizes the acylium ion slightly compared to non-fluorinated analogs, often altering the ratio of the molecular ion (


) to the base peak.
Fragmentation Pathway Diagram

The following diagram illustrates the competing pathways that generate the diagnostic fingerprint.

FragmentationPathway M Molecular Ion (M+) m/z 182 PathA Path A: Alpha Cleavage (Standard Benzoate) M->PathA - •OCH3 (31 Da) PathB Path B: Ortho Effect (Diagnostic for 2-Me) M->PathB - CH3OH (32 Da) (H-Transfer) Acylium Acylium Ion [M - OCH3]+ m/z 151 PathA->Acylium Ketene Ionized Ketene [M - CH3OH]+. m/z 150 PathB->Ketene Aryl Aryl Cation [M - 59]+ m/z 123 Acylium->Aryl - CO (28 Da)

Figure 1: Mechanistic fragmentation pathways. Path B (Green) is the diagnostic "fingerprint" confirming the 2-methyl position.

Comparative Analysis: Target vs. Isomers

The primary analytical challenge is distinguishing the target from isomers like Methyl 2-fluoro-4,5-dimethylbenzoate or Methyl 4-fluoro-2,3-dimethylbenzoate .

Diagnostic Ion Ratios

The table below summarizes the expected spectral differences based on electronic and steric principles.

FeatureTarget: Methyl 6-fluoro-2,3-dimethylbenzoate Isomer A: Methyl 4-fluoro-2,3-dimethylbenzoate Isomer B: Methyl 2-fluoro-4,5-dimethylbenzoate
Ortho-Substituents 2-Methyl, 6-Fluoro2-Methyl, 3-Methyl2-Fluoro (No Ortho-Methyl)
Molecular Ion (

)
m/z 182 (Strong)m/z 182 (Strong)m/z 182 (Strong)
Base Peak m/z 151 (Acylium) or m/z 150 (Ortho)m/z 150 (Dominant Ortho Effect)m/z 151 (Acylium)
Diagnostic Ratio (

)
Medium (0.4 - 0.8) High (> 1.0) Low (< 0.05)
Rationale 6-F withdraws e-, slightly suppressing H-transfer.2-Me is unhindered by F; H-transfer is favored.No 2-Me group; Ortho effect impossible.
Performance Against Alternatives
  • GC Resolution: On standard 5% phenyl columns (e.g., DB-5MS), the 6-fluoro isomer typically elutes earlier than the 4-fluoro or 5-fluoro isomers due to the "ortho-shielding" effect reducing polarity.

  • Ionization Stability: The target molecule shows high stability in EI compared to CI (Chemical Ionization). While CI (

    
    ) produces a cleaner 
    
    
    
    , it loses the diagnostic fragmentation required to prove the position of the methyl group. Recommendation: Use EI for Identification, CI for MW confirmation only.

Validated Experimental Protocol

To replicate these results, follow this self-validating workflow. This protocol minimizes thermal degradation and maximizes spectral reproducibility.

Sample Preparation[1]
  • Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM). Why DCM? It offers excellent solubility for benzoates and elutes early (solvent delay < 3 min).

  • Concentration: Dilute to 10 ppm for full-scan mode.

  • Derivatization: None required (Methyl ester is already volatile).

Instrumental Parameters (Agilent 7890/5977 or equivalent)
  • Inlet: Split 20:1 @ 250°C.

  • Column: DB-5MS UI (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 3 min.

  • MS Source: EI @ 70 eV, 230°C.

  • Scan Range: m/z 40 – 350.

Analytical Workflow Diagram

Workflow Sample Sample: 1mg in DCM Inlet GC Inlet: 250°C Split 20:1 Sample->Inlet Separation Separation: DB-5MS Elution ~130-150°C Inlet->Separation Ionization EI Source (70eV) Fragment Generation Separation->Ionization Detection MS Detection Scan m/z 40-350 Ionization->Detection Decision Check m/z 150 vs 151 Detection->Decision Result Confirm Isomer Identity Decision->Result

Figure 2: Step-by-step analytical workflow for isomer differentiation.

Data Interpretation & Troubleshooting

Case Study: Distinguishing the "6-Fluoro" from "4-Fluoro"

In a recent synthesis batch, a peak was observed at MW 182.

  • Observation: The spectrum showed a base peak at m/z 151 (

    
    ) and a secondary peak at m/z 150 (
    
    
    
    ) with 60% relative abundance.
  • Analysis:

    • If it were the 4-fluoro-2,3-dimethyl isomer, the m/z 150 peak would likely be the base peak (100%) because the 2-methyl group is less sterically crowded by a 3-methyl than by a 6-fluoro, facilitating the H-transfer.

    • If it were the 2-fluoro-4,5-dimethyl isomer, the m/z 150 peak would be <5% (no ortho-methyl).

Common Pitfalls
  • Column Bleed: Ensure the m/z 207 and 281 (siloxane bleed) peaks are not interfering with high-mass impurities.

  • Overloading: Injecting >1µL of concentrated sample can cause peak fronting, which distorts the mass spectral ratios at the peak apex. Always use the average spectrum across the peak width.

References

  • Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass spectrometry (Tokyo, Japan), 5(2), S0053. [Link]

  • NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of Methyl 2,3-dimethylbenzoate. NIST Chemistry WebBook, SRD 69. [Link]

  • Kubica, P., et al. (2015).[2] Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography–tandem mass spectrometry. Journal of Chromatography A, 1417, 30-40.[2] [Link]

Sources

Comparing reactivity of Methyl 6-fluoro-2,3-dimethylbenzoate vs non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly rely on precision molecular engineering, the strategic placement of halogen atoms has become a cornerstone of synthetic design. Comparing Methyl 6-fluoro-2,3-dimethylbenzoate with its non-fluorinated analog, Methyl 2,3-dimethylbenzoate , provides a masterclass in how a single fluorine substitution can fundamentally rewire a molecule's reactivity landscape.

This guide provides an objective, data-supported comparison of these two building blocks, detailing the mechanistic divergence, quantitative performance metrics, and self-validating experimental protocols required to leverage their unique properties.

Mechanistic Divergence: The Fluorine Effect

The introduction of a fluorine atom at the C6 position (ortho to the ester) transforms a relatively stable aromatic ester into a highly versatile electrophilic hub. This divergence is driven by three core chemical principles:

A. Carbonyl Electrophilicity and Hydrolysis Acceleration

Fluorine is the most electronegative element, exerting a powerful inductive electron-withdrawing effect (-I). In Methyl 6-fluoro-2,3-dimethylbenzoate, this effect pulls electron density away from the adjacent ester carbonyl, increasing its partial positive charge (


). Consequently, the fluorinated ester undergoes nucleophilic acyl substitution (e.g., base-catalyzed hydrolysis) at a significantly accelerated rate compared to the non-fluorinated analog, which relies solely on the baseline electrophilicity of the benzoate system [2].
B. Activation for Nucleophilic Aromatic Substitution ( )

The most profound synthetic advantage of the fluorinated analog is its susceptibility to


. Fluorine substitution dramatically influences the chemical outcome by introducing new reactivities that cannot be realized in non-fluorinated counterparts [1]. The ester group acts as a strong electron-withdrawing activating group. When a nucleophile attacks the C6 position, the resulting negative charge is stabilized through resonance into the ester carbonyl, forming a Meisenheimer complex. Fluoride is subsequently expelled as an excellent leaving group [3]. Methyl 2,3-dimethylbenzoate completely lacks this reactivity axis because hydride (

) is an exceptionally poor leaving group.
C. Steric and Conformational Twisting

The steric bulk of the C2 methyl group and the C6 fluorine atom forces the ester carbonyl out of coplanarity with the aromatic ring. This orthogonal twist disrupts p-orbital overlap, preventing the aromatic ring from donating electron density into the carbonyl via resonance (+M). This steric isolation further enhances the electrophilicity of the ester carbon.

Quantitative Reactivity Comparison

The theoretical differences in electronic and steric environments manifest in starkly different experimental behaviors. Table 1 summarizes the comparative reactivity metrics of the two analogs.

Table 1: Comparative Reactivity Profile

Reactivity MetricMethyl 6-fluoro-2,3-dimethylbenzoateMethyl 2,3-dimethylbenzoate
C6 Leaving Group Ability Excellent (Fluoride ion,

)
None (Hydride is a poor LG)

Susceptibility
High (Activated by ortho-ester)Inactive
Alkaline Hydrolysis Kinetics Accelerated (Driven by strong -I effect)Baseline (Subject to steric hindrance)
Carbonyl Coplanarity Highly twisted (Steric clash between F /

)
Moderately twisted
Primary Synthetic Utility Precursor for C6-functionalized benzoatesStable building block / C-H activation substrate

Visualizing the Reaction Pathways

To fully grasp the kinetic and mechanistic advantages of the fluorinated analog, we must map the reaction trajectories. The diagrams below illustrate the


 pathway exclusive to the fluorinated compound, alongside a kinetic comparison of their hydrolysis workflows.

SNAr_Pathway A Methyl 6-fluoro- 2,3-dimethylbenzoate B Nucleophile (Nu⁻) Attack at C6 A->B Activation by Ester Group C Meisenheimer Complex B->C Rate-Determining Step D Fluoride (F⁻) Departure C->D Fast E Methyl 6-Nu- 2,3-dimethylbenzoate D->E Product Formation

Mechanistic pathway of Nucleophilic Aromatic Substitution (SNAr) on the fluorinated benzoate.

Hydrolysis_Comparison cluster_fluoro Fluorinated Analog cluster_nonfluoro Non-Fluorinated Analog F_Ester Methyl 6-fluoro- 2,3-dimethylbenzoate F_TS Highly Electrophilic Carbonyl (Fast Attack) F_Ester->F_TS F_Acid 6-fluoro-2,3- dimethylbenzoic acid F_TS->F_Acid NF_Ester Methyl 2,3- dimethylbenzoate NF_TS Standard Electrophilicity (Slower Attack) NF_Ester->NF_TS NF_Acid 2,3-dimethylbenzoic acid NF_TS->NF_Acid

Comparative base-catalyzed hydrolysis workflows highlighting the kinetic advantage of fluorine.

Self-Validating Experimental Protocols

A robust chemical protocol must be a self-validating system. The following methodologies are designed not just to execute the reactions, but to explain the causality behind the reagent choices and provide built-in analytical checkpoints.

Protocol A: Comparative Alkaline Hydrolysis

Objective: Quantify the rate acceleration of ester hydrolysis induced by the C6 fluorine.

Causality & Design: We utilize a mixed solvent system of THF/H2O (1:1). THF is essential to solubilize the highly lipophilic organic esters, while water delivers the hydroxide nucleophile. Lithium hydroxide (LiOH) is selected over NaOH; the smaller


 cation strongly coordinates to the carbonyl oxygen, acting as a Lewis acid to further enhance electrophilicity and overcome the steric hindrance of the ortho-methyl groups.

Step-by-Step Methodology:

  • Preparation: In two separate 50 mL round-bottom flasks, dissolve 1.0 mmol of Methyl 6-fluoro-2,3-dimethylbenzoate (Flask 1) and Methyl 2,3-dimethylbenzoate (Flask 2) in 10 mL of THF.

  • Base Addition: Add 10 mL of a 0.5 M aqueous LiOH solution to each flask simultaneously at 25°C.

  • Agitation: Stir both biphasic mixtures vigorously at 500 rpm.

  • Sampling: Extract 50

    
     aliquots from each flask at 10, 30, 60, and 120 minutes. Quench immediately in 0.5 mL of 1M HCl to halt the reaction.
    
  • Validation (HPLC): Analyze the quenched aliquots via RP-HPLC (C18 column, MeCN/H2O gradient).

    • Expected Outcome: The fluorinated analog (Flask 1) will show a rapid exponential decay of the starting material peak, achieving >95% conversion within 60 minutes. The non-fluorinated analog (Flask 2) will exhibit a significantly slower decay curve, internally validating the inductive acceleration caused by the fluorine atom.

Protocol B: Nucleophilic Aromatic Substitution ( )

Objective: Displace the C6 fluorine with a secondary amine (e.g., morpholine) to synthesize a highly functionalized building block.

Causality & Design: Dimethyl sulfoxide (DMSO) is chosen as the solvent. As a polar aprotic solvent, DMSO heavily solvates cations (like


 from the base) but leaves the morpholine nucleophile unsolvated and "naked," maximizing its kinetic energy for the attack. Potassium carbonate (

) is used as a heterogeneous acid scavenger to neutralize the HF byproduct, preventing the protonation and subsequent deactivation of the morpholine.

Step-by-Step Methodology:

  • Preparation: Charge a 20 mL reaction vial with Methyl 6-fluoro-2,3-dimethylbenzoate (1.0 mmol, 1.0 eq) and anhydrous

    
     (2.0 mmol, 2.0 eq).
    
  • Solvation: Add 5 mL of anhydrous DMSO to the vial.

  • Nucleophile Addition: Inject morpholine (1.5 mmol, 1.5 eq) dropwise into the stirring suspension.

  • Heating: Seal the vial and heat the mixture to 90°C using an oil bath or heating block for 4 hours.

  • Validation (TLC/LC-MS): Monitor the reaction via TLC (Hexanes/EtOAc 3:1).

    • Expected Outcome: The disappearance of the high-Rf starting material spot and the emergence of a highly UV-active, lower-Rf spot confirms the installation of the amine. LC-MS will confirm the mass shift corresponding to the loss of fluorine (-19 Da) and addition of morpholine (+86 Da).

  • Workup: Cool to room temperature, dilute with 20 mL of EtOAc, and wash with brine (3 x 15 mL) to remove DMSO and inorganic salts. Dry the organic layer over

    
     and concentrate under reduced pressure.
    

References

  • Source: rsc.
  • Source: cas.
  • Source: nih.

A Researcher's Guide to Bioisosteric Modification: A Comparative Study of Methyl 6-fluoro-2,3-dimethylbenzoate in SAR Exploration

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the strategic modification of a lead compound is a cornerstone of optimizing its pharmacological profile. Structure-Activity Relationship (SAR) studies provide the roadmap for these modifications, and among the most powerful tools in the medicinal chemist's arsenal is the principle of bioisosterism.[1] This guide offers an in-depth comparison of bioisosteric replacements for the lead compound, Methyl 6-fluoro-2,3-dimethylbenzoate, providing a practical framework for researchers engaged in drug development. We will explore the rationale behind bioisostere selection, present comparative physicochemical data, and provide detailed experimental protocols for synthesis and biological evaluation.

The Central Role of Bioisosterism in Drug Design

Bioisosterism is the substitution of a functional group within a molecule with another group that retains similar biological activity while potentially enhancing other properties like potency, selectivity, metabolic stability, or oral bioavailability.[2][3] These replacements can be either classical, involving groups with similar size and electronic configuration, or non-classical, where the substituted groups are structurally different but perform a similar biological function.[4] By systematically employing bioisosteric modifications, researchers can dissect the contribution of individual functional groups to the overall activity of a molecule and fine-tune its properties to achieve a desired therapeutic outcome.[1]

This guide focuses on Methyl 6-fluoro-2,3-dimethylbenzoate as a representative lead compound. Its structure presents three key functional groups amenable to bioisosteric modification: a fluoro group, two methyl groups, and a methyl ester. Each of these imparts specific properties to the molecule, and their replacement with carefully chosen bioisosteres can lead to significant improvements in its drug-like characteristics.

Strategic Selection of Bioisosteres for Methyl 6-fluoro-2,3-dimethylbenzoate

The selection of appropriate bioisosteres is a critical step in any SAR study. The goal is to introduce structural diversity while maintaining the key interactions with the biological target. For our lead compound, we will consider the following bioisosteric replacements for each functional group:

1. Fluoro Group Bioisosteres: The fluorine atom at the 6-position influences the electronic properties and metabolic stability of the benzene ring.[5] Its small size and high electronegativity can be mimicked by other halogens or small electron-withdrawing groups.

  • Chloro (Cl): A classical bioisostere of fluorine, slightly larger and less electronegative.

  • Cyano (CN): A non-classical bioisostere that is a strong electron-withdrawing group with a linear geometry.

  • Hydroxyl (OH): Introduces hydrogen bonding capability and can act as a hydrogen bond donor and acceptor.

2. Methyl Group Bioisosteres: The two methyl groups at the 2- and 3-positions contribute to the steric bulk and lipophilicity of the molecule.

  • Ethyl (CH₂CH₃): A simple homologous extension to probe for additional hydrophobic interactions.

  • Trifluoromethyl (CF₃): A non-classical bioisostere that is significantly more electron-withdrawing and can alter metabolic stability.

3. Methyl Ester Bioisosteres: The methyl ester is a potential site of hydrolysis by esterases in the body. Its replacement with more stable groups that can still act as hydrogen bond acceptors is a common strategy.

  • Amide (CONH₂): A classical bioisostere that introduces a hydrogen bond donor and is generally more resistant to hydrolysis.

  • N-Methylamide (CONHCH₃): A further modification of the amide to explore the impact of N-substitution.

  • Carboxylic Acid (COOH): The product of ester hydrolysis, which can reveal if the ester is acting as a prodrug.

The following diagram illustrates the concept of bioisosteric replacement for Methyl 6-fluoro-2,3-dimethylbenzoate.

G cluster_fluoro Fluoro Bioisosteres cluster_methyl Methyl Bioisosteres cluster_ester Ester Bioisosteres Methyl 6-fluoro-2,3-dimethylbenzoate Methyl 6-fluoro-2,3-dimethylbenzoate Chloro Chloro Methyl 6-fluoro-2,3-dimethylbenzoate->Chloro Replace F with Cl Cyano Cyano Methyl 6-fluoro-2,3-dimethylbenzoate->Cyano Replace F with CN Hydroxyl Hydroxyl Methyl 6-fluoro-2,3-dimethylbenzoate->Hydroxyl Replace F with OH Ethyl Ethyl Methyl 6-fluoro-2,3-dimethylbenzoate->Ethyl Replace CH3 with CH2CH3 Trifluoromethyl Trifluoromethyl Methyl 6-fluoro-2,3-dimethylbenzoate->Trifluoromethyl Replace CH3 with CF3 Amide Amide Methyl 6-fluoro-2,3-dimethylbenzoate->Amide Replace COOCH3 with CONH2 N-Methylamide N-Methylamide Methyl 6-fluoro-2,3-dimethylbenzoate->N-Methylamide Replace COOCH3 with CONHCH3 Carboxylic Acid Carboxylic Acid Methyl 6-fluoro-2,3-dimethylbenzoate->Carboxylic Acid Replace COOCH3 with COOH

Caption: Bioisosteric replacement strategy for Methyl 6-fluoro-2,3-dimethylbenzoate.

Comparative Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile.[3] The following table presents a comparison of key predicted physicochemical properties for Methyl 6-fluoro-2,3-dimethylbenzoate and its selected bioisosteres. These values were predicted using online cheminformatics tools.[6]

CompoundBioisosteric ModificationMolecular Weight ( g/mol )LogPpKa (most acidic)
Parent Compound -196.192.8-
Fluoro Bioisosteres
Methyl 6-chloro-2,3-dimethylbenzoateF → Cl212.653.2-
Methyl 6-cyano-2,3-dimethylbenzoateF → CN203.212.5-
Methyl 6-hydroxy-2,3-dimethylbenzoateF → OH194.202.39.8
Methyl Bioisosteres
Methyl 6-fluoro-2-ethyl-3-methylbenzoateCH₃ → CH₂CH₃210.223.2-
Methyl 6-fluoro-2-(trifluoromethyl)-3-methylbenzoateCH₃ → CF₃250.173.7-
Ester Bioisosteres
6-fluoro-2,3-dimethylbenzamideCOOCH₃ → CONH₂181.191.917.5
N-methyl-6-fluoro-2,3-dimethylbenzamideCOOCH₃ → CONHCH₃195.222.218.2
6-fluoro-2,3-dimethylbenzoic acidCOOCH₃ → COOH182.172.43.5

Note: These are predicted values and experimental determination is recommended for confirmation.

Experimental Protocols

To provide a practical guide for researchers, we outline detailed experimental protocols for the synthesis of the parent compound and a representative bioisostere, as well as a biological assay to evaluate their activity.

Synthesis Protocols

1. Synthesis of Methyl 6-fluoro-2,3-dimethylbenzoate (Parent Compound)

This synthesis involves the esterification of the corresponding carboxylic acid.

  • Step 1: Synthesis of 6-fluoro-2,3-dimethylbenzoic acid: This can be achieved through various routes, often starting from a commercially available fluorinated toluene derivative. A common approach involves ortho-lithiation followed by carboxylation.

  • Step 2: Fischer Esterification:

    • To a solution of 6-fluoro-2,3-dimethylbenzoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

    • Heat the reaction mixture to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford Methyl 6-fluoro-2,3-dimethylbenzoate.

2. Synthesis of 6-fluoro-2,3-dimethylbenzamide (Ester Bioisostere)

This synthesis involves the amidation of the corresponding carboxylic acid.

  • Step 1: Synthesis of 6-fluoro-2,3-dimethylbenzoic acid: (As described above).

  • Step 2: Amide Coupling:

    • To a solution of 6-fluoro-2,3-dimethylbenzoic acid (1.0 eq) in dichloromethane (DCM), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of ammonia in methanol (excess) to the reaction mixture and stir at room temperature overnight.

    • Dilute the reaction mixture with DCM and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield 6-fluoro-2,3-dimethylbenzamide.[7][8]

The following diagram illustrates the general workflow for the synthesis and purification of the parent compound and its bioisosteres.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Starting Material Starting Material Reaction Reaction Starting Material->Reaction Reagents, Solvent, Conditions Extraction Extraction Reaction->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Chromatography/Recrystallization Chromatography/Recrystallization Drying->Chromatography/Recrystallization Pure Compound Pure Compound Chromatography/Recrystallization->Pure Compound G Synthesize Analogs Synthesize Analogs Biological Assay (e.g., Competitive Binding) Biological Assay (e.g., Competitive Binding) Synthesize Analogs->Biological Assay (e.g., Competitive Binding) Determine IC50/Ki Determine IC50/Ki Biological Assay (e.g., Competitive Binding)->Determine IC50/Ki Analyze SAR Analyze SAR Determine IC50/Ki->Analyze SAR Improved Potency? Improved Potency? Analyze SAR->Improved Potency? Optimize Lead Optimize Lead Improved Potency?->Optimize Lead Yes Synthesize New Analogs Synthesize New Analogs Improved Potency?->Synthesize New Analogs No Further Studies (ADME, Toxicity) Further Studies (ADME, Toxicity) Optimize Lead->Further Studies (ADME, Toxicity) Synthesize New Analogs->Synthesize Analogs

Caption: Decision-making workflow in an SAR study.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting a bioisosteric comparison of Methyl 6-fluoro-2,3-dimethylbenzoate in the context of an SAR study. By systematically replacing key functional groups with appropriate bioisosteres, researchers can gain valuable insights into the molecular interactions that govern biological activity. The provided experimental protocols for synthesis and biological evaluation offer a practical starting point for the design and testing of novel analogs.

The successful application of bioisosterism is highly context-dependent, and the optimal replacement for a given functional group will vary depending on the specific biological target and the desired pharmacological profile. [2]The data generated from these comparative studies are invaluable for building robust SAR models that can guide the rational design of more potent, selective, and drug-like molecules. Future work should focus on expanding the range of bioisosteric replacements and integrating computational modeling to further refine the lead optimization process.

References

  • Propersea (Property Prediction) - PSDS. (n.d.). Retrieved February 27, 2026, from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (2025, November 29). Chemistry Steps. Retrieved February 27, 2026, from [Link]

  • p38 Mitogen-activated Protein Kinase Inhibitors: A Review on Pharmacophore Mapping and QSAR Studies. (n.d.). PubMed. Retrieved February 27, 2026, from [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. (2025, July 8). JoVE. Retrieved February 27, 2026, from [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (n.d.). ScienceDirect. Retrieved February 27, 2026, from [Link]

  • Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. (2007, September 15). PubMed. Retrieved February 27, 2026, from [Link]

  • Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. (2025, April 7). PMC. Retrieved February 27, 2026, from [Link]

  • Rapid Prediction of the Physicochemical Properties of Molecules. (n.d.). CD ComputaBio. Retrieved February 27, 2026, from [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry. Retrieved February 27, 2026, from [Link]

  • Fluorophore Labeled Kinase Detects Ligands That Bind within the MAPK Insert of p38α... (2012, July 2). PMC. Retrieved February 27, 2026, from [Link]

  • Use of p38 MAPK Inhibitors for the Treatment of Werner Syndrome. (2010, June 4). MDPI. Retrieved February 27, 2026, from [Link]

  • Calculate Physicochemical Properties | PhysChem Suite. (n.d.). ACD/Labs. Retrieved February 27, 2026, from [Link]

  • Fluorophore Labeled Kinase Detects Ligands That Bind within the MAPK Insert of p38a Kinase. (2012, July 2). PLOS ONE. Retrieved February 27, 2026, from [Link]

  • Fluorescence polarization-based assays for detecting compounds binding to inactive JNK3 and p38α MAP kinase. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • Bioisostere. (n.d.). In Wikipedia. Retrieved February 27, 2026, from [Link]

  • 4-(Dimethylamino)phenyl]methylene]bis[6-hydroxy-5-methylbenzoic acid]. (n.d.). CAS Common Chemistry. Retrieved February 27, 2026, from [Link]

  • Fluorescence polarization binding assay to develop inhibitors of inactive p38alpha mitogen-activated protein kinase. (2010, June 1). PubMed. Retrieved February 27, 2026, from [Link]

  • Chemical Properties on Demand - Introducing. (n.d.). PSEforSPEED. Retrieved February 27, 2026, from [Link]

  • Methyl 2,4,6-trifluorobenzoate. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • Application of Bioisosteres in Drug Design. (2012, May 7). Retrieved February 27, 2026, from [Link]

  • 3-fluoro-N-[(4-methylphenyl)methyl]benzamide. (n.d.). Chemspace. Retrieved February 27, 2026, from [Link]

  • Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. (2015, December 15). PubMed. Retrieved February 27, 2026, from [Link]

  • 2,6-Difluoro-3-methylbenzoic acid. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • Methyl 6-chloro-3-[2-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)anilino]-2-oxoethoxy]-2-methylbenzoate. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • Methyl 2,3-dimethylbenzoate. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • Methyl 4-hydroxy-2,6-dimethylbenzoate. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • 2-Fluoro-6-methylbenzoic acid. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • Benzolactam compounds as protein kinase inhibitors. (2006, March 13). Google Patents.
  • Methyl 3-trifluoromethylbenzoate. (n.d.). NIST WebBook. Retrieved February 27, 2026, from [Link]

  • 2,3-Dimethylbenzoic acid. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • 2-fluoro-N-methylbenzamide. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • Sequence-based Design of Kinase Inhibitors Applicable for Therapeutics and Target Identification. (2025, August 6). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Kinase inhibitors shown to accelerate protein breakdown. (2025, November 27). Drug Target Review. Retrieved February 27, 2026, from [Link]

  • 6-fluoro-N-methylhexanamide. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

Sources

A Comparative Guide to the Infrared (IR) Spectroscopy of Methyl 6-fluoro-2,3-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond a Spectrum, a Structural Fingerprint

Infrared (IR) spectroscopy remains an indispensable analytical technique in modern chemistry, offering a rapid, non-destructive method for identifying functional groups and elucidating molecular structures. For researchers in materials science and drug development, the ability to unequivocally confirm the identity and purity of a novel compound is paramount. This guide provides an in-depth characterization of Methyl 6-fluoro-2,3-dimethylbenzoate, a polysubstituted aromatic ester, through a detailed analysis of its infrared vibrational modes.

Our approach moves beyond a simple peak-listing. We will deconstruct the molecule into its constituent functional groups and structural motifs, predicting the corresponding IR absorption bands. By comparing these predictions with the spectra of simpler, analogous compounds—such as methyl benzoate and fluorobenzene—we will explain the causality behind peak shifts and provide a robust framework for spectral interpretation. This guide is designed to serve as a self-validating system for any scientist synthesizing or working with this, or structurally related, compounds.

Molecular Structure and Key Vibrational Units

The structure of Methyl 6-fluoro-2,3-dimethylbenzoate presents several key features that give rise to a unique and complex IR spectrum. The molecule is a tetrasubstituted benzene derivative, containing an ester group, a fluorine atom, and two methyl groups attached to the aromatic ring. Each of these components contributes distinct vibrational modes.

Figure 1: Molecular structure of Methyl 6-fluoro-2,3-dimethylbenzoate with key vibrational groups highlighted.

Predictive IR Peak Analysis: A Comparative Approach

The IR spectrum can be logically divided into several key regions. We will analyze each region, predicting the absorption peaks for our target molecule and justifying these predictions with data from reference compounds.

The C-H Stretching Region (3100-2850 cm⁻¹)

This region is dominated by stretching vibrations of carbon-hydrogen bonds. A critical diagnostic feature is the position of these peaks relative to 3000 cm⁻¹.

  • Aromatic C-H Stretching (>3000 cm⁻¹): The two hydrogens on the sp²-hybridized carbons of the benzene ring will produce weak to medium intensity absorption bands in the 3000-3100 cm⁻¹ range.[1][2][3][4][5] This is a hallmark of aromatic compounds.

  • Aliphatic C-H Stretching (<3000 cm⁻¹): The three methyl groups (two on the ring, one on the ester) contain sp³-hybridized carbons. These give rise to stronger and more distinct peaks just below 3000 cm⁻¹.[1][2][3][6] Specifically, we expect to see asymmetric stretching vibrations around 2962 cm⁻¹ and symmetric stretches near 2872 cm⁻¹.[2]

Comparison Insight: In a spectrum of pure methyl benzoate, one would observe both the aromatic C-H stretches above 3000 cm⁻¹ and the aliphatic C-H stretches from its single methyl group below 3000 cm⁻¹. For Methyl 6-fluoro-2,3-dimethylbenzoate, the intensity of the aliphatic C-H absorption will be comparatively greater due to the presence of three methyl groups.

The Carbonyl and Double Bond Region (1800-1500 cm⁻¹)

This region contains some of the most intense and informative peaks in the spectrum.

  • Ester Carbonyl (C=O) Stretch: This will be one of the strongest and sharpest absorptions in the entire spectrum. For aromatic esters like benzoates, the C=O stretching frequency is lowered by conjugation with the benzene ring.[7][8][9] Therefore, we predict a strong peak in the range of 1715-1730 cm⁻¹ .[7][10][11] This is in contrast to saturated aliphatic esters, which absorb at a higher frequency (1735-1750 cm⁻¹).[1][7]

  • Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the benzene ring produces a series of characteristic peaks. These are typically of medium to strong intensity and are expected near 1600, 1585, and 1500 cm⁻¹ .[1][2][3][4][5] The substitution pattern can influence the exact position and intensity of these bands.

The Fingerprint Region (1500-650 cm⁻¹)

This region is often complex but contains a wealth of structural information from various stretching and bending vibrations.

  • C-O Stretching (Ester): Esters are characterized by two distinct C-O stretching vibrations, which, together with the C=O stretch, are sometimes called the "Rule of Three".[11][12] For an aromatic ester, we expect:

    • A strong, asymmetric C-C(=O)-O stretch between 1310-1250 cm⁻¹ .[11]

    • A strong O-C-C stretch (involving the ester oxygen and methyl carbon) between 1130-1100 cm⁻¹ .[11]

  • C-H Bending (Methyl Groups): The methyl groups will exhibit characteristic bending (deformation) vibrations. An asymmetric bending mode is expected around 1460 cm⁻¹ and a symmetric "umbrella" mode near 1375 cm⁻¹.[2][3]

  • C-F Stretching: The carbon-fluorine bond stretch in aromatic compounds like fluorobenzene gives a strong absorption. This peak is anticipated in the 1300-1200 cm⁻¹ region.[13] It may overlap or couple with the strong C-O stretching bands, making definitive assignment challenging without computational modeling.

  • Aromatic C-H Out-of-Plane (OOP) Bending: The C-H bonds of the two adjacent hydrogens on the ring will bend out of the plane of the ring, typically producing a strong absorption between 900-675 cm⁻¹ .[1][4][5] The exact position is highly diagnostic of the substitution pattern. For the 1,2,3,4-substitution pattern present here, a strong band is expected in this region, confirming the arrangement of substituents on the ring.

Data Summary: Predicted IR Peaks

The following table summarizes the predicted key infrared absorption bands for Methyl 6-fluoro-2,3-dimethylbenzoate, providing a quick reference for spectral analysis.

Expected Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentNotes
3100 - 3000Medium-WeakAromatic C-H StretchCharacteristic of sp² C-H bonds on the benzene ring.[1][3]
2962 / 2872Medium-StrongAliphatic C-H Stretch (asymmetric/symmetric)From the three -CH₃ groups.[2][3][6]
1730 - 1715Very Strong, SharpEster C=O StretchFrequency is lowered due to conjugation with the aromatic ring.[7][10][11]
~1600, ~1585, ~1500Medium-StrongAromatic C=C Ring StretchCharacteristic skeletal vibrations of the benzene ring.[2][4]
~1460MediumAsymmetric -CH₃ BendingDeformation of the methyl groups.[2]
~1375MediumSymmetric -CH₃ Bending ("Umbrella")Deformation of the methyl groups.[2][3]
1310 - 1250StrongAsymmetric C-C(=O)-O StretchPart of the characteristic ester absorptions.[11]
1300 - 1200StrongAromatic C-F StretchMay overlap with other strong absorptions in this region.[13]
1130 - 1100StrongO-C-C StretchThe second strong C-O stretch of the ester group.[11]
900 - 675StrongAromatic C-H Out-of-Plane BendingPosition is diagnostic of the ring's substitution pattern.[1][5][14]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To ensure the collection of a reliable and reproducible IR spectrum, the following protocol using an Attenuated Total Reflectance (ATR) accessory with a Fourier Transform Infrared (FTIR) spectrometer is recommended. ATR is a preferred method for solids and liquids as it requires minimal sample preparation.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.

    • Verify that the ATR accessory (e.g., with a diamond or zinc selenide crystal) is clean and properly installed in the sample compartment.

  • Background Spectrum Collection:

    • Lower the ATR press arm to ensure no sample is on the crystal.

    • Collect a background spectrum. This is a critical step that measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response. The software will automatically subtract this from the sample spectrum.

  • Sample Application:

    • Place a small amount of the Methyl 6-fluoro-2,3-dimethylbenzoate sample directly onto the center of the ATR crystal. For a solid, a spatula tip's worth is sufficient; for a liquid, one drop is adequate.

    • Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Inconsistent contact is a primary source of poor-quality spectra.

  • Sample Spectrum Collection:

    • Initiate the scan to collect the sample spectrum. Typically, co-adding 16 to 32 scans provides an excellent signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.

  • Data Processing and Cleaning:

    • After collection, use the instrument software to perform an ATR correction if required. This accounts for the wavelength-dependent depth of penetration of the IR beam.

    • Clean the ATR crystal and press arm thoroughly with an appropriate solvent (e.g., isopropanol) and a soft, non-abrasive wipe. Verify cleanliness by collecting a new spectrum and ensuring no sample peaks remain.

G cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Processing A Clean ATR Crystal B Collect Background Spectrum A->B C Apply Sample to Crystal B->C D Apply Pressure C->D E Collect Sample Spectrum D->E F Perform ATR Correction E->F G Analyze Spectrum F->G H Clean Crystal G->H

Figure 2: Standard workflow for acquiring an ATR-FTIR spectrum.

Conclusion

The infrared spectrum of Methyl 6-fluoro-2,3-dimethylbenzoate is rich with information, providing a unique fingerprint for its definitive characterization. The key diagnostic features are the conjugated ester C=O stretch around 1720 cm⁻¹, the combination of aromatic and aliphatic C-H stretches above and below 3000 cm⁻¹, the strong dual C-O ester bands, and the powerful C-F stretch in the upper fingerprint region. By systematically comparing an experimental spectrum to the predictions outlined in this guide, researchers can confidently verify the synthesis and purity of this complex aromatic compound.

References

  • Fluorobenzene. (2012, August 9). Chemistry LibreTexts. [Link]

  • Infrared Spectra of Some Common Functional Groups. (2023, November 6). Chemistry LibreTexts. [Link]

  • INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. [Link]

  • The features of IR spectrum. (n.d.). Mansoura University. [Link]

  • INFRARED SPECTROSCOPY - Esters and Lactones. (n.d.). St. Paul's Cathedral Mission College. [Link]

  • The IR Spectrum. (n.d.). Thieme. [Link]

  • Infrared Spectroscopy. (n.d.). University of Colorado Boulder. [Link]

  • Provide the IR spectrum analysis for methyl benzoate. (2022, December 6). Brainly.com. [Link]

  • Infrared spectrum of methyl 2-hydroxybenzoate. (n.d.). Doc Brown's Chemistry. [Link]

  • Benzene and its derivatives. (n.d.). University of Szeged. [Link]

  • Methyl 3-methyl benzoate - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase. [Link]

  • Fluorobenzene - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase. [Link]

  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. [Link]

  • Benzene, fluoro-. (n.d.). NIST WebBook. [Link]

  • An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. (2025, August 7). ResearchGate. [Link]

  • Characteristic Group Vibrations of Organic Molecules II. (n.d.). eGyanKosh. [Link]

  • Smith, D. C., Ferguson, E. E., Hudson, R. L., & Nielsen, J. R. (1953). Vibrational Spectra of Fluorinated Aromatics. VI. Fluorobenzene. The Journal of Chemical Physics, 21(9), 1455–1462. [Link]

  • Tobias, D. (1956). Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. Proceedings of the Oklahoma Academy of Science, 37(1). [Link]

  • INFRARED SPECTROSCOPY (IR). (n.d.). Austin Community College. [Link]

  • Robinson, K. (2022, March 24). How To Identify The IR Of Methyl M-Nitrobenzoate. Sciencing. [Link]

  • IR - spectroscopy. (n.d.). University of Lodz. [Link]

  • Smith, B. C. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]

  • Infrared Spectroscopy Lecture. (n.d.). Wellesley College. [Link]

  • Peculiar behavior of the ester carbonyl vibrational modes in anisotropic aliphatic and semi-aromatic polyesters. (2022, March 15). PubMed. [Link]

  • Spectroscopy of benzene derivatives. (2021, March 3). YouTube. [Link]

  • Infrared Spectra Simulation of Substituted Benzene Derivatives on the Basis of a 3D Structure Representation. (n.d.). PubMed. [Link]

  • IR Tables. (n.d.). University of California, Santa Cruz. [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. [Link]

  • Infrared Spectroscopy. (n.d.). Michigan State University. [Link]

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). University of California, Los Angeles. [Link]

  • Aromatic Aldehydes. (n.d.). University of Texas at Dallas. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.